Eriodictin
Description
Structure
3D Structure
Properties
CAS No. |
480-35-3 |
|---|---|
Molecular Formula |
C21H22O10 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O10/c1-8-18(26)19(27)20(28)21(29-8)30-10-5-13(24)17-14(25)7-15(31-16(17)6-10)9-2-3-11(22)12(23)4-9/h2-6,8,15,18-24,26-28H,7H2,1H3/t8-,15-,18-,19+,20+,21-/m0/s1 |
InChI Key |
JMVXRLMOIOTWSB-PFZAOBAISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=O)C[C@H](OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Eriodictin natural sources and plant extraction
An In-depth Technical Guide to the Natural Sources and Plant Extraction of Eriodictyol (B191197) For Researchers, Scientists, and Drug Development Professionals.
Introduction
Eriodictyol (C₁₅H₁₂O₆) is a polyphenolic flavanone (B1672756), a subclass of flavonoids, recognized for its significant therapeutic potential.[1][2] It is found in a variety of plants and has garnered scientific interest for its potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties.[2][3] This compound modulates multiple cellular signaling pathways, making it a promising candidate for drug development and nutraceutical applications.[1][3] This guide provides a comprehensive overview of the natural sources of eriodictyol, detailed methodologies for its extraction from plant matrices, and an exploration of its biosynthesis and relevant signaling pathways.
Natural Sources of Eriodictyol
Eriodictyol is predominantly found in citrus fruits and a variety of medicinal plants.[1][2] The primary North American source is Yerba Santa (Eriodictyon californicum), a plant traditionally used in Native American medicine.[2][4] Other significant sources include lemons, oranges, and peppermint.[2]
Table 1: Eriodictyol Content in Various Natural Sources
| Plant Source | Part of Plant | Eriodictyol Content | Reference |
| Eriodictyon californicum (Yerba Santa) | Leaves | High concentration (specifics vary) | [2][5] |
| Citrus limon (Lemon) | Fruit (Pulp and Peel) | 1.1 mg/100g | [2] |
| Citrus sinensis (Orange) | Fruit (Pulp and Peel) | 1.5 mg/100g | [2] |
| Citrus aurantiifolia (Lime) | Fruit (Pulp and Peel) | 0.29 mg/100g | [2] |
| Citrus paradisi (Grapefruit) | Fruit (Pulp and Peel) | 0.59 mg/100g | [2] |
| Mentha piperita (Peppermint) | Aerial Parts | Present as eriocitrin (B1671051) (a glycoside of eriodictyol) | [6] |
| Afzelia africana | Bark | 12% yield from 90% methanol (B129727) extract | [7][8] |
| Anacardium occidentale L. | Leaves | Present | [7][8] |
| Rosa canina (Rose Hips) | Fruit | Present as eriocitrin | [5] |
Plant Extraction and Purification of Eriodictyol
The extraction of eriodictyol from plant materials is a critical step in its isolation and purification for research and development. Various techniques, from conventional solvent extraction to modern, more efficient methods, are employed.
Extraction Methodologies
Commonly used methods for extracting eriodictyol include maceration, soxhlet extraction, and more advanced techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). Ultrasound-assisted extraction is a frequently cited method for its efficiency and reduced extraction time.[7][9]
Table 2: Comparison of Eriodictyol Extraction Methods
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature. | Simple, low cost. | Time-consuming, lower efficiency. |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | Higher efficiency than maceration. | Requires large solvent volumes, potential for thermal degradation. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Faster, higher yield, less solvent consumption.[7][9] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | Very fast, high efficiency, reduced solvent use. | Potential for localized overheating, requires microwave-transparent solvents. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the extraction solvent. | Environmentally friendly, high selectivity, solvent-free product. | High initial equipment cost, may require a co-solvent for polar compounds. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Eriodictyol from Anacardium occidentale Leaves
This protocol is adapted from a method described for the extraction of eriodictyol from the leaves of Anacardium occidentale L.[7][8]
-
Sample Preparation: Air-dry the plant leaves under shade and pulverize them into a fine powder.
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C for further purification and analysis.
Protocol 2: Purification of Eriodictyol using Column Chromatography
This is a general protocol for the purification of flavonoids from a crude plant extract.[10]
-
Column Preparation:
-
Prepare a slurry of silica (B1680970) gel 60 (70-230 mesh) in a suitable non-polar solvent (e.g., hexane).
-
Pack a glass column (e.g., 45 x 4.5 cm) with the silica gel slurry.
-
Equilibrate the column by washing it with the starting mobile phase.
-
-
Sample Loading:
-
Dissolve the crude extract (e.g., 60 g) in a minimal amount of the mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is hexane-ethyl acetate, followed by ethyl acetate-methanol.
-
Collect fractions of the eluate (e.g., 20 mL each).
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing eriodictyol.
-
Pool the fractions that show a pure spot corresponding to an eriodictyol standard.
-
-
Final Purification:
-
Combine the pure fractions and evaporate the solvent to obtain purified eriodictyol.
-
The purity can be further confirmed by High-Performance Liquid Chromatography (HPLC).
-
General Workflow for Extraction and Purification
Quantification of Eriodictyol
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of eriodictyol and its metabolites in biological matrices and plant extracts.[11][12][13]
Protocol 3: Quantification of Eriodictyol using HPLC-UV
This protocol provides a general framework for the quantification of eriodictyol.[12]
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[14]
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation: Prepare a stock solution of pure eriodictyol in methanol. Perform serial dilutions to create a series of calibration standards (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and place it in an HPLC vial.
-
Analysis: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of eriodictyol in the samples from the calibration curve.
Table 3: Typical Validation Parameters for HPLC-UV and UPLC-MS/MS Methods for Flavonoid Glucuronide Quantification
| Parameter | HPLC-UV | UPLC-MS/MS | Reference |
| Linearity (R²) | > 0.999 | > 0.995 | [11][12] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.5 - 2.0 ng/mL | [11] |
| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/mL | 2.0 - 5.0 ng/mL | [11] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | [15] |
| Precision (% RSD) | < 5% | < 15% | [15] |
Biosynthesis of Eriodictyol
In plants, eriodictyol is synthesized via the phenylpropanoid pathway.[16][17] The pathway starts with L-tyrosine, which is converted through a series of enzymatic reactions to naringenin, a key precursor. Naringenin is then hydroxylated to form eriodictyol.[17][18]
Signaling Pathways Modulated by Eriodictyol
Eriodictyol exerts its biological effects by modulating several key cellular signaling pathways, particularly those involved in oxidative stress and inflammation.
Nrf2/ARE Signaling Pathway
The Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a primary mechanism by which eriodictyol confers cellular protection against oxidative stress.[1][7] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress or the presence of inducers like eriodictyol disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).[7][19][20]
Anti-inflammatory Signaling Pathways
Eriodictyol has been shown to inhibit pro-inflammatory pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[1][7] It can suppress the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, and modulate MAPK signaling cascades (e.g., ERK, JNK, p38), which are also involved in inflammatory responses.[1][21]
Conclusion
Eriodictyol is a flavanone with significant potential in the fields of medicine and nutrition. Its presence in common dietary sources like citrus fruits and medicinal herbs such as Yerba Santa makes it an accessible compound for further investigation. Efficient extraction and purification are paramount for obtaining high-purity eriodictyol for research and development. This guide has provided a technical overview of its natural sources, detailed protocols for its extraction and quantification, and an insight into its biosynthesis and mechanisms of action through the modulation of key cellular signaling pathways. This information serves as a valuable resource for researchers and professionals aiming to harness the therapeutic benefits of this promising natural compound.
References
- 1. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foodstruct.com [foodstruct.com]
- 3. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Eriodictyol - Wikipedia [en.wikipedia.org]
- 6. In Vitro Antiglycation and Methylglyoxal Trapping Effect of Peppermint Leaf (Mentha × piperita L.) and Its Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol [mdpi.com]
- 8. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and Identification of Flavanone Derivative Eriodictyol from the Methanol Extract of Afzelia africana Bark and Its Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Effect-Directed, Chemical and Taxonomic Profiling of Peppermint Proprietary Varieties and Corresponding Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | De Novo Biosynthesis of Apigenin, Luteolin, and Eriodictyol in the Actinomycete Streptomyces albus and Production Improvement by Feeding and Spore Conditioning [frontiersin.org]
- 17. Biosynthesis of eriodictyol from tyrosine by Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. guidechem.com [guidechem.com]
- 19. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Eriodictyol: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eriodictyol (B191197), a naturally occurring flavonoid predominantly found in citrus fruits and medicinal plants, has garnered significant scientific attention for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological effects of eriodictyol, with a focus on its antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and cardioprotective properties. The document elucidates the molecular mechanisms and signaling pathways underlying these activities, presenting quantitative data in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays are provided to facilitate the replication and advancement of research in this field. Visual representations of signaling cascades and experimental workflows are included to enhance comprehension.
Introduction
Eriodictyol ((S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one) is a flavanone (B1672756) that contributes to the sensory properties of various plants. Beyond its organoleptic characteristics, a growing body of evidence highlights its potential as a therapeutic agent.[1] Its chemical structure, characterized by multiple hydroxyl groups, underpins its potent antioxidant and free-radical scavenging capabilities.[2] This guide systematically reviews the key biological activities of eriodictyol, providing a technical resource for researchers and professionals in the field of drug discovery and development.
Antioxidant Activity
Eriodictyol's antioxidant effects are a cornerstone of its biological activities, contributing to its protective roles in various pathological conditions.[3] This activity is mediated through both direct and indirect mechanisms.
Direct Antioxidant Effects: Eriodictyol can directly neutralize reactive oxygen species (ROS) due to its hydrogen-donating hydroxyl groups.[2]
Indirect Antioxidant Effects: A significant aspect of eriodictyol's antioxidant capacity lies in its ability to modulate endogenous antioxidant defense systems. It is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of phase II detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO-1), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[4][6] This induction of cellular defenses provides long-term protection against oxidative stress.[4]
Quantitative Data: Antioxidant Activity of Eriodictyol
| Assay Type | Model System | Effective Concentration / IC50 | Reference |
| Cellular Antioxidant Activity (CAA) | Splenocytes | EC50: 13 µM | [7] |
| Cellular Antioxidant Activity (CAA) | Macrophages | EC50: 14 µM | [7] |
Anti-inflammatory Activity
Eriodictyol exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[1]
A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[8] Eriodictyol has been shown to prevent the degradation of the inhibitor of kappa Bα (IκBα), thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its nuclear translocation and subsequent activation of pro-inflammatory gene transcription.[8] This leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[9]
Furthermore, eriodictyol can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), which are also crucial regulators of inflammation.[7][10]
Signaling Pathway: Eriodictyol's Anti-inflammatory Mechanism
Caption: Eriodictyol inhibits NF-κB and MAPK signaling pathways.
Neuroprotective Effects
Eriodictyol has demonstrated significant neuroprotective potential in various models of neuronal damage.[11] Its ability to cross the blood-brain barrier makes it a promising candidate for neurological disorders. The primary mechanisms of its neuroprotective action are linked to its antioxidant and anti-inflammatory properties.
In models of oxidative stress-induced neuronal cell death, such as H₂O₂-treated PC12 cells, eriodictyol enhances cell viability by activating the Nrf2/ARE pathway, leading to the upregulation of protective enzymes like HO-1.[3] It also mitigates neuroinflammation, a key contributor to neurodegenerative diseases, by inhibiting NF-κB signaling in microglial cells.[10]
Signaling Pathway: Neuroprotection via Nrf2 Activation
Caption: Eriodictyol promotes neuroprotection through Nrf2 activation.
Anti-Cancer Activity
Eriodictyol has demonstrated cytotoxic effects against various cancer cell lines, including lung, glioma, and breast cancer cells, while exhibiting lower toxicity to normal cells.[12][13] Its anti-cancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that promote cancer cell proliferation and survival.
Eriodictyol can induce apoptosis through the mitochondrial pathway by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspases.[12] It has also been shown to cause cell cycle arrest at the G2/M phase.[12] Furthermore, eriodictyol can inhibit the PI3K/Akt/mTOR and PI3K/Akt/NF-κB signaling pathways, which are frequently dysregulated in cancer and play crucial roles in cell growth, proliferation, and survival.[12][13]
Quantitative Data: Anti-Cancer Activity of Eriodictyol (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |
| A549 | Lung Cancer | 50 | [12] |
| U87MG | Glioma | 51.65 ± 1.28 | [13] |
| CHG-5 | Glioma | 114.19 ± 1.69 | [13] |
| FR2 | Normal Lung Fibroblast | 95 | [12] |
Cardioprotective Effects
Eriodictyol has shown promise in protecting the heart from injury, particularly in the context of ischemia-reperfusion (I/R) injury.[14] Its cardioprotective effects are attributed to its ability to reduce oxidative stress, inflammation, and apoptosis in cardiomyocytes.
In models of myocardial I/R, eriodictyol treatment has been shown to improve hemodynamic parameters, reduce infarct size, and decrease the release of cardiac injury markers.[14] Mechanistically, eriodictyol can activate the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is known to be involved in cardioprotection.[14][15] By activating this pathway, eriodictyol can suppress inflammatory responses and inhibit apoptosis in the heart tissue.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of eriodictyol.
Antioxidant Activity Assays
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of eriodictyol in a suitable solvent.
-
In a 96-well plate, add the eriodictyol solutions followed by the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
-
Determine the IC50 value, which is the concentration of eriodictyol required to scavenge 50% of the DPPH radicals.[6]
-
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, which is decolorized upon reduction.
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent to obtain a specific absorbance at 734 nm.
-
Add different concentrations of eriodictyol to the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[16]
-
Cell-Based Assays
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of eriodictyol for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[17][18]
-
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Harvest and wash the cells.
-
Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle.[12]
-
Western Blot Analysis for Signaling Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Procedure:
-
Lyse the treated cells to extract total protein or cellular fractions (cytoplasmic and nuclear).
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Nrf2, p-NF-κB, Akt).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein bands relative to a loading control (e.g., β-actin or GAPDH).[13][19]
-
Experimental Workflow: Western Blot for Nrf2 Activation
Caption: A typical workflow for Western blot analysis.
Conclusion
Eriodictyol is a promising natural compound with a wide spectrum of beneficial biological activities. Its potent antioxidant and anti-inflammatory effects, mediated through the modulation of key signaling pathways such as Nrf2 and NF-κB, form the basis for its neuroprotective, anti-cancer, and cardioprotective properties. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for the scientific community to further explore and harness the therapeutic potential of eriodictyol. Future research should focus on preclinical and clinical studies to validate these findings and pave the way for the development of eriodictyol-based therapeutic strategies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Eriodictyol protects against H(2)O(2)-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of eriodictyol in lipopolysaccharide-stimulated raw 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eriodictyol Attenuates Myocardial Ischemia-Reperfusion Injury through the Activation of JAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of immunomodulatory and anti-inflammatory effects of eriodictyol through its cellular anti-oxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. Eriodictyol Attenuates LPS-Induced Neuroinflammation, Amyloidogenesis, and Cognitive Impairments via the Inhibition of NF-κB in Male C57BL/6J Mice and BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsonline.com [ijpsonline.com]
- 17. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 18. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Eriodictyol attenuates TNBS‐induced ulcerative colitis through repressing TLR4/NF‐kB signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
Eriodictyol's Mechanism of Action in Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriodictyol (B191197) is a polyphenolic flavanone (B1672756) predominantly found in citrus fruits, medicinal plants, and some vegetables.[1][2][3] As a component of the human diet, it has garnered significant attention for its wide range of pharmacological properties, including anti-inflammatory, neuroprotective, cardioprotective, and anticancer effects.[1][2][4][5][6] A foundational element of these therapeutic potentials is its potent antioxidant activity.[2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key pathogenic factor in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[4][7]
This technical guide provides an in-depth exploration of the molecular mechanisms through which eriodictyol counteracts oxidative stress. It details its dual role as a direct free radical scavenger and, more significantly, as a modulator of key cellular signaling pathways that govern the endogenous antioxidant defense system. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of eriodictyol's mode of action to inform preclinical and clinical research.
Core Mechanisms of Action
Eriodictyol mitigates oxidative stress through two primary strategies: direct neutralization of free radicals and indirect enhancement of cellular antioxidant capacity via the modulation of critical signaling pathways.
Direct Antioxidant Activity: Free Radical Scavenging
Eriodictyol possesses intrinsic free radical scavenging capabilities.[2][8] Its chemical structure, rich in hydroxyl groups, allows it to donate hydrogen ions to neutralize highly reactive oxygen species, thereby terminating damaging chain reactions.[9] This direct action provides an immediate, albeit short-term, line of defense against oxidative insults.[9] Studies have demonstrated its ability to scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), showcasing its potent direct antioxidant potential.[10][11]
Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways
Potentially more significant than its direct scavenging activity is eriodictyol's ability to induce a sustained, long-term protective effect by upregulating the cell's own antioxidant machinery.[9] This is achieved through the modulation of several interconnected signaling pathways.
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the master regulator of the cellular antioxidant response.[10][12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[10] Eriodictyol disrupts this interaction, leading to the stabilization and nuclear translocation of Nrf2.[9][10][13]
Once in the nucleus, Nrf2 binds to the ARE in the promoter region of numerous cytoprotective genes, initiating their transcription.[12] Eriodictyol has been shown to significantly increase the expression and activity of several key Nrf2-dependent phase II detoxifying and antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1): A critical enzyme that catabolizes heme into biliverdin (B22007) (a potent antioxidant), iron, and carbon monoxide.[4][5][9][13]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO-1): An enzyme that detoxifies quinones and other electrophilic compounds.[9]
-
Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx): A suite of enzymes that work in concert to neutralize superoxide radicals and hydrogen peroxide.[2][10][14][15]
-
γ-Glutamylcysteine Synthetase (γ-GCS): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[9][13][16]
By activating the Nrf2-ARE pathway, eriodictyol fortifies cells against oxidative insults, providing a robust and lasting defense.[9][13] This mechanism is central to its protective effects in various cell types, including endothelial cells, retinal pigment epithelial cells, and neurons.[4][9][13][16]
The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are involved in regulating a wide array of cellular processes, including the response to oxidative stress.[2][4] Eriodictyol has been shown to modulate these pathways. Specifically, studies indicate that activation of the ERK pathway is involved in the eriodictyol-induced activation of Nrf2 and subsequent expression of HO-1 in endothelial cells.[4][5] In other contexts, eriodictyol can inhibit stress-activated JNK/p38 signaling, thereby preventing apoptosis triggered by oxidative damage.[1][16]
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor that governs inflammatory responses, which are intricately linked with oxidative stress.[3][6] Eriodictyol has been demonstrated to inhibit the activation of the NF-κB pathway.[1][2][3][4] It can prevent the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes like iNOS and COX-2.[2][3][16] This anti-inflammatory action contributes significantly to its overall protective effect against oxidative stress-mediated tissue damage.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies, illustrating the efficacy of eriodictyol in mitigating oxidative stress.
Table 1: Effects of Eriodictyol on Antioxidant Enzyme Activity and Glutathione Levels
| Parameter | Cell/Animal Model | Treatment Conditions | Result | Reference |
| GSH Levels | Human Dermal Fibroblasts (BJ cells) | Pretreatment with 10 µM and 20 µM Eriodictyol for 24h, then 500 µM H₂O₂ for 1h | 42% and 100% increase in GSH levels, respectively, compared to H₂O₂-only treated cells. | [10] |
| GSH Levels | ARPE-19 cells | 25, 50, and 100 µM Eriodictyol for 24h | Dose-dependent increase in total GSH levels. | [9] |
| CAT Activity | Human Dermal Fibroblasts (BJ cells) | Pretreatment with 10 µM and 20 µM Eriodictyol for 24h, then 500 µM H₂O₂ for 1h | Significantly prevented the H₂O₂-induced decrease in CAT activity in a concentration-dependent manner. | [10] |
| GPx Activity | Human Dermal Fibroblasts (BJ cells) | Pretreatment with 10 µM and 20 µM Eriodictyol for 24h, then 500 µM H₂O₂ for 1h | Significantly prevented the H₂O₂-induced decrease in GPx activity in a concentration-dependent manner. | [10] |
| SOD, GPx, CAT Activity | Rat Kidneys (Cisplatin-induced nephrotoxicity model) | Eriodictyol treatment | Increased activities of these antioxidant defensive enzymes. | [10] |
| SOD, CAT, GSH Levels | Rat Kidneys (Doxorubicin-induced nephropathy model) | Eriodictyol treatment | Significantly higher levels compared to the control group. | [14] |
Table 2: Effects of Eriodictyol on Protein Expression in Oxidative Stress-Related Pathways
| Protein | Cell/Animal Model | Treatment Conditions | Result | Reference |
| Nrf2 (Nuclear Translocation) | ARPE-19 cells | 0–100 µM Eriodictyol for 2 hours | Dose-dependent increase in nuclear Nrf2 expression. | [9] |
| HO-1 Expression | ARPE-19 cells | 0–100 µM Eriodictyol overnight | Dose-dependent induction of HO-1 expression. | [9] |
| HO-1 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | 1-10 µM Eriodictyol | Concentration-dependent upregulation of HO-1 protein and mRNA. | [4] |
| NQO-1 Expression | ARPE-19 cells | 0–100 µM Eriodictyol overnight | Modest, but significant, dose-dependent increase in NQO-1 expression. | [9] |
| CAT & GPx1 Expression | Human Dermal Fibroblasts (BJ cells) | 20 µM Eriodictyol for 24h | 110% increase in CAT expression and 30% increase in GPX1 expression compared to untreated cells. | [10] |
| Keap1 Expression | Human Dermal Fibroblasts (BJ cells) | 5–20 µM Eriodictyol for 24h, then 500 µM H₂O₂ for 1h | Decreased Keap1 protein expression. | [17] |
Table 3: Direct Radical Scavenging Activity of Eriodictyol
| Assay | Method | Result | Reference |
| DPPH Radical Scavenging | Cell-free DPPH assay | IC₅₀ = 19.9 ± 0.3 µM (3.2-fold greater ability than Trolox, a reference antioxidant). | [10][11] |
| [(³H)]-Resiniferatoxin Binding Displacement | TRPV1 Receptor Binding Assay | IC₅₀ = 47 nM | [18] |
| Capsaicin-mediated Calcium Influx Inhibition | Calcium Influx Assay | IC₅₀ = 44 nM | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the study of eriodictyol's effects on oxidative stress.
Cell Culture and Treatment
-
Cell Lines: Human Dermal Fibroblasts (BJ), Human Retinal Pigment Epithelial (ARPE-19), or Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or F-12K) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Eriodictyol Pretreatment: Eriodictyol is dissolved in DMSO to create a stock solution. Cells are pre-treated with varying concentrations of eriodictyol (e.g., 5-100 µM) for a specified duration (e.g., 2 to 24 hours) prior to inducing oxidative stress. A vehicle control (DMSO) is run in parallel.
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing cells to an oxidant such as hydrogen peroxide (H₂O₂) (e.g., 300-500 µM for 1 hour) or tert-butyl hydroperoxide (t-BOOH).
Measurement of Intracellular ROS (DCFH-DA Assay)
-
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[19][20]
-
Protocol:
-
After eriodictyol pretreatment and induction of oxidative stress, cells are washed twice with phosphate-buffered saline (PBS).
-
Cells are then incubated with 5-10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.[4][10][21]
-
Following incubation, cells are washed again with PBS to remove excess probe.
-
The fluorescence of DCF is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm), fluorescence microscope, or flow cytometer.[4][20]
-
Relative oxidative stress is calculated and compared between treatment groups.[10]
-
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates.
-
Protocol:
-
Protein Extraction: Cells are harvested and lysed using RIPA buffer containing a protease inhibitor cocktail. For nuclear translocation studies, cytoplasmic and nuclear protein fractions are isolated using a commercial kit.[14]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 15 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[9]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Nrf2, HO-1, Keap1, CAT, GPx, β-actin, or GAPDH as a loading control).[9][17]
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.[17]
-
Measurement of Antioxidant Enzyme Activity (CAT, GPx)
-
Principle: Spectrophotometric assays are used to measure the catalytic activity of specific antioxidant enzymes in cell lysates.
-
Catalase (CAT) Activity Protocol:
-
Cell lysates are prepared.
-
The assay measures the rate of H₂O₂ decomposition. The reaction is initiated by adding H₂O₂ to the lysate.
-
The decrease in absorbance at 240 nm, corresponding to the consumption of H₂O₂, is monitored over time. CAT activity is calculated based on the rate of this decrease.
-
-
Glutathione Peroxidase (GPx) Activity Protocol:
-
This assay couples the GPx-catalyzed oxidation of GSH to the reduction of GSSG by glutathione reductase, which consumes NADPH.
-
The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm. GPx activity is proportional to this rate.
-
Glutathione (GSH) Level Measurement
-
Principle: Total glutathione levels (GSH + GSSG) are measured using a colorimetric or fluorometric assay.
-
Protocol:
-
Cells are harvested and deproteinated (e.g., with metaphosphoric acid).
-
The assay is based on the recycling of GSH by glutathione reductase. A chromogen like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) reacts with GSH to produce a yellow-colored product (TNB).
-
The rate of TNB formation is measured spectrophotometrically at ~412 nm and is proportional to the total glutathione concentration in the sample.[9]
-
Visualizations: Signaling Pathways and Workflows
Brief, descriptive captions are provided directly below each diagram.
Caption: Eriodictyol activates the Nrf2-ARE antioxidant pathway.
Caption: Interplay of signaling pathways modulated by eriodictyol.
Caption: Workflow for assessing eriodictyol's cytoprotective effects.
Conclusion
Eriodictyol presents a multifaceted mechanism of action against oxidative stress, positioning it as a compelling candidate for further therapeutic development. Its capacity for direct free radical scavenging provides immediate protection, while its more profound and lasting effects are mediated through the sophisticated modulation of cellular signaling networks. The activation of the Nrf2-ARE pathway is paramount, leading to a coordinated upregulation of a broad spectrum of antioxidant and detoxifying enzymes that significantly enhance cellular resilience.[9][10][13] Concurrently, its ability to suppress the pro-inflammatory NF-κB pathway and modulate MAPK signaling underscores its dual role in combating both oxidative stress and associated inflammation.[1][3][4] The comprehensive data and established experimental protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate and harness the therapeutic potential of eriodictyol in preventing and treating oxidative stress-related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eriodictyol attenuates TNBS‐induced ulcerative colitis through repressing TLR4/NF‐kB signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eriodictyol Attenuates H2O2-Induced Oxidative Damage in Human Dermal Fibroblasts through Enhanced Capacity of Antioxidant Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Eriodictyol protects against H(2)O(2)-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Eriodictyol attenuates doxorubicin-induced nephropathy by activating the AMPK/Nrf2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bloomtechz.com [bloomtechz.com]
- 16. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Eriodictyol: a flavonoid antagonist of the TRPV1 receptor with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. doc.abcam.com [doc.abcam.com]
- 21. Eriodictyol 7-O-β-D glucopyranoside from Coreopsis tinctoria Nutt. ameliorates lipid disorders via protecting mitochondrial function and suppressing lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Eriodictyol: A Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eriodictyol, a naturally occurring flavanone (B1672756) predominantly found in citrus fruits, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of the mechanisms underlying Eriodictyol's antioxidant effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. Eriodictyol exerts its antioxidant action through a dual mechanism: direct scavenging of reactive oxygen species (ROS) and indirect antioxidant effects via the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This guide aims to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and harness the therapeutic potential of Eriodictyol in combating oxidative stress-related pathologies.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of chronic and degenerative diseases. Flavonoids, a class of polyphenolic compounds, are recognized for their significant antioxidant capacities. Among them, Eriodictyol has emerged as a promising therapeutic agent due to its robust antioxidant and anti-inflammatory activities. This document elucidates the multifaceted antioxidant properties of Eriodictyol, providing a technical foundation for its further investigation and potential clinical application.
Mechanisms of Antioxidant Action
Eriodictyol's antioxidant capabilities are attributed to two primary mechanisms:
Direct Antioxidant Effects
Eriodictyol possesses the ability to directly neutralize free radicals through several mechanisms:
-
Hydrogen Atom Donation: The chemical structure of Eriodictyol, featuring multiple hydroxyl groups on its phenolic rings, allows it to readily donate hydrogen atoms to unstable free radicals, thereby stabilizing them and terminating the oxidative chain reaction.
-
Metal Ion Chelation: Eriodictyol can chelate transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺). By binding to these metals, it prevents their participation in Fenton-like reactions, which are a major source of highly reactive hydroxyl radicals.
Indirect Antioxidant Effects via Nrf2 Pathway Activation
Beyond its direct scavenging activities, Eriodictyol exerts a more sustained antioxidant effect by modulating endogenous defense systems.[1] A primary mechanism is the activation of the Keap1-Nrf2 signaling pathway, a master regulator of cellular redox homeostasis.[1]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Eriodictyol can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation.[2]
Key antioxidant and cytoprotective enzymes induced by the Nrf2 pathway include:
-
Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. Biliverdin is subsequently converted to bilirubin, a potent antioxidant.[2]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO-1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.[2]
-
Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.
-
Superoxide (B77818) Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into oxygen and hydrogen peroxide.
-
Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides by glutathione.[2]
The activation of the Nrf2 pathway by Eriodictyol leads to a broad and sustained enhancement of the cell's intrinsic antioxidant capacity, offering long-term protection against oxidative stress.[2]
Quantitative Antioxidant Data
The antioxidant efficacy of Eriodictyol has been quantified using various in vitro assays. The following table summarizes the available data. Further research is warranted to establish a more comprehensive profile, particularly for ABTS and ORAC assays.
| Assay Type | Method | Result (IC50 or equivalent) | Reference(s) |
| DPPH Radical Scavenging | Spectrophotometric assay measuring the discoloration of the DPPH radical. | IC50: 19.9 ± 0.3 µM | |
| ABTS Radical Scavenging | Spectrophotometric assay measuring the discoloration of the ABTS radical cation. | Data not available | |
| Oxygen Radical Absorbance Capacity (ORAC) | Fluorometric assay measuring the inhibition of peroxyl radical-induced oxidation. | Data not available |
Note: IC50 represents the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity.
Signaling Pathways and Experimental Workflows
Keap1-Nrf2 Signaling Pathway
The following diagram illustrates the activation of the Nrf2 pathway by Eriodictyol, leading to the expression of antioxidant enzymes.
References
A Comprehensive Technical Guide to the In Vitro Anti-inflammatory Effects of Eriodictyol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Eriodictyol (B191197), a natural flavonoid compound. Eriodictyol has demonstrated significant potential in modulating key inflammatory pathways, making it a person of interest for therapeutic development. This document summarizes quantitative data from various studies, outlines detailed experimental protocols, and visualizes the involved signaling pathways to support further research and development efforts.
Quantitative Assessment of Anti-inflammatory Activity
Eriodictyol has been shown to inhibit the production of key inflammatory mediators in a dose-dependent manner. The following tables summarize the quantitative data from in vitro studies on its effects on nitric oxide (NO) production and pro-inflammatory cytokine secretion.
Table 1: Effect of Eriodictyol on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Cell Line | Stimulant | Eriodictyol Concentration (μM) | % Inhibition of NO Production | Reference |
| RAW 264.7 | Lipopolysaccharide (LPS) | Not specified | Significant reduction | [1][2] |
| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | 20 | Reduction to 31.8 μM from 56.3 μM | [3] |
Table 2: Effect of Eriodictyol on Pro-inflammatory Cytokine Secretion
| Cell Line | Stimulant | Cytokine | Eriodictyol Treatment | Outcome | Reference |
| RAW 264.7 | LPS | TNF-α, IL-6, IL-1β, MIP-2 | Pre-treatment | Reduced mRNA expression and secretion | [1][3][4] |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | Not specified | TNF-α, IL-6, IL-8, IL-1β | Treatment | Significantly reduced secretion | [5] |
| Human Monocyte Leukemia Cell Line (THP-1) | LPS | IL-1, IL-6, IL-8, TNF-α | Not specified | Downregulated levels | [6] |
| High Glucose-Induced Rat Retinal Ganglial Cells (RGC-5) | High Glucose | TNF-α, IL-8 | Treatment | Diminished production | [7] |
Key Signaling Pathways Modulated by Eriodictyol
Eriodictyol exerts its anti-inflammatory effects by modulating several key signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), and the activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Eriodictyol has been shown to inhibit NF-κB activation in various cell types.[1][8][9][10] This inhibition is achieved by preventing the degradation of the inhibitory kappa Bα (IκBα), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[9]
References
- 1. Anti-inflammatory effects of eriodictyol in lipopolysaccharide-stimulated raw 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of immunomodulatory and anti-inflammatory effects of eriodictyol through its cellular anti-oxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eriodictyol inhibits survival and inflammatory responses and promotes apoptosis in rheumatoid arthritis fibroblast-like synoviocytes through AKT/FOXO1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eriodictyol attenuates TNBS‐induced ulcerative colitis through repressing TLR4/NF‐kB signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eriodictyol inhibits high glucose-induced oxidative stress and inflammation in retinal ganglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eriodictyol Inhibits the Production and Gene Expression of MUC5AC Mucin via the IκBα-NF-κB p65 Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
Eriodictyol's Neuroprotective Potential: A Technical Guide to Core Mechanisms and Therapeutic Promise
For Researchers, Scientists, and Drug Development Professionals
Eriodictyol (B191197), a naturally occurring flavonoid found abundantly in citrus fruits and certain medicinal herbs, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Extensive preclinical research highlights its potent neuroprotective effects, suggesting its potential as a therapeutic agent for a range of neurodegenerative and neurological disorders, including Alzheimer's disease, ischemic stroke, and neuroinflammation-induced cognitive decline.[2][3][4][5] This technical guide provides an in-depth overview of the core mechanisms underlying eriodictyol's neuroprotective actions, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the critical signaling pathways involved.
Core Neuroprotective Mechanisms
Eriodictyol exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, suppressing neuroinflammation, inhibiting apoptotic pathways, and modulating autophagy.[5] These effects are orchestrated through its influence on several key cellular signaling cascades.
Attenuation of Oxidative Stress
A primary mechanism of eriodictyol's neuroprotective action is its ability to combat oxidative stress, a key pathological feature in many neurological diseases.[6][7] It achieves this not only through direct radical scavenging but more significantly by activating the endogenous antioxidant defense system via the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][8][9]
Upon stimulation by eriodictyol, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of phase II detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase (NQO-1), and γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis.[9][10][11] This upregulation of antioxidant defenses enhances cellular resilience against oxidative insults.[9][12]
Suppression of Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases. Eriodictyol demonstrates potent anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the NLRP3 Inflammasome pathways.[3][8][13]
Eriodictyol has been shown to block the activation of NF-κB, a master regulator of inflammation, by preventing the degradation of its inhibitor, IκB.[14][15] This action suppresses the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[14][16] Furthermore, eriodictyol can inhibit the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that drives the production of mature IL-1β and IL-18, thereby reducing microglia-mediated inflammatory damage.[3][17][18]
Quantitative Data Summary
The neuroprotective efficacy of eriodictyol has been quantified across various in vivo and in vitro models. The following tables summarize key findings.
Table 1: Neuroprotective Effects of Eriodictyol in Ischemic Stroke Models
| Parameter | Model | Treatment | Result | Reference |
| Infarct Volume | MCAO Rats | 40 mg/kg Eriodictyol | Significant decrease vs. MCAO group | [4][19] |
| MCAO Rats | 80 mg/kg Eriodictyol | Significant decrease vs. MCAO group | [4][19] | |
| Neurological Score | MCAO Rats | 20, 40, 80 mg/kg Eriodictyol | Dose-dependent improvement | [4] |
| Neuronal Viability | pMCAO Mice | 1, 2, 4 mg/kg Eriodictyol | Prevention of neuronal death | [20] |
| Inflammatory Markers | pMCAO Mice | 1, 2, 4 mg/kg Eriodictyol | Reduced MPO activity, TNF-α, iNOS, GFAP | [20] |
| Apoptosis Markers | MCAO Rats | 40, 80 mg/kg Eriodictyol | Downregulation of Bax & cleaved-caspase-3 | [4] |
Table 2: Effects of Eriodictyol in Alzheimer's Disease Models
| Parameter | Model | Treatment | Result | Reference |
| Cognitive Function | APP/PS1 Mice | Eriodictyol | Ameliorated cognitive deficits | [2][21] |
| Aβ₂₅₋₃₅ Mice | Eriodictyol | Improved learning and memory capacity | [3][18] | |
| Aβ & Tau Pathology | APP/PS1 Mice | Eriodictyol | Suppressed Aβ aggregation & Tau phosphorylation | [2][21] |
| HT-22 cells + Aβ₁₋₄₂ | < 32 µM Eriodictyol | Inhibited Tau hyperphosphorylation | [2] | |
| Oxidative Stress | Aβ₂₅₋₃₅ Mice | Eriodictyol | ↑ GSH-Px, SOD levels; ↓ MDA, ROS levels | [3] |
| Inflammasome | Aβ₂₅₋₃₅ Mice | Eriodictyol | ↓ NLRP3, Caspase-1, ASC, IL-1β, IL-18 | [3] |
| Ferroptosis | APP/PS1 Mice | Eriodictyol | Inhibited ferroptosis via VDR-Nrf2/HO-1 | [2][21] |
Table 3: Effects of Eriodictyol in in vitro Neurotoxicity and Inflammation Models
| Parameter | Model | Treatment | Result | Reference |
| Cell Viability | PC12 cells + H₂O₂ | 20, 40, 80 µM Eriodictyol | Inhibition of H₂O₂-induced cell death | [9] |
| Antioxidant Genes | PC12 cells | Eriodictyol | ↑ HO-1 and γ-GCS expression | [9] |
| ARPE-19 cells | 50 µM Eriodictyol | ↑ HO-1 and NQO-1 expression | [11][12] | |
| Glutathione Levels | ARPE-19 cells | 50 µM Eriodictyol | ~100% increase in total glutathione | [11] |
| Inflammatory Cytokines | LPS-stimulated Microglia | 50, 100 µM Eriodictyol | ↓ IL-1β, CXCL8, IL-6, MMP-9 release | [16] |
Experimental Protocols
This section details the methodologies employed in key studies to evaluate the neuroprotective potential of eriodictyol.
Ischemic Stroke Animal Model (MCAO)
-
Model Induction : Brain injury is induced in adult rats or mice via middle cerebral artery occlusion (MCAO).[4] In the permanent MCAO (pMCAO) model, the middle cerebral artery is permanently occluded, typically by electrocoagulation.[20]
-
Treatment Protocol : Animals are treated with eriodictyol or vehicle (saline). A typical regimen involves oral administration at doses ranging from 1 mg/kg to 80 mg/kg.[4][20] Treatment can be administered before and/or after the ischemic insult. For example, oral treatment 30 minutes before pMCAO, 2 hours after, and then once daily for subsequent days.[20]
-
Outcome Measures :
-
Infarct Volume : 24 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct area.[19]
-
Neurological Deficits : Neurological function is assessed using a scoring system that evaluates motor deficits, balance, and reflexes.[4]
-
Histology : Brain sections are analyzed using Nissl staining to assess neuronal loss and immunofluorescence for markers of apoptosis (e.g., cleaved-caspase-3) and inflammation (e.g., GFAP, iNOS).[4][20]
-
Biochemical Analysis : Brain tissue homogenates are used for Western blotting to measure protein levels (e.g., Bax, Bcl-2, autophagy markers) and ELISA for inflammatory cytokines.[4]
-
Alzheimer's Disease Animal Models
-
Models :
-
Treatment Protocol : Eriodictyol is typically administered orally for several weeks (e.g., 4 weeks for the Aβ injection model).[3][18]
-
Outcome Measures :
-
Cognitive Tests : Learning and memory are assessed using behavioral tests such as the Y-maze and new object recognition experiments.[3][18]
-
Histology : Brain tissue is analyzed for neuronal damage (e.g., Nissl staining), Aβ plaque deposition, and hyperphosphorylated Tau.[2][3]
-
Biochemical Analysis : Brain homogenates are used to measure levels of Aβ, inflammatory proteins (NLRP3, Caspase-1), and oxidative stress markers (ROS, MDA, SOD, GSH-Px) via ELISA, Western blotting, and other assays.[3][18]
-
In Vitro Neurotoxicity Model
-
Cell Culture : Neuron-like cells, such as rat pheochromocytoma (PC12) cells, are cultured and differentiated.[9]
-
Induction of Toxicity : Neurotoxicity is induced by exposing the cells to an oxidative agent, such as 200 µM hydrogen peroxide (H₂O₂).[9]
-
Treatment Protocol : Cells are pre-treated with eriodictyol (e.g., 20, 40, and 80 µM) before the addition of the toxic agent.[9]
-
Outcome Measures :
-
Cell Viability : Cell survival is quantified using assays such as the MTT assay.[9]
-
Apoptosis : Apoptosis is measured, for example, by flow cytometry analysis of Annexin V/PI stained cells.[9]
-
Mechanism Analysis : Western blotting is used to measure the nuclear translocation of Nrf2 and the expression levels of its downstream targets, HO-1 and γ-GCS. Nrf2's role is confirmed using siRNA to knock down its expression.[9]
-
Conclusion and Future Directions
The cumulative evidence from preclinical studies strongly supports the neuroprotective potential of eriodictyol. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptosis through the modulation of key signaling pathways like Nrf2, NF-κB, and the NLRP3 inflammasome makes it a highly promising candidate for further drug development.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability : Detailed studies are needed to understand how eriodictyol and its metabolites cross the blood-brain barrier and their distribution within the central nervous system.[3]
-
Chronic Disease Models : While studies in acute models are promising, further validation in chronic and progressive models of neurodegeneration is essential.
-
Clinical Trials : Ultimately, well-designed, placebo-controlled clinical trials are required to translate these promising preclinical findings into therapeutic applications for human neurological and neurodegenerative diseases.[5]
This guide summarizes the foundational evidence for eriodictyol's neuroprotective actions, providing a technical basis for researchers and developers to advance its investigation as a potential therapeutic agent.
References
- 1. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eriodictyol ameliorates cognitive dysfunction in APP/PS1 mice by inhibiting ferroptosis via vitamin D receptor-mediated Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eriodictyol and Homoeriodictyol Improve Memory Impairment in Aβ25–35-Induced Mice by Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Eriodictyol Attenuates MCAO-Induced Brain Injury and Neurological Deficits via Reversing the Autophagy Dysfunction [frontiersin.org]
- 5. Eriodictyol: a review of its pharmacological activities and molecular mechanisms related to ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bloomtechz.com [bloomtechz.com]
- 7. nvpublicationhouse.com [nvpublicationhouse.com]
- 8. researchgate.net [researchgate.net]
- 9. Eriodictyol protects against H(2)O(2)-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Eriodictyol Attenuates LPS-Induced Neuroinflammation, Amyloidogenesis, and Cognitive Impairments via the Inhibition of NF-κB in Male C57BL/6J Mice and BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Eriodictyol and Homoeriodictyol Improve Memory Impairment in Aβ25-35-Induced Mice by Inhibiting the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Eriodictyol Attenuates MCAO-Induced Brain Injury and Neurological Deficits via Reversing the Autophagy Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroinflammatory response to experimental stroke is inhibited by eriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Eriodictyol ameliorates cognitive dysfunction in APP/PS1 mice by inhibiting ferroptosis via vitamin D receptor-mediated Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Eriodictyol and the Nrf2 Signaling Pathway: A Technical Guide to Mechanism and Methodology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms through which the flavonoid eriodictyol (B191197) activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It serves as a comprehensive resource, detailing the signaling cascade, summarizing key quantitative data from preclinical studies, and offering detailed protocols for the essential experiments used to investigate this pathway.
Introduction: Eriodictyol and the Nrf2 Antioxidant Response
Eriodictyol is a natural flavonoid found in citrus fruits and certain vegetables, recognized for its potent antioxidant and anti-inflammatory properties.[1][2] A primary mechanism underlying its cytoprotective effects is the activation of the Nrf2 signaling pathway.[2][3] Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant proteins and detoxifying enzymes, collectively known as the antioxidant response element (ARE)-driven genes.[4][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[3] Upon exposure to inducers like eriodictyol, this inhibition is released, allowing Nrf2 to activate a robust, coordinated defense against oxidative stress. This guide elucidates the specifics of this interaction and the methodologies used to quantify it.
Mechanism of Action: Eriodictyol-Mediated Nrf2 Activation
Eriodictyol activates the Nrf2 pathway primarily by disrupting the Nrf2-Keap1 complex. Evidence also suggests the involvement of upstream kinase signaling, such as the Extracellular signal-regulated kinase (ERK) pathway, which can contribute to Nrf2 stabilization and activity.[1][6]
The activation cascade proceeds as follows:
-
Upstream Signaling: In certain cell types, such as human umbilical vein endothelial cells (HUVECs), eriodictyol has been shown to activate the ERK pathway.[1] Phosphorylation events mediated by kinases like ERK can influence the Nrf2-Keap1 interaction.
-
Disruption of Keap1-Nrf2 Complex: Eriodictyol, as an electrophilic compound, is believed to cause conformational changes in the Keap1 protein, leading to the dissociation of Nrf2.
-
Nrf2 Nuclear Translocation: Once freed from Keap1, Nrf2 is no longer targeted for degradation and translocates from the cytoplasm into the nucleus.[4][7]
-
ARE Binding and Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) sequences in the promoter regions of its target genes.[1][8]
-
Upregulation of Cytoprotective Genes: This binding initiates the transcription of numerous phase II detoxifying and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H: Quinone Oxidoreductase 1 (NQO-1), and subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis.[4][7][9] The resulting increase in these proteins fortifies the cell's capacity to neutralize reactive oxygen species (ROS) and resist oxidative damage.[10][11]
References
- 1. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eriodictyol protects against H(2)O(2)-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. bloomtechz.com [bloomtechz.com]
- 11. researchgate.net [researchgate.net]
The Discovery and History of Eriodictyol: A Technical Guide
Introduction
Eriodictyol (B191197) is a naturally occurring flavanone (B1672756), a type of flavonoid, that has garnered significant scientific interest for its diverse biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective properties. First identified in the early 20th century, the journey of eriodictyol from a constituent of a traditional medicinal plant to a subject of modern drug development is a testament to the enduring value of natural products in chemical and pharmacological research. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this important compound.
Discovery and Early History
The discovery of eriodictyol is intrinsically linked to the chemical investigation of the leaves of Eriodictyon californicum, a plant native to North America commonly known as Yerba Santa. The indigenous peoples of this region traditionally used the plant for various medicinal purposes.
The first definitive isolation and characterization of eriodictyol were documented in a 1907 paper by the American chemist Frederick Belding Power and his collaborator Frank Tutin . Their research, conducted at the Wellcome Chemical Research Laboratories in London, was published in the Journal of the Chemical Society, Transactions. This seminal work, titled "The Constituents of Eriodictyon," laid the foundation for all subsequent research on the compound.
In their 1907 publication, Power and Tutin detailed the systematic chemical analysis of Eriodictyon leaves. They successfully isolated several compounds, including a crystalline substance they named eriodictyol , a name derived from the genus of the plant source. Their work was not only a significant contribution to phytochemistry but also provided the first scientific validation of the chemical complexity of this traditional medicinal plant.
A subsequent paper by Frank Tutin and H.W.B. Clewer in 1909, also published in the Journal of the Chemical Society, Transactions, provided further insights into the chemical constituents of Eriodictyon, expanding on the initial findings.
Physicochemical Properties
Eriodictyol is a flavanone with the chemical formula C₁₅H₁₂O₆ and a molecular weight of 288.25 g/mol . Its structure consists of a C6-C3-C6 backbone, characteristic of flavonoids, with hydroxyl groups at positions 3', 4', 5, and 7.
| Property | Value |
| IUPAC Name | (2S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-chromen-4-one |
| Molecular Formula | C₁₅H₁₂O₆ |
| Molar Mass | 288.25 g/mol |
| Appearance | Pale yellow crystalline solid |
| Solubility | Soluble in ethanol, methanol, and other organic solvents; sparingly soluble in water |
Historical Experimental Protocols
The following sections detail the original experimental methodologies employed by Power and Tutin in their pioneering work on the isolation of eriodictyol from Eriodictyon californicum, as described in their 1907 publication.
Plant Material
The starting material for the investigation consisted of the dried leaves of Eriodictyon californicum.
Extraction of Constituents
The initial step involved the extraction of the active principles from the plant material. The general workflow for this process is outlined below.
Isolation of Eriodictyol
Power and Tutin employed a series of chemical treatments and purification steps to isolate eriodictyol from the complex mixture of extracted compounds. The key steps are summarized in the following diagram.
The process involved dissolving the resinous material in a hot, dilute solution of sodium carbonate. After filtration, the alkaline liquid was acidified with acetic acid, which resulted in the precipitation of a brown, resinous product. This precipitate was then boiled with water, and upon cooling, a substance crystallized out. This crystalline material was further purified by recrystallization from dilute alcohol to yield pure eriodictyol.
Biological Activities and Signaling Pathways
Subsequent to its discovery, eriodictyol has been the subject of extensive research to elucidate its pharmacological properties. It is now known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cellular protection.
Anti-inflammatory Activity
Eriodictyol has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. One of the key pathways involved is the Nuclear Factor-kappa B (NF-κB) signaling pathway .
Antioxidant Activity
Eriodictyol is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant defense systems. A critical pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .
Modern Research and Future Directions
Since its initial discovery, eriodictyol has been identified in numerous other plant species. Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), have enabled its precise quantification and characterization from various natural sources.
Current research on eriodictyol is focused on its potential therapeutic applications in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer. The ability of eriodictyol to modulate multiple signaling pathways makes it a promising candidate for the development of novel multi-target drugs. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.
An In-depth Technical Guide to the Structure and Chemical Properties of Eriodictyol
Eriodictyol, a naturally occurring flavanone (B1672756), has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its structural characteristics, physicochemical properties, and its modulation of key cellular signaling pathways. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data and methodologies to support further investigation and application of this promising flavonoid.
Chemical Structure and Identity
Eriodictyol, systematically named (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one, is classified as a flavanone, a subclass of flavonoids.[1][2] Its structure consists of a C6-C3-C6 backbone, characteristic of flavonoids, with hydroxyl groups substituted at positions 3', 4', 5, and 7.[3]
Table 1: Chemical Identifiers of Eriodictyol
| Identifier | Value |
| IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one[1][3] |
| Systematic IUPAC Name | (2S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one[1] |
| CAS Number | 552-58-9[1] |
| Chemical Formula | C₁₅H₁₂O₆[1][2][4] |
| SMILES | O=C2c3c(O--INVALID-LINK--C2)cc(O)cc3O[1] |
| InChI Key | SBHXYTNGIZCORC-ZDUSSCGKSA-N[1] |
Physicochemical Properties
The biological activity and pharmacokinetic profile of a compound are intrinsically linked to its physicochemical properties. Eriodictyol is a solid at room temperature and exhibits limited solubility in water.[2][3]
Table 2: Physicochemical Properties of Eriodictyol
| Property | Value |
| Molecular Weight | 288.25 g/mol [1][2][3] |
| Melting Point | 269-270 °C[2][3] |
| Boiling Point | 625.2 ± 55.0 °C (Predicted)[5] |
| Solubility | 0.07 mg/mL in water at 20 °C[2][3] |
| Soluble in methanol, slightly soluble in boiling water, hot ethanol, ether, and glacial acetic acid[5] | |
| Soluble to 100 mM in DMSO and to 50 mM in ethanol | |
| LogP | 2.02[3] |
| Physical Description | Solid[3] |
Spectroscopic Data
The structural elucidation of Eriodictyol is confirmed through various spectroscopic techniques.
Table 3: Spectroscopic Data for Eriodictyol
| Technique | Key Observations |
| ¹³C NMR | Spectra available, confirming the carbon framework of the flavanone structure.[3][6][7] |
| Mass Spectrometry (MS) | GC-MS and MS-MS data are available, supporting the molecular weight and fragmentation pattern.[3] |
| Infrared (IR) Spectroscopy | Broad, intense peaks after 3000 cm⁻¹ indicate the presence of hydroxyl groups (OH). Vibrations from 2956 to 2847 cm⁻¹ suggest the presence of alkanes (C-H). Peaks between 1609 and 1642 cm⁻¹ represent the aromatic ketonic carbonyl groups (C=O). Aromatic vibrations (C=C) are confirmed by peaks from 1500 to 1580 cm⁻¹, and aliphatic and conjugated ethers (C-O) by peaks from 1060 to 1291 cm⁻¹.[8] |
| ¹H NMR | The ¹H NMR spectrum of Eriodictyol shows characteristic signals for the 3,4-disubstituted B-ring.[8][9] |
Key Signaling Pathways Modulated by Eriodictyol
Eriodictyol exerts its biological effects by modulating a variety of cellular signaling pathways, primarily those involved in oxidative stress, inflammation, and cell survival.
Eriodictyol is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[2] This pathway is a critical cellular defense mechanism against oxidative stress.
Caption: Eriodictyol activates the Nrf2/ARE pathway.
Eriodictyol has been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are crucial for cell growth, survival, and inflammation.[2][10] In some cancer cells, Eriodictyol inhibits the PI3K/Akt pathway, leading to apoptosis.[2] It can also regulate MAPK pathways, such as ERK, to exert its protective effects.[11]
Caption: Eriodictyol's modulation of PI3K/Akt and MAPK pathways.
Experimental Protocols
This section details common methodologies used to investigate the biological activities of Eriodictyol.
MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Protocol Details:
-
Human lung cancer A549 cells are seeded at a density of 3 × 10³ cells/ml in a 96-well plate and incubated for 48 hours at 37°C in 5% CO₂.[12]
-
After 24 hours, the medium is replaced with a complete medium containing different concentrations of Eriodictyol (0–100 µM).[12]
-
The cells are then incubated for an additional 12, 24, or 48 hours.[12]
-
Following incubation, 20 μl of MTT solution (5 mg/ml) is added to each well, and the plate is incubated for another 4 hours.[12]
-
The medium is removed, and 150 μl of DMSO is added to dissolve the formazan crystals.[12]
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
Western blotting is employed to detect specific proteins in a sample and assess their expression levels. This is crucial for understanding how Eriodictyol affects protein expression in signaling pathways.
Caption: General workflow for Western blotting.
Protocol Details:
-
Cells treated with various concentrations of Eriodictyol are harvested and lysed in a lysis buffer (e.g., 20 mM HEPES, 350 mM NaCl, 20% glycerol, 1% Nonidet P-40, 1 mM MgCl₂, 0.5 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 1 mM PMSF, with protease and phosphatase inhibitors).[12]
-
The total protein concentration is determined.
-
A specific amount of protein (e.g., 20 μg) is separated on an SDS-PAGE gel.[12]
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with a blocking agent (e.g., 5% BSA) to prevent non-specific antibody binding.[12]
-
The membrane is then incubated with a primary antibody that specifically binds to the protein of interest.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The signal is detected using a chemiluminescent reagent.[12]
To evaluate the effects of Eriodictyol in a whole organism, animal models are often utilized.
Example: Aβ₂₅₋₃₅-Induced Memory Impairment in Mice This model is used to study the neuroprotective effects of Eriodictyol in the context of Alzheimer's disease.
Protocol Details:
-
Male Kunming mice are housed under controlled conditions (25 ± 2 °C, 60 ± 10% humidity, 12-hour light/dark cycle) with free access to food and water.[13]
-
Mice are administered Eriodictyol or a control substance.
-
Memory impairment is induced by the injection of Aβ₂₅₋₃₅.[13]
-
Behavioral tests, such as the Y-maze, are conducted to assess spatial working memory. In the Y-maze, a mouse is placed in the center and allowed to explore for 5 minutes. The sequence of arm entries is recorded to calculate the alternation percentage.[13]
-
After the behavioral tests, brain tissue can be collected for further analysis, such as measuring oxidative stress markers (e.g., ROS, GSH-Px, MDA, SOD) and inflammatory markers.[13]
-
The content of Eriodictyol and its metabolites in the brain can be analyzed using UPLC-MS/MS to confirm its ability to cross the blood-brain barrier.[13]
Conclusion
Eriodictyol is a flavonoid with a well-defined chemical structure and a range of interesting physicochemical properties. Its biological activities are underpinned by its ability to modulate key cellular signaling pathways involved in cellular defense and homeostasis. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this compound. The continued investigation of Eriodictyol's mechanisms of action will be crucial for its development as a potential therapeutic agent for a variety of diseases.
References
- 1. Eriodictyol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. (+)-Eriodictyol | C15H12O6 | CID 440735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 001chemical.com [001chemical.com]
- 5. ERIODICTYOL CAS#: 552-58-9 [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Publication : USDA ARS [ars.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. foodstruct.com [foodstruct.com]
- 11. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Eriodictyol: A Comprehensive Technical Review of Its Therapeutic Effects
Introduction: Eriodictyol (B191197) is a naturally occurring flavanone, a subclass of flavonoids, predominantly found in citrus fruits, vegetables, and medicinal plants such as Yerba Santa (Eriodictyon californicum)[1][2]. With the molecular formula C15H12O6, its structure features key hydroxyl groups that contribute to its potent biological activities[1]. Extensive research has highlighted Eriodictyol's significant therapeutic potential, stemming from its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties[1][2][3][4]. This technical guide provides an in-depth review of the therapeutic effects of Eriodictyol, focusing on the underlying molecular mechanisms, quantitative efficacy data, and detailed experimental protocols for an audience of researchers, scientists, and drug development professionals.
Anticancer Activity
Eriodictyol has demonstrated significant anticancer activity across various cancer cell lines, including lung, breast, colon, and glioma[5][6]. Its primary mechanisms involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that govern cancer cell proliferation and survival[1][7].
Molecular Mechanisms
In human lung cancer (A549) cells, Eriodictyol induces mitochondrial-mediated apoptosis by modulating the Bcl-2/Bax signaling pathway[7][8]. It causes a dose-dependent downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio and triggering apoptosis[8]. Furthermore, it arrests the cell cycle at the G2/M phase and inhibits the mTOR/PI3K/Akt signaling cascade, a critical pathway for cell growth and proliferation[7][8][9]. Studies on glioma cells have corroborated these findings, showing that Eriodictyol suppresses cell growth, migration, and invasion by blocking the PI3K/Akt/NF-κB signaling pathway[5][6].
Quantitative Data: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 Value | Source |
| Eriodictyol | A549 (Human Lung Cancer) | MTT | 50 µM | [7][8] |
| Eriodictyol | FR2 (Non-cancerous) | MTT | 95 µM | [7][8] |
| Eriodictyol | U87MG (Human Glioma) | CCK-8 | 136.2 ± 9.8 µM (48h) | [5] |
| Eriodictyol | CHG-5 (Human Glioma) | CCK-8 | 158.4 ± 11.2 µM (48h) | [5] |
Signaling Pathway Visualization
Caption: Eriodictyol's anticancer mechanism via PI3K/Akt/mTOR inhibition.
Experimental Protocol: Anti-proliferative (MTT) Assay
This protocol is adapted from the methodology used to evaluate Eriodictyol's effect on A549 human lung cancer cells[8].
-
Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 3 × 10³ cells/ml in 100 µl of culture medium. The plate is incubated at 37°C in a 5% CO₂ environment for 48 hours.
-
Treatment: After 24 hours of initial incubation, an additional 100 µl of complete medium containing various concentrations of Eriodictyol (e.g., 0–100 µM) is added to the wells.
-
Incubation: The cells are then incubated for specified time periods, such as 12, 24, and 48 hours.
-
MTT Addition: Following the treatment incubation, 20 µl of MTT solution (5 mg/ml in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µl of Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Antioxidant and Anti-inflammatory Effects
Eriodictyol's potent antioxidant and anti-inflammatory properties are central to many of its therapeutic benefits[1][10]. It mitigates oxidative stress and inflammation through a dual approach: direct neutralization of reactive oxygen species (ROS) and modulation of key cellular signaling pathways that control the expression of protective enzymes[10][11][12].
Molecular Mechanisms
Eriodictyol directly scavenges free radicals due to the hydrogen-donating capacity of its hydroxyl groups[10]. More significantly, it upregulates the body's endogenous antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[12][13][14]. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the expression of phase II detoxifying enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO-1)[11][14]. This enhances the cell's capacity to neutralize oxidative insults[12].
Its anti-inflammatory effects are largely mediated by the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation[1]. Eriodictyol inhibits the degradation of IκBα, preventing the nuclear translocation of p65 and subsequently reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[13][15].
Quantitative Data: Antioxidant Activity
| Compound | Assay | Result | Source |
| Eriodictyol | DPPH Radical Scavenging | IC50: 19.9 ± 0.3 µM | [12] |
| Trolox (Control) | DPPH Radical Scavenging | IC50: 63.8 ± 8.3 µM | [12] |
| Eriodictyol | H₂O₂-induced GSH depletion | Restored GSH levels by 100% at 20 µM | [12] |
Signaling Pathway Visualization
Caption: Eriodictyol activates the Nrf2/ARE antioxidant pathway.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a standard method for determining antioxidant capacity[16].
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) or ethanol. Store at 4°C in the dark.
-
Test Compound: Prepare stock solutions of Eriodictyol and a positive control (e.g., Trolox, Ascorbic Acid) in a suitable solvent. Create a series of dilutions.
-
-
Assay Procedure:
-
Control: Add 1 mL of the DPPH working solution to a cuvette and record the absorbance at 517 nm (A_control).
-
Sample: Add a specific volume of the test compound dilution to a cuvette, followed by 1 mL of the DPPH working solution.
-
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each sample solution at 517 nm (A_sample).
-
Calculation: The scavenging activity is calculated using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
-
IC50 Determination: Plot the % inhibition against the concentration of the test compound to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.
Neuroprotective Effects
Eriodictyol exhibits significant neuroprotective properties, making it a promising candidate for mitigating neurodegenerative diseases like Alzheimer's disease (AD) and ischemic stroke[13][17]. Its effects are attributed to its ability to cross the blood-brain barrier and combat neuroinflammation, oxidative stress, and apoptosis in the central nervous system[18].
Molecular Mechanisms
In models of AD, Eriodictyol has been shown to improve memory impairment by inhibiting the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a key component of the neuroinflammatory response[13][18]. By suppressing NLRP3 activation, Eriodictyol reduces the production of inflammatory cytokines in the brain[18]. It also protects neurons from amyloid-beta (Aβ)-induced cell death, partly by activating the Nrf2/ARE signaling pathway[13]. Furthermore, it reduces oxidative stress in the brain by increasing levels of antioxidant enzymes like glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD)[18][19]. In experimental stroke models, Eriodictyol reduces infarct area and improves neurological deficits by inhibiting the expression of inflammatory markers like TNF-α and iNOS[20].
Quantitative Data: In Vivo Neuroprotection
| Compound | Animal Model | Dosage | Key Finding | Source |
| Eriodictyol | Aβ₂₅₋₃₅-induced AD mice | 4 weeks (oral) | Reduced brain Aβ levels, decreased oxidative stress | [18] |
| Eriodictyol | Permanent MCAO stroke mice | 1, 2, and 4 mg/kg (oral) | Reduced infarct area, improved neurological deficits | [20] |
| Eriodictyol | Fructose-STZ diabetic rats | 50 mg/kg (oral) for 45 days | Restored hippocampal antioxidant enzyme activity | [19] |
| Eriodictyol | STZ-induced diabetic neuropathy rats | 4 weeks | Attenuated hyperglycemia and oxidative stress in sciatic nerve | [21] |
Logical Relationship Visualization
Caption: Eriodictyol inhibits the NLRP3 inflammasome pathway.
Experimental Protocol: New Object Recognition (NOR) Test
This protocol, adapted from a study on Aβ₂₅₋₃₅-induced mice, evaluates learning and memory[18].
-
Habituation Phase: Individually place each mouse in an open-field test box (e.g., 40x40x40 cm) for 5-10 minutes per day for 2-3 consecutive days to acclimate them to the environment.
-
Training/Familiarization Phase: Place two identical objects (A1 and A2) in opposite corners of the box. Place the mouse in the center of the box, equidistant from both objects, and allow it to explore freely for 5 minutes. Record the time spent exploring each object. Exploration is defined as the mouse's nose pointing toward the object at a distance of ≤2 cm.
-
Retention Interval: Return the mouse to its home cage for a specific period (e.g., 24 hours).
-
Testing Phase: Replace one of the familiar objects (e.g., A2) with a novel object (B). Place the mouse back in the box and record the time spent exploring the familiar object (A1) and the novel object (B) for 5 minutes.
-
Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher positive DI indicates better recognition memory.
Cardioprotective and Metabolic Effects
Eriodictyol has shown promise in protecting against cardiovascular disease and managing metabolic disorders like type 2 diabetes and obesity[13][14][22]. Its benefits are linked to improving endothelial function, regulating lipid metabolism, and enhancing insulin (B600854) sensitivity[14][22][23].
Molecular Mechanisms
In human endothelial cells, Eriodictyol upregulates the expression of the protective enzyme HO-1 via the ERK/Nrf2/ARE signaling pathway, which helps prevent oxidative stress-induced cell death, a key factor in atherosclerosis[13][14]. In the context of metabolic health, Eriodictyol has been shown to increase insulin-stimulated glucose uptake in HepG2 liver cells and 3T3-L1 adipocytes[13][22]. It improves insulin resistance by reactivating Akt phosphorylation through the PI3K/Akt pathway[2][22]. In diet-induced obese mice, Eriodictyol supplementation reduced adiposity, hepatic steatosis (fatty liver), and inflammation, while also improving plasma lipid profiles by lowering total cholesterol and triglycerides[23].
Quantitative Data: Metabolic Regulation in Obese Mice
| Parameter | High-Fat Diet (HFD) Control | HFD + Eriodictyol | % Change | Source |
| Total White Adipose Tissue (g) | 10.8 ± 0.6 | 8.8 ± 0.5 | -18.5% | [23] |
| Plasma Total Cholesterol (mg/dL) | 225.4 ± 8.1 | 185.3 ± 7.9 | -17.8% | [23] |
| Plasma Triglycerides (mg/dL) | 68.3 ± 4.2 | 48.1 ± 3.5 | -29.6% | [23] |
| Plasma Free Fatty Acids (µEq/L) | 1058.4 ± 45.2 | 875.3 ± 40.1 | -17.3% | [23] |
Signaling Pathway Visualization
Caption: Eriodictyol improves insulin sensitivity via the PI3K/Akt pathway.
Experimental Protocol: In Vitro Glucose Uptake Assay
This protocol is based on the methodology for assessing Eriodictyol's effect on HepG2 cells[22].
-
Cell Culture and Differentiation: Culture HepG2 cells or 3T3-L1 preadipocytes. For 3T3-L1, induce differentiation into mature adipocytes using a standard cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Induction of Insulin Resistance: To mimic a diabetic state, incubate cells in a high-glucose medium (e.g., 30 mM D-glucose) for 24-48 hours.
-
Eriodictyol Treatment: Pre-treat the insulin-resistant cells with various concentrations of Eriodictyol for a specified duration (e.g., 12-24 hours).
-
Glucose Uptake Measurement:
-
Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES).
-
Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.
-
Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the medium and incubate for 30-60 minutes.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
-
Quantification: Lyse the cells and measure the fluorescence intensity using a fluorometer. An increase in fluorescence corresponds to an increase in glucose uptake.
Conclusion
Eriodictyol is a multifaceted flavonoid with a broad spectrum of therapeutic activities substantiated by a growing body of scientific evidence. Its ability to modulate critical signaling pathways such as PI3K/Akt, Nrf2/ARE, and NF-κB underpins its potent anticancer, antioxidant, anti-inflammatory, and neuroprotective effects. The quantitative data from in vitro and in vivo studies consistently demonstrate its efficacy in disease models. The detailed protocols provided herein offer a framework for the continued investigation and validation of its therapeutic potential. For drug development professionals, Eriodictyol represents a promising natural lead compound that warrants further preclinical and clinical exploration to translate its benefits into novel therapies for a range of chronic and degenerative diseases.
References
- 1. foodstruct.com [foodstruct.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway [frontiersin.org]
- 6. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bloomtechz.com [bloomtechz.com]
- 11. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eriodictyol Attenuates H2O2-Induced Oxidative Damage in Human Dermal Fibroblasts through Enhanced Capacity of Antioxidant Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eriodictyol inhibits IL-1β-induced inflammatory response in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Eriodictyol: a review of its pharmacological activities and molecular mechanisms related to ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. nvpublicationhouse.com [nvpublicationhouse.com]
- 20. Neuroinflammatory response to experimental stroke is inhibited by eriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective Activity of Eriodictyol Against Streptozotocin-Induced Diabetic Peripheral Neuropathy in Wistar Rats by Targeting Wnt/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of eriodictyol on glucose uptake and insulin resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dietary Eriodictyol Alleviates Adiposity, Hepatic Steatosis, Insulin Resistance, and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Eriodictyol's Role in Modulating Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriodictyol (B191197) is a natural polyphenolic flavanone (B1672756) predominantly found in citrus fruits, vegetables, and various medicinal plants.[1][2] Possessing a characteristic flavanone structure, eriodictyol has garnered significant attention within the scientific community for its diverse pharmacological activities.[2] Preclinical studies have demonstrated its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[3][4] These effects stem from its ability to modulate a multitude of cellular signaling cascades, making it a compound of high interest for therapeutic development.[2][5] This technical guide provides an in-depth analysis of the molecular mechanisms through which eriodictyol influences key cellular processes, presents quantitative data from relevant studies, details common experimental protocols, and visualizes the complex signaling pathways involved.
Modulation of Core Signaling Pathways
Eriodictyol exerts its biological effects by interacting with several crucial intracellular signaling pathways. Its modulatory action can be either inhibitory or activatory, depending on the specific pathway and cellular context.
Nrf2/ARE Pathway: The Master Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[6] Eriodictyol is a potent activator of this pathway.[7][8]
Mechanism of Action: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon stimulation by eriodictyol, Nrf2 dissociates from Keap1 and translocates to the nucleus.[1][7][9] In the nucleus, Nrf2 binds to the ARE sequence in the promoter regions of target genes, initiating the transcription of a battery of phase II detoxifying and antioxidant enzymes.[1][9] Key among these are:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have cytoprotective properties.[9][10]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO-1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[7][8]
-
γ-Glutamylcysteine Synthetase (γ-GCS): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[8][10]
This upregulation of endogenous antioxidant defenses is a cornerstone of eriodictyol's protective effects against oxidative stress-induced cell death in various cell types, including retinal pigment epithelial cells, endothelial cells, and neurons.[7][9][10] The activation of Nrf2 by eriodictyol can be mediated by upstream kinases such as Extracellular signal-regulated kinase (ERK).[9]
PI3K/Akt Pathway: A Hub for Cell Survival and Proliferation
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling node that regulates cell survival, proliferation, growth, and metabolism. In the context of cancer, this pathway is often hyperactivated. Eriodictyol has been shown to be a potent inhibitor of this pathway, which is a key mechanism of its anticancer effects.[11][12][13]
Mechanism of Action: Eriodictyol inhibits the phosphorylation and subsequent activation of key proteins in this cascade.[12][14]
-
PI3K Inhibition: It prevents the activation of PI3K, thereby blocking the conversion of PIP2 to PIP3.
-
Akt Inhibition: This leads to a dose-dependent decrease in the phosphorylation of Akt (Protein Kinase B).[12]
-
Downstream Effects: The inhibition of Akt phosphorylation affects multiple downstream targets:
-
mTOR: Inactivation of the mammalian target of rapamycin (B549165) (mTOR) pathway contributes to cell cycle arrest and inhibition of protein synthesis.[2][11][13]
-
NF-κB: Suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway reduces inflammation and inhibits genes that promote proliferation and survival.[15][12]
-
FOXO1: It can increase the expression of the transcription factor Forkhead Box O1 (FOXO1), which promotes apoptosis and cell cycle arrest.[16]
-
This inhibitory action on the PI3K/Akt pathway has been demonstrated to induce apoptosis, suppress proliferation, and inhibit metastasis in various cancer cell lines, including lung cancer and glioma.[15][11][12]
MAPK Pathway: A Context-Dependent Role
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, c-Jun N-terminal kinase (JNK), and p38, are involved in diverse cellular functions like inflammation, apoptosis, and proliferation. Eriodictyol's modulation of these pathways is highly context-dependent.
Mechanism of Action:
-
Anti-inflammatory Effects: In lipopolysaccharide (LPS)-stimulated macrophages, eriodictyol suppresses the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).[2][17] This is achieved by downregulating the phosphorylation of p38, ERK, and JNK.[9][17]
-
Apoptosis Induction: In contrast, in pancreatic cancer cells, eriodictyol increases the phosphorylation of JNK while decreasing the phosphorylation of ERK.[18] This differential regulation shifts the cellular balance towards apoptosis.
This dual role highlights the complexity of eriodictyol's interactions and suggests that its ultimate cellular effect depends on the specific cell type and stimulus.
Impact on Cellular Processes
Eriodictyol's modulation of the signaling pathways described above translates into significant effects on fundamental cellular processes.
Anticancer Activity: Apoptosis and Cell Cycle Arrest
Eriodictyol demonstrates potent anticancer activity across a range of cancer cell lines, including lung, glioma, colon, and breast cancer.[15][11][12] Its primary mechanisms involve the induction of apoptosis and cell cycle arrest.
-
Apoptosis Induction: Eriodictyol triggers mitochondrial-mediated apoptosis. It achieves this by altering the ratio of Bcl-2 family proteins, specifically downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[11][12] This increased Bax/Bcl-2 ratio leads to a reduction in the mitochondrial membrane potential, release of cytochrome c, and activation of caspases, ultimately leading to programmed cell death.[11][19]
-
Cell Cycle Arrest: In human lung cancer (A549) and glioma cells, eriodictyol has been shown to cause cell cycle arrest at the G2/M and S phases, respectively, thereby preventing cancer cell proliferation.[2][11][12]
Data Presentation: Anticancer Effects of Eriodictyol
| Cell Line | Cancer Type | Effect | Metric / Observation | Concentration(s) | Citation(s) |
| A549 | Human Lung | Cytotoxicity | IC50 = 50 µM | 0-100 µM | [11][13] |
| FR2 | Non-cancerous | Lower Cytotoxicity | IC50 = 95 µM | 0-100 µM | [11][13] |
| A549 | Human Lung | Apoptosis Induction | 9.7%, 27.4%, 39.5% apoptotic cells | 25, 50, 100 µM | [11] |
| A549 | Human Lung | Cell Cycle Arrest | G2/M Phase Arrest | Dose-dependent | [11][13] |
| U87MG, CHG-5 | Human Glioma | Proliferation Inhibition | Dose- and time-dependent | 0-400 µM | [15][12] |
| U87MG, CHG-5 | Human Glioma | Apoptosis Induction | Dose-dependent increase | 25, 50, 100 µM | [12] |
| U87MG, CHG-5 | Human Glioma | Cell Cycle Arrest | S Phase Arrest | 25, 50, 100 µM | [12] |
| SNU213, Panc-1 | Pancreatic | Apoptosis Induction | Increased JNK phosphorylation | Not specified | [18] |
Anti-inflammatory and Antioxidant Effects
Eriodictyol's anti-inflammatory properties are well-documented. It significantly reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, IL-8, and IL-1β in various cell models.[2][16][20] This is primarily achieved through the inhibition of the NF-κB and MAPK signaling pathways.[12][17]
Its antioxidant activity is twofold. It can act as a direct scavenger of reactive oxygen species (ROS).[21] More importantly, as detailed in Section 2.1, it provides potent and long-lasting protection by activating the Nrf2 pathway, thereby enhancing the cell's own antioxidant capabilities.[7][8] This dual mechanism makes it highly effective in protecting cells from oxidative damage.[7][21]
Experimental Protocols
The following are summarized methodologies for key experiments frequently cited in eriodictyol research.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Cells (e.g., A549, U87MG) are seeded into 96-well plates at a specific density (e.g., 3 x 10³ cells/well) and allowed to adhere overnight.[12][13]
-
Treatment: Cells are treated with various concentrations of eriodictyol (e.g., 0-400 µM) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).[15][12]
-
MTT Incubation: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 450-570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[12]
-
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
-
Principle: This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
-
Methodology:
-
Cell Treatment: Cells are cultured and treated with eriodictyol as described for the viability assay.[11]
-
Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed using a flow cytometer. The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[11]
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
-
Methodology:
-
Protein Extraction: Following treatment with eriodictyol, cells are lysed using a lysis buffer to extract total protein. Protein concentration is determined using an assay like the BCA assay.
-
Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated based on molecular weight.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Probing: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein (e.g., Akt, p-Akt, Bcl-2, Bax, Nrf2).[11][12]
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Protein bands are quantified using densitometry software.
-
Conclusion and Future Perspectives
Eriodictyol is a multifaceted flavonoid that modulates fundamental cellular processes through its interaction with key signaling pathways, including Nrf2/ARE, PI3K/Akt, and MAPKs. Its ability to induce an antioxidant response, inhibit pro-survival pathways in cancer cells, and suppress inflammation underscores its significant therapeutic potential. The quantitative data consistently demonstrate its efficacy in preclinical models, often at micromolar concentrations.
For drug development professionals, eriodictyol represents a promising lead compound. Future research should focus on enhancing its bioavailability, conducting rigorous in vivo studies for various disease models, and ultimately translating these preclinical findings into well-designed clinical trials.[22] Further exploration into its context-dependent effects on pathways like MAPK will provide a more nuanced understanding, enabling the development of targeted therapies for diseases ranging from cancer to neurodegenerative and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eriodictyol ameliorates cognitive dysfunction in APP/PS1 mice by inhibiting ferroptosis via vitamin D receptor-mediated Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eriodictyol-7-O-glucoside activates Nrf2 and protects against cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase 2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eriodictyol protects against H(2)O(2)-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway [frontiersin.org]
- 16. Eriodictyol inhibits survival and inflammatory responses and promotes apoptosis in rheumatoid arthritis fibroblast-like synoviocytes through AKT/FOXO1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Binding model for eriodictyol to Jun-N terminal kinase and its anti-inflammatory signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Eriodictyol induces apoptosis via regulating phosphorylation of JNK, ERK, and FAK/AKT in pancreatic cancer cells -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. foodstruct.com [foodstruct.com]
- 21. bloomtechz.com [bloomtechz.com]
- 22. Eriodictyol: a review of its pharmacological activities and molecular mechanisms related to ischemic stroke - Food & Function (RSC Publishing) [pubs.rsc.org]
Preliminary Studies on the Anticancer Activity of Eriodictyol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research into the anticancer properties of eriodictyol (B191197), a natural flavonoid compound. Eriodictyol has demonstrated significant potential as a therapeutic agent against various cancers by influencing key cellular processes such as proliferation, apoptosis, and metastasis.[1][2][3][4][5] This document synthesizes quantitative data from in vitro studies, details common experimental protocols, and visualizes the molecular pathways implicated in eriodictyol's mechanism of action.
Quantitative Data Summary: In Vitro Efficacy
The anticancer potential of eriodictyol has been quantified across a range of human cancer cell lines. The following tables summarize the key findings regarding its cytotoxic effects and its impact on apoptosis and the cell cycle.
Table 1: In Vitro Cytotoxicity of Eriodictyol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Key Findings |
| A549 | Lung Cancer | 50 | Eriodictyol showed selective cytotoxicity, being less toxic to non-cancerous FR2 cells (IC50 of 95 µM).[6][7] |
| Hep-G2 | Liver Cancer | 37.6 | Exhibited selective and concentration-dependent cytotoxic effects, with minimal impact on normal AML12 liver cells.[8] |
| HepG2 | Liver Cancer | 45.63 | Suppressed cell viability in a dose-dependent manner.[9] |
| Huh-7 | Liver Cancer | 78.26 | Inhibited cell viability at higher concentrations compared to HepG2.[9] |
| U87MG & CHG-5 | Glioma | Not specified | Dose- and time-dependently suppressed cell proliferation.[1][3][4] |
| SCC131 | Oral Squamous Cell Carcinoma | Not specified | Inhibited cell viability in a quantity-dependent mode at concentrations of 30 and 40 µM/ml.[10] |
Table 2: Effects of Eriodictyol on Apoptosis and Cell Cycle Progression
| Cell Line | Cancer Type | Apoptosis Induction | Cell Cycle Arrest |
| A549 | Lung Cancer | Increased apoptotic cell population to 9.7%, 27.4%, and 39.5% at 25, 50, and 100 µM, respectively.[6] | G2/M phase arrest in a dose-dependent manner.[6][7] |
| U87MG & CHG-5 | Glioma | Markedly induced apoptosis by activating Caspase-3, 8, 9 and cleaving PARP.[1] | G2/M phase arrest was observed.[3] |
| Hep-G2 | Liver Cancer | Induced morphological changes related to apoptosis, including chromatin condensation.[8] | G2/M phase arrest.[8] |
| SCC131 | Oral Squamous Cell Carcinoma | Enhanced apoptosis in a quantity-dependent mode.[10] | Not specified. |
Mechanisms of Anticancer Activity
Preliminary studies indicate that eriodictyol exerts its anticancer effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting critical signaling pathways that govern cancer cell growth and survival.
2.1. Induction of Apoptosis Eriodictyol has been shown to be a potent inducer of apoptosis in various cancer cells.[1][8] This is achieved through the mitochondrial-mediated pathway, characterized by a reduction in the mitochondrial membrane potential (MMP).[6][7] Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, which shifts the balance towards cell death.[6][7][8] Furthermore, eriodictyol activates the caspase cascade, leading to the cleavage of PARP, a hallmark of apoptosis.[1][8] In some cancer cells, eriodictyol's pro-apoptotic activity is linked to the upregulation of the TNFR1/FADD/TRADD axis, demonstrating a selective effect on tumor cells.[11]
2.2. Cell Cycle Arrest A common mechanism of action for many anticancer agents is the disruption of the cell cycle. Eriodictyol has been consistently shown to cause cell cycle arrest at the G2/M phase in lung, liver, and glioma cancer cells.[3][6][7][8] This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation.[12]
2.3. Modulation of Key Signaling Pathways Eriodictyol's ability to induce apoptosis and cell cycle arrest is intrinsically linked to its modulation of several crucial intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Eriodictyol has been found to effectively inhibit the mTOR/PI3K/Akt signaling cascade in lung cancer cells and the broader PI3K/Akt pathway in gastric cancer.[6][7][13]
-
PI3K/Akt/NF-κB Pathway: In glioma cells, eriodictyol suppresses proliferation and metastasis by blocking the PI3K/Akt/NF-κB signaling pathway.[1][3][4]
-
MAPK/STAT-3 Pathway: Research in oral squamous cell carcinoma demonstrates that eriodictyol activates ROS-mediated apoptosis by attenuating MAPK/STAT-3 signaling.[10]
-
NLRP3 Inflammasome: In hepatocellular carcinoma, eriodictyol inhibits tumor growth, motility, and angiogenesis by inactivating the NLRP3 inflammasome.[9]
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by eriodictyol and a typical experimental workflow for its evaluation.
Caption: Eriodictyol inhibits the PI3K/Akt pathway, affecting downstream targets like mTOR and NF-κB.
Caption: Eriodictyol induces apoptosis by modulating Bcl-2 family proteins and mitochondrial function.
Caption: Workflow for in vitro evaluation of Eriodictyol's anticancer effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of eriodictyol.
4.1. Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effect of eriodictyol and calculate the IC50 value.
-
Protocol:
-
Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of eriodictyol (e.g., 0-100 µM) and incubated for a specified period (e.g., 48 hours).[6]
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength. Cell viability is expressed as a percentage relative to the untreated control cells.
-
4.2. Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Purpose: To quantify the percentage of apoptotic cells and determine the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Cells are treated with eriodictyol at various concentrations (e.g., 0, 25, 50, 100 µM) for 48 hours.[6]
-
For Apoptosis (Annexin V/PI Staining): Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cells, which are then incubated in the dark. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.[6]
-
For Cell Cycle: Cells are harvested, fixed in cold ethanol, and then treated with RNase. Propidium Iodide (PI) is added to stain the cellular DNA.[6]
-
The stained cells are analyzed using a flow cytometer. The data is processed to determine the percentage of cells in early apoptosis, late apoptosis, and necrosis, or the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[3][6]
-
4.3. Western Blot Analysis
-
Purpose: To detect and quantify the expression levels of specific proteins involved in apoptosis and signaling pathways.
-
Protocol:
-
Cells are treated with eriodictyol, and total protein is extracted using a lysis buffer.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, PI3K, Akt, mTOR).[7][8]
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system, and band intensities are quantified.
-
Conclusion and Future Directions
The preliminary evidence strongly suggests that eriodictyol is a promising natural compound with significant anticancer activity against a variety of malignancies, including lung, liver, glioma, and oral cancers.[1][2][8][10] Its multi-faceted mechanism of action, involving the induction of apoptosis, G2/M cell cycle arrest, and the inhibition of critical oncogenic signaling pathways like PI3K/Akt/mTOR, makes it an attractive candidate for further drug development.[6][7] Eriodictyol's observed selectivity for cancer cells over non-cancerous cells further enhances its therapeutic potential.[6][8]
Future research should focus on comprehensive in vivo studies using animal models to validate these in vitro findings, assess the compound's bioavailability and safety profile, and explore potential synergistic effects with existing chemotherapeutic agents. Structural modifications of eriodictyol could also be explored to enhance its potency and pharmacological properties.
References
- 1. Frontiers | Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway [frontiersin.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. View of Eriodictyol-induced anti-cancer and apoptotic effects in human hepatocellular carcinoma cells are associated with cell cycle arrest and modulation of apoptosis-related proteins | Bangladesh Journal of Pharmacology [banglajol.info]
- 9. Eriodictyol inhibits the motility, angiogenesis and tumor growth of hepatocellular carcinoma via NLRP3 inflammasome inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eriodictyol Inhibits Oral Cancer Proliferation and Activates ROS-mediated Apoptosis via the Attenuation of MAPK/STAT-3 Signaling Pathways [ircmj.com]
- 11. Eriodictyol mediated selective targeting of the TNFR1/FADD/TRADD axis in cancer cells induce apoptosis and inhibit tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Eriodictyol: A Deep Dive into its Bioavailability and Metabolism for Drug Development Professionals
An In-depth Technical Guide
For researchers, scientists, and drug development professionals, understanding the bioavailability and metabolism of a natural compound like eriodictyol (B191197) is paramount to unlocking its therapeutic potential. This technical guide provides a comprehensive overview of eriodictyol's journey through the body, from absorption to its effects on cellular signaling.
Executive Summary
Eriodictyol, a flavanone (B1672756) found in citrus fruits and medicinal plants, exhibits a range of promising pharmacological activities. However, its clinical translation is intrinsically linked to its pharmacokinetic profile. This document details the absorption, distribution, metabolism, and excretion (ADME) of eriodictyol, with a focus on quantitative data and the intricate signaling pathways it modulates. Eriodictyol undergoes extensive metabolism, primarily through glucuronidation and sulfation, and is also subject to transformation by the gut microbiota. Its bioavailability is generally low, but its metabolites may contribute significantly to its biological effects. This guide serves as a critical resource for harnessing the therapeutic promise of eriodictyol.
Bioavailability and Pharmacokinetics of Eriodictyol
The bioavailability of eriodictyol is a critical factor influencing its efficacy. Studies in various models indicate that while eriodictyol is absorbed, it undergoes rapid and extensive metabolism, which can limit the concentration of the parent compound in systemic circulation.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of eriodictyol and its related metabolites from various preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Eriodictyol and its Metabolites in Rats
| Compound | Administration Route | Dose | Cmax | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Eriodictyol | Intravenous | 20 mg/kg | - | - | - | - | [1] |
| Eriodictyol | Intragastric | - | Lower parent concentration | - | - | - | [2] |
| Eriodictyol Metabolites | Oral (Eriocitrin) | - | - | ~4.0 | - | < 1% (of Eriocitrin) | [3][4] |
| Homoeriodictyol-7-O-beta-D-glucopyranoside | Intravenous | - | - | - | 16.04 ± 3.19 | - | [5] |
Table 2: Pharmacokinetic Parameters of Eriodictyol Metabolites in Humans
| Compound | Administration Route | Dose | Cmax | Tmax (h) | AUC | Bioavailability (%) | Reference |
| Total Plasma Metabolites (from Lemon Extract) | Oral | 260 mg Eriocitrin | Higher Cmax | 6.0 ± 0.4 | Higher AUC | - | [6] |
| Total Plasma Metabolites (from Orange Extract) | Oral | 260 mg Hesperidin | Lower Cmax | 8.0 ± 0.5 | Lower AUC | - | [6] |
Metabolism of Eriodictyol
Once ingested, eriodictyol is extensively metabolized in the intestines and the liver, as well as by the gut microbiota. The primary metabolic pathways are Phase II conjugation reactions, including glucuronidation and sulfation.
Phase II Metabolism: Glucuronidation and Sulfation
Eriodictyol is a substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which conjugate glucuronic acid and sulfate (B86663) groups, respectively, to the hydroxyl groups of the eriodictyol molecule. This increases its water solubility and facilitates its excretion. Studies have shown that UGT1A1, UGT1A9, UGT1A10, and UGT2B7 are the main UGT isoforms involved in eriodictyol glucuronidation[2]. The resulting glucuronide and sulfate metabolites are the predominant forms found in plasma and urine[3][7][8].
Gut Microbiota Metabolism
The gut microbiota plays a crucial role in the metabolism of eriodictyol. Unabsorbed eriodictyol and its glycosides reach the colon, where bacterial enzymes can hydrolyze the glycosidic bonds and further degrade the aglycone. A key metabolite produced by the gut microbiota is 3,4-dihydroxyhydrocinnamic acid[3][7].
Major Metabolites
The main metabolites of eriodictyol identified in plasma and urine include:
-
Eriodictyol-glucuronides[2]
-
Eriodictyol-sulfates
Metabolism of Eriodictyol.
Key Signaling Pathways Modulated by Eriodictyol
Eriodictyol and its metabolites exert their biological effects by modulating several key intracellular signaling pathways.
Nrf2/ARE Pathway
Eriodictyol is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon stimulation by eriodictyol, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[9][10][11].
Nrf2/ARE Signaling Pathway Activation by Eriodictyol.
MAPK/NF-κB Pathway
Eriodictyol has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response. By suppressing the phosphorylation of MAPK proteins (e.g., p38, JNK, ERK) and inhibiting the activation of NF-κB, eriodictyol can reduce the production of pro-inflammatory cytokines[12].
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Eriodictyol has been demonstrated to inhibit this pathway in cancer cells, leading to decreased phosphorylation of PI3K and Akt, which in turn can induce apoptosis and inhibit tumor growth[13][14].
PI3K/Akt Signaling Pathway Inhibition by Eriodictyol.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the analysis of eriodictyol.
Quantification of Eriodictyol and its Metabolites
This protocol describes a typical reversed-phase HPLC method for the quantification of eriodictyol and its metabolites in plasma[5][15].
-
Instrumentation: HPLC system with a UV-Vis detector, C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Sample Preparation:
-
To 200 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 1 mL of methanol, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 288 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Generate a calibration curve using standards of known concentrations.
This protocol outlines a general approach for the sensitive and selective quantification of eriodictyol glucuronides in urine[6][16][17].
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Dilute urine samples with water.
-
For the analysis of the aglycone, incubate with β-glucuronidase/sulfatase to hydrolyze the conjugates.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid and water with 0.1% formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of eriodictyol and its metabolites.
-
General Analytical Workflow for Eriodictyol Quantification.
In Vitro and In Vivo Assessment of Signaling Pathway Modulation
This protocol describes the use of Western blotting to assess the activation of the Nrf2 and PI3K/Akt pathways in cells treated with eriodictyol[9][11].
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, ARPE-19) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of eriodictyol for the desired time.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Nrf2, anti-p-PI3K, anti-p-Akt, anti-HO-1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
This assay is used to measure the effect of eriodictyol on NF-κB transcriptional activity[18][19][20].
-
Cell Transfection and Treatment:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
After 24 hours, treat cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of eriodictyol for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity (NF-κB-driven) and Renilla luciferase activity (internal control) using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the control.
-
Conclusion
Eriodictyol presents a compelling profile as a bioactive compound with significant therapeutic potential. However, its low bioavailability due to extensive metabolism is a key challenge for its development as a pharmaceutical agent. A thorough understanding of its pharmacokinetic properties and metabolic fate is essential for designing effective delivery systems, such as nanoformulations or co-administration with metabolic inhibitors, to enhance its systemic exposure. Furthermore, elucidating the precise mechanisms by which eriodictyol and its metabolites modulate cellular signaling pathways will be critical for identifying its most promising therapeutic applications and for the rational design of future clinical trials. This guide provides a foundational understanding for researchers and drug developers to navigate the complexities of eriodictyol's bioavailability and metabolism, ultimately paving the way for its successful clinical translation.
References
- 1. Pharmacokinetics of selected chiral flavonoids: hesperetin, naringenin and eriodictyol in rats and their content in fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eriodictyol, Not Its Glucuronide Metabolites, Attenuates Acetaminophen-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and antioxidant activity of flavonoid metabolites in plasma and urine of eriocitrin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Biodistribution of Eriocitrin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC determination and pharmacokinetic study of homoeriodictyol-7-O-beta-D-glucopyranoside in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eriodictyol attenuates doxorubicin-induced nephropathy by activating the AMPK/Nrf2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Eriodictyol Suppresses Gastric Cancer Cells via Inhibition of PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. Stereospecific high-performance liquid chromatographic analysis of eriodictyol in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.amsbio.com [resources.amsbio.com]
Eriodictyol's Interaction with Cellular Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriodictyol (B191197), a flavonoid predominantly found in citrus fruits and certain medicinal plants, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] Possessing antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties, eriodictyol exerts its effects through complex interactions with various cellular receptors and subsequent modulation of intracellular signaling pathways. This technical guide provides an in-depth overview of the current understanding of eriodictyol's engagement with cellular targets, offering a valuable resource for researchers and professionals in drug discovery and development.
Quantitative Data on Eriodictyol-Receptor Interactions
The following tables summarize the available quantitative data on the interaction of eriodictyol with specific cellular targets and its biological effects.
Table 1: Receptor Binding Affinity and Agonist/Antagonist Activity
| Target Receptor/Channel | Interaction Type | Metric | Value | Cell/System | Reference |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Antagonist | IC₅₀ ([³H]-resiniferatoxin binding displacement) | 47 nM (95% CI: 21-119 nM) | Not specified | [1] |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Antagonist | IC₅₀ (capsaicin-mediated calcium influx inhibition) | 44 nM (95% CI: 16-125 nM) | Not specified | [1] |
| G-Protein Coupled Receptor 35 (GPR35) | Agonist | EC₅₀ | 5.48 µM | Not specified | |
| Jun-N terminal Kinase (JNK) | Binding Affinity | Kₐ | 8.79 x 10⁵ M⁻¹ | In vitro (fluorescence quenching) | [2] |
Table 2: Cellular and Physiological Effects
| Biological Effect | Metric | Value | Cell Line/Model | Reference |
| Antioxidant Activity | EC₅₀ | 13 µM | Splenocytes | |
| Antioxidant Activity | EC₅₀ | 14 µM | Macrophages | |
| Inhibition of A549 Lung Cancer Cell Viability | IC₅₀ | 50 µM | A549 cells | |
| Inhibition of Gastric Cancer Cell Viability | IC₅₀ | ~150 µM (for AGS and HGC-27 cells) | AGS, HGC-27, and MKN-45 cells | |
| Antinociception (oral administration) | ID₅₀ | 2.3 mg/kg (95% CI: 1.1-5.7 mg/kg) | Mice (intraplantar capsaicin (B1668287) test) | [1] |
| Antinociception (intrathecal administration) | ID₅₀ | 2.2 nmol/site (95% CI: 1.7-2.9 nmol/site) | Mice (intraplantar capsaicin test) | [1] |
Modulation of Key Signaling Pathways
Eriodictyol's therapeutic potential stems from its ability to modulate several critical intracellular signaling pathways. While direct binding to upstream receptors is not always fully elucidated, its influence on downstream effectors is well-documented.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress. Eriodictyol is a known activator of this pathway.[3][4][5][6]
Experimental Protocol: Nrf2 Nuclear Translocation Assay
A common method to assess Nrf2 activation is to measure its translocation from the cytoplasm to the nucleus upon stimulation.
-
Cell Culture: Human retinal pigment epithelial (ARPE-19) cells are cultured in appropriate media.[3]
-
Treatment: Cells are treated with varying concentrations of eriodictyol for a specified time.
-
Cell Lysis and Fractionation: Cytoplasmic and nuclear fractions are separated using a commercial kit.
-
Western Blotting: Protein concentrations of each fraction are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a primary antibody against Nrf2, followed by a secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) system. An increase in the Nrf2 band intensity in the nuclear fraction indicates activation.
Caption: Eriodictyol-mediated activation of the Nrf2/ARE pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Eriodictyol has been shown to modulate the phosphorylation of key MAPK members, including ERK, JNK, and p38.[2]
Experimental Protocol: Western Blot for Phosphorylated MAPKs
-
Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and treated with eriodictyol, with or without a stimulant like lipopolysaccharide (LPS).[2]
-
Protein Extraction: Whole-cell lysates are prepared.
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38. Total protein levels for each MAPK are also assessed as a loading control.
-
Analysis: Changes in the phosphorylation status of these proteins indicate the modulatory effect of eriodictyol.
Caption: Modulation of the MAPK signaling pathway by eriodictyol.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Eriodictyol has demonstrated inhibitory effects on this pathway.[7][8]
Experimental Protocol: NF-κB p65 Nuclear Translocation by Immunofluorescence
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with eriodictyol followed by an inflammatory stimulus (e.g., TNF-α).
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Microscopy: Coverslips are mounted and imaged using a fluorescence microscope. A reduction in the nuclear localization of p65 in eriodictyol-treated cells indicates inhibition.
Caption: Inhibition of the NF-κB signaling pathway by eriodictyol.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Eriodictyol has been shown to inhibit this pathway in various cancer cell lines.[7][8][9][10][11]
Experimental Protocol: Western Blot for Phosphorylated Akt
-
Cell Culture and Treatment: Cancer cells (e.g., glioma or gastric cancer cell lines) are treated with different concentrations of eriodictyol.[7][9]
-
Protein Extraction: Whole-cell lysates are prepared.
-
Western Blotting: Proteins are separated and probed with antibodies against phosphorylated Akt (at Ser473 or Thr308) and total Akt.
-
Analysis: A decrease in the ratio of phosphorylated Akt to total Akt indicates inhibition of the PI3K/Akt pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by eriodictyol.
Direct Receptor Interactions
While much of the research has focused on downstream signaling, direct interactions of eriodictyol with specific cell surface receptors have been identified.
TRPV1 Antagonism
Eriodictyol acts as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling.[1][12]
Experimental Protocol: [³H]-Resiniferatoxin (RTX) Binding Assay
-
Membrane Preparation: Membranes expressing TRPV1 are prepared from appropriate cells or tissues.
-
Binding Reaction: The membranes are incubated with a fixed concentration of [³H]-RTX (a potent TRPV1 agonist) and varying concentrations of eriodictyol.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Scintillation Counting: The radioactivity of the filters is measured.
-
Data Analysis: The concentration of eriodictyol that inhibits 50% of the specific binding of [³H]-RTX (IC₅₀) is determined.
GPR35 Agonism
Eriodictyol has been identified as an agonist for the G-Protein Coupled Receptor 35 (GPR35), a receptor implicated in antioxidant and anti-inflammatory responses.
Experimental Protocol: GPR35 Agonist Activity Assay
The specific methodology for determining the EC₅₀ value for eriodictyol's agonistic activity on GPR35 would typically involve a cell-based reporter assay.
-
Cell Line: A cell line stably expressing GPR35 and a reporter system (e.g., β-arrestin recruitment or a downstream second messenger like cAMP) is used.
-
Treatment: Cells are treated with a range of eriodictyol concentrations.
-
Signal Detection: The reporter signal is measured (e.g., luminescence, fluorescence).
-
Data Analysis: The concentration of eriodictyol that produces 50% of the maximal response (EC₅₀) is calculated.
Conclusion and Future Directions
Eriodictyol presents a compelling profile as a multi-target therapeutic agent. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and cell survival underscores its potential in the development of novel treatments for a range of diseases. The quantitative data provided in this guide offers a valuable starting point for dose-response studies and further preclinical development.
Future research should focus on elucidating the direct upstream receptors that initiate the Nrf2, MAPK, NF-κB, and PI3K/Akt signaling cascades in response to eriodictyol. A more comprehensive understanding of its binding affinities (Kᵢ, Kₑ) for a wider range of receptors will be crucial for predicting off-target effects and optimizing its therapeutic index. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are necessary to translate the promising in vitro findings into effective clinical applications. The development of detailed experimental protocols, moving beyond the general outlines presented here, will be essential for the rigorous and reproducible investigation of eriodictyol's mechanisms of action.
References
- 1. Eriodictyol: a flavonoid antagonist of the TRPV1 receptor with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding model for eriodictyol to Jun-N terminal kinase and its anti-inflammatory signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase 2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eriodictyol-7-O-glucoside activates Nrf2 and protects against cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eriodictyol-7-O-glucoside, a novel Nrf2 activator, confers protection against cisplatin-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway [frontiersin.org]
- 8. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eriodictyol Suppresses Gastric Cancer Cells via Inhibition of PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eriodictyol Suppresses Gastric Cancer Cells via Inhibition of PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eriodictyol attenuates osteoarthritis progression through inhibiting inflammation via the PI3K/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
toxicological profile of Eriodictin in preclinical studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Eriodictyol (B191197) is a naturally occurring flavonoid found in citrus fruits and a variety of medicinal plants.[1] It has garnered significant interest within the scientific community for its potential therapeutic applications, attributed to its well-documented antioxidant and anti-inflammatory properties.[2][3][4] Preclinical studies have explored its efficacy in models of neuroprotection, cardioprotection, hepatoprotection, and diabetes, among other conditions.[1][2][4] This technical guide provides a comprehensive overview of the preclinical toxicological profile of eriodictyol, summarizing available data, detailing relevant experimental methodologies, and visualizing key signaling pathways. The information presented herein is intended to support further research and development of eriodictyol as a potential therapeutic agent.
Acute Oral Toxicity
No formal acute oral toxicity studies determining the median lethal dose (LD50) of eriodictyol following OECD Guideline 423 were identified in the public domain. However, various preclinical studies utilizing eriodictyol have not reported acute toxic effects at the doses administered.
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance.[5][6][7]
Principle: The test involves administering the substance to a small group of animals (typically three) of a single sex (usually females) in a stepwise manner using defined doses (e.g., 5, 50, 300, and 2000 mg/kg body weight).[5][7] The outcome (mortality or survival) in one step determines the dose for the next step.[5]
Procedure:
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) are used.[5]
-
Housing and Fasting: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles.[7] Prior to dosing, animals are fasted (food, but not water, is withheld) for a specified period.[5]
-
Dose Administration: The test substance is administered orally by gavage in a single dose.[5]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[6]
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.[6]
Sub-acute and Chronic Toxicity
Specific sub-acute (28-day) or chronic (90-day) oral toxicity studies for eriodictyol following OECD Guidelines 407 and 408, respectively, were not found in the available literature. Such studies are crucial for determining the No-Observed-Adverse-Effect-Level (NOAEL).[8][9][10]
Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)
This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.[8][9]
Principle: The test substance is administered orally to several groups of experimental animals at different dose levels for 28 days.[8][9]
Procedure:
-
Animal Selection: Healthy, young adult rodents are used.[8]
-
Dose Groups: At least three dose groups and a control group are used, with at least 10 animals (5 male, 5 female) per group.[8][9]
-
Dose Administration: The substance is administered daily by gavage or in the diet/drinking water.[9]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.[11]
-
Clinical Pathology: Towards the end of the study, blood samples are collected for hematological and clinical biochemistry analysis.[8]
-
Pathology: All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of selected organs is performed.[8]
Genotoxicity and Mutagenicity
No specific studies evaluating the genotoxic or mutagenic potential of eriodictyol using standard assays like the Ames test or in vitro micronucleus assay were identified. However, some studies on other flavonoids have shown mutagenic potential in the Ames test, suggesting that this is an important area for investigation for eriodictyol.[12]
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical substances.[13]
Principle: The assay uses several strains of bacteria (e.g., Salmonella typhimurium) with mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[13] A test substance is considered mutagenic if it causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[13]
Procedure:
-
Bacterial Strains: Specific tester strains of Salmonella typhimurium (e.g., TA98, TA100) are used.[14]
-
Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[13][14]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance.[14]
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.[13]
-
Incubation and Scoring: Plates are incubated for 48-72 hours, and the number of revertant colonies is counted.[13] A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[13]
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test
This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm.[15][16]
Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from chromosome breaks or whole chromosome loss during cell division.[15][16]
Procedure:
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured.[17][18]
-
Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).[17][18]
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which ensures that the cells have undergone one round of division.[16]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.[19]
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis or flow cytometry.[18][19]
Carcinogenicity
A formal carcinogenicity study of eriodictyol has not been reported. However, one study investigated the chemopreventive effect of eriodictyol in a 1,2-dimethylhydrazine (B38074) (DMH)-induced rat colon carcinogenesis model.[20][21] In this study, eriodictyol supplementation was shown to reduce the incidence of aberrant crypt foci (ACF), which are preneoplastic lesions.[20]
Table 1: Effect of Eriodictyol on Aberrant Crypt Foci (ACF) in DMH-Treated Rats
| Treatment Group | Dose | Mean Number of ACF | % Reduction in ACF |
| DMH alone | 20 mg/kg b.w. | 62.37 ± 9.79 | - |
| DMH + Eriodictyol (Initiation) | 200 µg/kg b.w. | 52.58 ± 8.83 | 15.7 |
| DMH + Eriodictyol (Post-initiation) | 200 µg/kg b.w. | 29.52 ± 4.83 | 52.7 |
| DMH + Eriodictyol (Entire period) | 200 µg/kg b.w. | 17.26 ± 2.97 | 72.3 |
Data adapted from a study on DMH-induced colon carcinogenesis in rats.[20]
Organ-Specific Toxicity
While formal toxicology studies are lacking, several preclinical studies have investigated the effects of eriodictyol on specific organs, generally showing protective effects rather than toxicity.
Hepatotoxicity
Studies have shown that eriodictyol can protect against liver injury induced by various toxins. For instance, it has been shown to attenuate acetaminophen-induced hepatotoxicity in mice.[22] Another study demonstrated its protective effect against furan-induced testicular toxicity in rats, which also has implications for liver metabolism.[23]
Nephrotoxicity
Eriodictyol has demonstrated protective effects against drug-induced kidney damage in preclinical models.
Signaling Pathways
Eriodictyol exerts its biological effects through the modulation of several key signaling pathways, primarily related to its antioxidant and anti-inflammatory activities.
Nrf2/ARE Signaling Pathway
Eriodictyol is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[24] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
NF-κB Signaling Pathway
Eriodictyol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[1]
Conclusion
The available preclinical data suggest that eriodictyol possesses a favorable safety profile, with numerous studies highlighting its protective effects in various disease models. However, there is a notable absence of comprehensive, standardized toxicological studies. To advance the clinical development of eriodictyol, it is imperative to conduct formal assessments of its acute, sub-acute, and chronic toxicity, as well as its genotoxic and carcinogenic potential, following established international guidelines. Such studies will be critical in establishing a definitive safety profile and determining appropriate dosage for human clinical trials.
References
- 1. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Eriodictyol, a plant flavonoid, attenuates LPS-induced acute lung injury through its antioxidative and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. ecetoc.org [ecetoc.org]
- 12. mdpi.com [mdpi.com]
- 13. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 17. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. In vitro micronucleus assay scored by flow cytometry provides a comprehensive evaluation of cytogenetic damage and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of eriodictyol on preneoplastic lesions, oxidative stress and bacterial enzymes in 1,2-dimethyl hydrazine-induced colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of eriodictyol on preneoplastic lesions, oxidative stress and bacterial enzymes in 1,2-dimethyl hydrazine-induced colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Eriodictyol, Not Its Glucuronide Metabolites, Attenuates Acetaminophen-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Eriodictyol attenuates Furan induced testicular toxicity in Rats: Role of oxidative stress, steroidogenic enzymes and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Eriodictyol: a review of its pharmacological activities and molecular mechanisms related to ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Eriodictyol from Yerba Santa: A Detailed Protocol for Extraction, Quantification, and Exploration of its Bioactive Pathways
Application Note
Introduction
Eriodictyol (B191197) is a flavonoid found in a variety of plants, most notably Yerba Santa (Eriodictyon californicum), a plant native to North America.[1] This compound has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1] Eriodictyol's therapeutic potential is linked to its ability to modulate key cellular signaling pathways, making it a promising candidate for drug development and nutraceutical applications. This document provides detailed protocols for the extraction and quantification of eriodictyol from Yerba Santa and explores its interaction with critical biological signaling pathways.
Yerba Santa has been traditionally used for its medicinal properties, and modern research has identified eriodictyol as one of its key bioactive components.[2] Understanding the efficient extraction and mechanism of action of eriodictyol is crucial for its development as a therapeutic agent.
Data Presentation
The following tables summarize quantitative data related to the extraction and composition of bioactive compounds from Eriodictyon californicum.
Table 1: Phytochemical Content of 95% Ethanol (B145695) Extract of Eriodictyon californicum
| Phytochemical Class | Content (mean ± SD) | Method of Quantification |
| Total Phenolic Content | 78.58 ± 0.016 µg GAE/mg of extract | Folin-Ciocalteu method |
| Total Flavonoid Content | 6.76 ± 0.003 µg QE/mg of extract | Aluminum chloride method |
*GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data sourced from a study on the antioxidant potential of Yerba Santa.[3]
Table 2: Quantitative Analysis of Eriodictyol and Other Major Flavonoids in Eriodictyon californicum by UHPLC/DAD
| Compound | Concentration Range (µg/mL) |
| Eriodictyol | 0.05 - 50 |
| Homoeriodictyol | 0.1 - 100 |
| Chrysoeriol | 0.05 - 50 |
| Hesperetin | 0.05 - 50 |
| Luteolin | 0.05 - 50 |
This table presents a summary of the quantification of 14 compounds, including key flavonoids, in various Eriodictyon species. The method demonstrated excellent linearity (R² > 0.99) and sensitivity (LOD 0.01-0.1 µg/mL; LOQ 0.05-0.2 µg/mL).[4]
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of eriodictyol from Yerba Santa.
Protocol 1: Soxhlet Extraction of Eriodictyol
This protocol is adapted from a method for extracting bioactive compounds from Eriodictyon californicum leaves.[5]
Materials:
-
Dried and ground leaves of Eriodictyon californicum
-
95% Ethanol
-
Soxhlet apparatus
-
Heating mantle
-
Rotary evaporator
-
Thimble
-
Deionized water
-
Tween 20
Procedure:
-
Place approximately 50 g of dried, coarsely powdered Yerba Santa leaves into a porous thimble.[6]
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 95% ethanol, ensuring the volume is sufficient to cycle through the apparatus.
-
Assemble the Soxhlet apparatus with the flask on a heating mantle and a condenser on top.
-
Heat the ethanol to its boiling point (60-80°C) and allow the extraction to proceed for 12 hours.[5] The solvent will repeatedly cycle through the plant material, extracting the desired compounds.
-
After extraction, concentrate the ethanolic extract using a rotary evaporator to remove the ethanol.
-
The resulting concentrated extract can be further purified or diluted for analysis. For bioassays, a 10 mg/mL stock solution can be prepared by combining 0.2 g of the solid extract with 2 mL of Tween 20 and 18 mL of deionized water.[5]
Protocol 2: Purification of Eriodictyol by Precipitation
This protocol is adapted from a patented process for isolating flavanones from Eriodictyon californicum and can be used to purify eriodictyol from the crude extract.[7]
Materials:
-
Crude Yerba Santa extract (from Protocol 1)
-
Ethyl acetate (B1210297)
-
Ice-cold 3% (w/v) sodium hydroxide (B78521) solution or 10% (w/v) sodium carbonate solution
-
Deionized water
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the crude extract in ethyl acetate.
-
Concentrate the ethyl acetate extract under vacuum at a temperature below 40°C to approximately 20% of its original volume.
-
Store the concentrated extract at 4°C overnight to precipitate waxes.
-
Remove the precipitated waxes by filtration.
-
Treat the dewaxed filtrate with an ice-cold basic aqueous solution (3% NaOH or 10% Na₂CO₃). This will cause the precipitation of a yellow solid, which is the sodium salt of the flavanones, including eriodictyol.
-
Collect the crude precipitate by filtration and wash it with deionized water.
-
Further purification can be achieved by recrystallization from a suitable solvent like aqueous alcohol.[8]
Protocol 3: Quantification of Eriodictyol by UHPLC/DAD
This protocol outlines a validated method for the quantitative analysis of eriodictyol in Yerba Santa extracts.[4]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode-Array Detector (DAD)
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase: A gradient of water with formic acid and acetonitrile (B52724) with formic acid is typically used.
-
Flow Rate: Optimized for the specific column dimensions.
-
Detection Wavelength: Set at the maximum absorbance for eriodictyol (typically around 288 nm).
-
Injection Volume: Typically 1-5 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).
Procedure:
-
Prepare a standard stock solution of eriodictyol of known concentration in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution to different concentrations.
-
Prepare the Yerba Santa extract sample by dissolving a known amount in the mobile phase or a suitable solvent and filtering it through a 0.22 µm syringe filter.
-
Inject the calibration standards and the sample extract into the UHPLC system.
-
Identify the eriodictyol peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of eriodictyol in the sample by interpolating its peak area on the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflow for eriodictyol extraction and the key signaling pathways it modulates.
References
- 1. Eriodictyol - Wikipedia [en.wikipedia.org]
- 2. The Art of Natural Solution (eng) [artofnaturalsolution.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical characterization and quantitative determination of flavonoids and phenolic acids in yerba santa (Eriodictyon spp.) using UHPLC/DAD/Q-ToF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.bellarmine.edu [scholarworks.bellarmine.edu]
- 6. sciforum.net [sciforum.net]
- 7. benchchem.com [benchchem.com]
- 8. US2857318A - Process for production of eriodictyol - Google Patents [patents.google.com]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Eriodictin from Citrus Peel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriodictin, also known as eriocitrin (B1671051) or eriodictyol-7-O-rutinoside, is a flavanone (B1672756) glycoside predominantly found in citrus fruits, particularly in the peel of lemons and oranges.[1][2][3] This bioactive compound has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1][4][5] Research suggests that this compound may play a role in mitigating oxidative stress, supporting cardiovascular health, and modulating inflammatory responses.[4][5] Ultrasound-assisted extraction (UAE) is an efficient and green technology for recovering bioactive compounds from plant matrices.[6] The application of ultrasonic waves creates cavitation, which disrupts cell walls and enhances mass transfer, leading to higher extraction yields in shorter times with reduced solvent consumption compared to conventional methods.[6][7]
These application notes provide a detailed protocol for the efficient extraction of this compound from citrus peel using ultrasound-assisted extraction. The subsequent sections include optimized experimental parameters, quantification methods, and a summary of expected yields based on current literature.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound content in citrus peel and the typical yields obtained using various extraction methods.
Table 1: this compound Content in Citrus Peel
| Citrus Variety | Peel Part | This compound Content | Reference |
| Lemon | Peel (general) | ~1500 ppm | [2] |
| Lemon | Peel (micropowder) | 23.2 µg/mg | [8] |
| Orange | Peel powder | 31.57 µg/mL (in ethyl acetate (B1210297) extract) | [3] |
| Orange | Peel powder | 37.68 µg/mL (in ethyl acetate extract) | [9] |
| Lemon | Peel extract | 159.43 mg/L | [10] |
Table 2: Extraction Parameters and Yields for Flavonoids from Citrus Peel using UAE
| Parameter | Optimized Value/Range | Expected Outcome | Reference |
| Solvent | 45-75% Ethanol (B145695) in water | Higher extraction efficiency for flavonoids | [8][11][12] |
| Temperature | 40-60 °C | Increased solubility and diffusion rate | [6][13] |
| Extraction Time | 30-45 minutes | Sufficient time for mass transfer without degradation | [8][11] |
| Ultrasonic Power/Amplitude | 90-110 W / 90% amplitude | Enhanced cell wall disruption and solvent penetration | [11] |
| Solid-to-Liquid Ratio | 1:20 to 1:30 g/mL | Optimal solvent volume for efficient extraction | [14] |
| pH | 4-5 (acidified ethanol) | Increased polyphenol yields | [8] |
Experimental Protocols
This section provides a detailed methodology for the ultrasound-assisted extraction, purification, and quantification of this compound from citrus peel.
Preparation of Citrus Peel Powder
-
Sourcing and Washing: Obtain fresh citrus fruits (e.g., lemons or oranges). Thoroughly wash the fruits under running water to remove any surface impurities.
-
Peeling and Drying: Carefully peel the fruits. The peels can be used fresh or dried. For drying, cut the peels into smaller pieces and oven-dry at 40-50°C for 24-48 hours or until a constant weight is achieved.
-
Pulverization: Grind the dried peels into a fine powder using a laboratory mill. Sieve the powder to obtain a uniform particle size (e.g., 40-60 mesh).
-
Storage: Store the citrus peel powder in an airtight container in a cool, dark, and dry place until extraction.
Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Weigh 10 g of dried citrus peel powder and place it in a 500 mL beaker.
-
Solvent Addition: Add 200 mL of 75% ethanol in water (v/v), acidified to pH 4 with citric acid, to the beaker. This creates a solid-to-liquid ratio of 1:20 g/mL.
-
Ultrasonic Treatment: Place the beaker in an ultrasonic bath or use a probe-type sonicator. Set the following parameters:
-
Temperature: 50°C
-
Time: 30 minutes
-
Ultrasonic Power: 100 W (or 90% amplitude for probe sonicators)
-
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to remove the ethanol.
-
Lyophilization: Freeze-dry the concentrated aqueous extract to obtain the crude this compound-rich powder.
-
Storage: Store the crude extract at -20°C for further purification and analysis.
Purification of this compound (Optional)
For obtaining a higher purity of this compound, column chromatography can be employed.
-
Column Preparation: Pack a silica (B1680970) gel column (e.g., 300mm x 10mm) using a suitable solvent system.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate and n-hexane).
-
Fraction Collection: Collect the fractions and monitor them for the presence of this compound using Thin Layer Chromatography (TLC).
-
Analysis: Pool the fractions containing pure this compound and confirm the purity using HPLC.
Quantification of this compound by HPLC
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in HPLC-grade methanol. Prepare a series of working standard solutions of known concentrations (e.g., 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the crude or purified extract in the mobile phase and filter it through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (B52724) (Solvent A) and 0.1% formic acid in water (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at 280 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Antioxidant Mechanism of this compound
References
- 1. Isolation of Eriocitrin ( Eriodictyol 7-rutinoside ) BURM . f . ) and Its Antioxidative Activity from Lemon Fruit ( Citrus limon | Semantic Scholar [semanticscholar.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. ijsr.net [ijsr.net]
- 4. New studies expand understanding of eriocitrin’s impacts on blood sugar levels & inflammation [nutraingredients.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimizing Procedures of Ultrasound-Assisted Extraction of Waste Orange Peels by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. ijirset.com [ijirset.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Ultrasound-Assisted Extraction via Sonotrode of Phenolic Compounds from Orange By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 14. Response Surface Optimization for the Enhancement of the Extraction of Bioactive Compounds from Citrus limon Peel - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Extraction of Eriodictin from Eriodictyon californicum using the Soxhlet Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eriodictin is a flavanone (B1672756) glycoside found abundantly in plants such as Eriodictyon californicum, commonly known as Yerba Santa.[1][2][3] Its aglycone, eriodictyol (B191197), exhibits a wide range of therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer activities.[4][5][6] These beneficial effects are mediated through various cellular and molecular signaling pathways.[4][7] The effective extraction of this compound from its natural sources is a critical first step for research and development. Soxhlet extraction is a classic, continuous solid-liquid extraction technique that offers high efficiency for isolating compounds like flavonoids from plant materials.[8][9] This method is particularly advantageous as it uses a continuous reflux of fresh, hot solvent to achieve a thorough extraction.[9]
This document provides a detailed protocol for the Soxhlet extraction of this compound from the dried leaves of Eriodictyon californicum. It also includes data on expected yields and discusses key parameters for process optimization.
Experimental Protocols
Materials and Equipment
-
Plant Material: Dried leaves of Eriodictyon californicum (Yerba Santa)
-
Solvent: 95% Ethanol (B145695) (EtOH)
-
Apparatus:
-
Soxhlet extractor (including boiling flask, extraction chamber, and condenser)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Grinder or mill
-
Oven for drying
-
Rotary evaporator
-
Glass wool
-
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves
Plant Material Preparation
Proper sample preparation is crucial for achieving high extraction efficiency.[8]
-
Procurement: Obtain dried leaves of E. californicum.[10]
-
Drying: Ensure the leaves are thoroughly dried to remove moisture, which can interfere with the extraction process.[8] This can be done in an oven at a controlled temperature (e.g., 40-50°C) to avoid degradation of thermolabile compounds.
-
Grinding: Grind the dried leaves into a coarse powder using a grinder or mill.[10] Reducing the particle size increases the surface area available for solvent contact, thereby improving extraction efficiency.[8][9]
Soxhlet Extraction Protocol
This protocol is based on a successful extraction of flavonoids from E. californicum.[10]
-
Thimble Packing: Accurately weigh approximately 50 g of the ground E. californicum powder. Place the weighed powder into a cellulose extraction thimble. Lightly plug the top of the thimble with glass wool to prevent the plant material from entering the siphon tube.
-
Apparatus Assembly: Place the packed thimble inside the Soxhlet extraction chamber. Assemble the complete Soxhlet apparatus, connecting the boiling flask (filled with 95% ethanol) to the extraction chamber and the condenser to the top of the chamber. Ensure all glass joints are properly sealed.
-
Extraction Process:
-
Heat the boiling flask using a heating mantle to a temperature range of 60–80°C.[10] The ethanol will boil, and its vapor will travel up the distillation arm.
-
The vapor will condense in the condenser and drip down onto the thimble containing the plant material.
-
The extraction chamber will slowly fill with the warm solvent, extracting the desired compounds.
-
Once the solvent reaches the top of the siphon arm, the entire liquid content of the chamber is siphoned back into the boiling flask.
-
This process constitutes one cycle. Allow the extraction to run continuously for approximately 12 hours to ensure exhaustive extraction.[10]
-
-
Post-Extraction Processing:
-
After 12 hours, turn off the heating mantle and allow the apparatus to cool completely.
-
Dismantle the setup and carefully remove the thimble.
-
The resulting solution in the boiling flask is the crude plant extract.
-
Concentrate the extract by removing the ethanol using a rotary evaporator under reduced pressure.[10]
-
Optional Purification Steps
For isolating pure this compound, further purification of the crude extract is necessary. A common approach involves liquid-liquid extraction followed by chromatography.
-
Liquid-Liquid Extraction: The concentrated crude extract can be redissolved in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their solubility.[11]
-
Chromatography: The fraction containing the highest concentration of this compound can be further purified using techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[11]
Data Presentation
Quantitative data from the extraction process provides a benchmark for success and optimization.
Table 1: Example Extraction Parameters and Results for Eriodictyon californicum [10][12]
| Parameter | Value |
| Plant Material | Eriodictyon californicum (Dried Leaves) |
| Sample Weight | 50 g |
| Solvent | 95% Ethanol |
| Temperature | 60–80°C |
| Extraction Time | 12 hours |
| Extraction Yield | 35.07% |
| Total Phenolic Content | 78.58 ± 0.016 µg GAE/mg |
| Total Flavonoid Content | 6.76 ± 0.003 µg QE/mg |
Table 2: General Parameters for Optimization of Flavonoid Soxhlet Extraction
| Parameter | General Range/Considerations | Rationale & References |
| Solvent Choice | Ethanol, Methanol (B129727), Water, Acetone, or mixtures. Polarity is key. | Ethanol is often the most suitable solvent for extracting flavonoids.[8] The choice depends on the polarity of the target flavonoid. Highly polar solvents like methanol and ethanol/water mixtures are generally effective.[13][14] |
| Extraction Time | 4 - 24 hours | Increasing extraction time generally improves yield, but prolonged exposure to high temperatures can cause degradation of thermolabile compounds.[8][9] An optimal time must be determined experimentally.[8] |
| Temperature | 40 - 80°C | Higher temperatures increase solubility and diffusion rates, enhancing extraction efficiency. However, excessive heat can degrade flavonoids.[8][9] The temperature should be kept close to the boiling point of the solvent without causing decomposition. |
| Solid-to-Solvent Ratio | Varies (e.g., 1:5 to 1:20 g/mL) | A higher ratio ensures that the sample is fully immersed in the solvent, but an excessively large volume of solvent can be inefficient and costly to remove post-extraction. This parameter should be optimized for each specific application.[15] |
| Particle Size | Fine powder | Grinding the plant material to a fine powder increases the surface area for extraction. However, particles that are too fine may clog the thimble and impede solvent flow.[8][16] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Soxhlet extraction and purification of this compound.
Signaling Pathways Modulated by Eriodictyol
Caption: Key signaling pathways modulated by Eriodictyol.[4][5][7]
References
- 1. Yerba Santa (Eriodictyon Californicum) Tincture, Dried Leaves Liquid Extract [herbalterra.com]
- 2. A Modern Herbal | Yerba Santa [botanical.com]
- 3. The Art of Natural Solution (eng) [artofnaturalsolution.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacological and biological roles of eriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficiency and Excellence: Optimizing Soxhlet Extraction for Plant Compounds [greenskybio.com]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
Application Notes: HPLC Analysis of Eriodictyol on a C18 Column
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriodictyol is a flavonoid found in a variety of plants, notably citrus fruits and certain medicinal herbs. It is recognized for its potential health benefits, including antioxidant and anti-inflammatory properties. Accurate and reliable quantification of Eriodictyol in various matrices, such as plant extracts, dietary supplements, and biological samples, is crucial for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is a widely used and robust method for the analysis of Eriodictyol. This document provides a detailed protocol and application notes for this analytical technique.
Principle
Reversed-phase HPLC on a C18 column separates compounds based on their hydrophobicity. The stationary phase consists of silica (B1680970) particles chemically bonded with C18 alkyl chains, creating a nonpolar surface. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the analytes. Compounds with higher polarity will have a weaker interaction with the stationary phase and elute earlier, while more nonpolar compounds, like Eriodictyol, will be retained longer. By using a gradient elution, where the proportion of the organic solvent is increased over time, a wide range of compounds with varying polarities can be effectively separated and quantified. Detection is commonly performed using an ultraviolet (UV) detector, as flavonoids like Eriodictyol exhibit strong absorbance in the UV region.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Eriodictyol reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or deionized).
-
Formic acid or acetic acid (analytical grade).
-
Syringe filters (0.45 µm or 0.22 µm).
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water (v/v).
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of Eriodictyol reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.5 to 100 µg/mL.[1]
-
Sample Preparation:
-
For plant materials, a common extraction method involves using methanol or ethanol, often aided by ultrasonication.[2]
-
The crude extract may then be purified using solid-phase extraction (SPE) to remove interfering substances.[2]
-
Prior to injection, filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter.
-
Chromatographic Conditions
A typical gradient elution method for the analysis of Eriodictyol and other flavonoids on a C18 column is as follows:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |
| Gradient Program | 0-7 min, 5-30% B; 7-18 min, 30-60% B; 18-35 min, 60-95% B; 35-40 min, 95% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 288 nm[1] |
Note: This gradient program is a general guideline. Optimization may be required based on the specific column and HPLC system used.
Data Presentation
The following table summarizes the quantitative data for a typical HPLC-UV method for the analysis of Eriodictyol, compiled from various sources analyzing Eriodictyol or its derivatives.
| Parameter | Typical Value | Reference |
| Retention Time (RT) | Dependent on specific gradient and column | N/A |
| Linearity Range | 0.5 - 100 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | [2] |
| Accuracy (% Recovery) | 95 - 105% | [2] |
| Precision (% RSD) | < 5% | [2] |
Experimental Workflow
The logical flow of the HPLC analysis of Eriodictyol can be visualized in the following diagram:
Caption: Workflow for the HPLC analysis of Eriodictyol.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the key stages of the analytical method development and validation process for Eriodictyol analysis.
Caption: Logical flow of HPLC method development and validation.
References
Application Note: A Validated HPLC Method for the Quantification of Eriodictin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriodictin, a flavonoid predominantly found in citrus fruits and medicinal plants such as Yerba Santa (Eriodictyon californicum), has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Accurate and precise quantification of this compound in various matrices is crucial for quality control of herbal products, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of phytochemicals like this compound.[2] This application note provides a detailed, validated HPLC method for the reliable quantification of this compound.
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous solution with an acid modifier and an organic solvent allows for the efficient separation of this compound from other components in the sample matrix. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₂O₁₀ | [1] |
| Molar Mass | 434.39 g/mol | [1] |
| IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy}-2,3-dihydrochromen-4-one | [1] |
| Synonyms | Eriodictyol 7-rhamnoside, Eriodictyol-L-rhamnoside | [1] |
Experimental Protocols
Materials and Reagents
-
This compound standard (purity ≥ 98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Plant material (e.g., dried Yerba Santa leaves)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-25 min: 15-40% B25-30 min: 40-80% B30-35 min: 80% B35-40 min: 80-15% B40-45 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 288 nm |
Note: A closely related compound, homoeriodictyol (B191827), has a UV detection maximum at 288 nm, which is a suitable starting point for this compound.[3] Optimization may be required for specific instruments and matrices.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered plant material into a centrifuge tube. Add 20 mL of 80% methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully transfer the supernatant to a clean flask.
-
Re-extraction: Repeat the extraction process (steps 2-5) twice more on the plant residue.
-
Pooling and Filtration: Combine all the supernatants and filter through a 0.45 µm syringe filter before HPLC analysis.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
Precision
The precision of the method was determined by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
Accuracy
The accuracy of the method was assessed by a recovery study. A known amount of this compound standard was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%). The spiked samples were then analyzed, and the percentage recovery was calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 3.0% |
| Accuracy (Recovery %) | 98.5% - 102.3% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The described HPLC method provides a simple, accurate, and reliable approach for the quantification of this compound in plant materials. This validated method can be effectively utilized for the quality control of herbal medicines and in various stages of drug development and research involving this promising flavonoid.
References
Eriodictyol Analysis by Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriodictyol (B191197) is a flavonoid belonging to the flavanone (B1672756) subclass, naturally occurring in citrus fruits, vegetables, and various medicinal plants. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Accurate and sensitive analytical methods are crucial for the pharmacokinetic, bioavailability, and metabolism studies of eriodictyol, as well as for its quantification in various biological and botanical matrices. This application note provides detailed protocols for the analysis of eriodictyol using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique offering high sensitivity and selectivity.
Quantitative Analysis by LC-MS/MS
LC-MS/MS is a preferred method for the quantification of eriodictyol in complex matrices due to its ability to provide structural information and achieve low detection limits. The following table summarizes typical validation parameters for the quantification of eriodictyol and its metabolites using LC-MS/MS.
| Validation Parameter | Typical Performance |
| Linearity Range | 1.0 - 5000 ng/mL |
| Limit of Detection (LOD) | < 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 4.0 ng/mL[1] |
| Precision (%RSD) | < 15%[1] |
| Accuracy (% Recovery) | > 80%[1] |
| Selectivity | High |
| Matrix Effects | Can be significant, often mitigated with stable isotope-labeled internal standards. |
Experimental Protocols
Sample Preparation
a) Plant Material (e.g., Leaves, Flowers)
-
Drying and Grinding: Dry the plant material at room temperature or in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder using a blender or mill.
-
Extraction:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 1 g).
-
Add a suitable extraction solvent. Common solvents include methanol (B129727), ethanol, or mixtures with water (e.g., 70% methanol in water). The choice of solvent can influence the extraction efficiency of different compounds.
-
Employ an extraction technique such as sonication or Soxhlet extraction for a defined period (e.g., 30-60 minutes for sonication).
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant. For exhaustive extraction, the process can be repeated multiple times, and the supernatants pooled.
-
-
Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before LC-MS/MS analysis.
b) Cell Cultures (Adherent Cells)
-
Cell Lysis:
-
After the desired cell treatment, remove the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a suitable lysis buffer (e.g., RIPA buffer) to the culture dish and incubate on ice for 5-10 minutes.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation:
-
To remove proteins that can interfere with the analysis, add three volumes of ice-cold acetonitrile (B52724) to the cell lysate.
-
Vortex the mixture thoroughly and incubate at -20°C for at least 2 hours to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
-
Supernatant Collection and Evaporation:
-
Carefully collect the supernatant containing eriodictyol.
-
Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.
Liquid Chromatography
-
Column: A reversed-phase C18 column is commonly used for the separation of eriodictyol.
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) is commonly used, and can be operated in both positive and negative ion modes.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, offering high selectivity and sensitivity.
-
Precursor Ion: For eriodictyol (C15H12O6, molecular weight 288.25 g/mol ), the protonated molecule [M+H]⁺ at m/z 289 is often monitored in positive mode.
-
Product Ions: Characteristic product ions are selected for quantification and confirmation.
-
Mass Spectrometry Fragmentation of Eriodictyol
The fragmentation of eriodictyol in the mass spectrometer provides structural information that is crucial for its identification. A key fragmentation mechanism for flavonoids is the Retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring.
Caption: Proposed mass fragmentation pathway of protonated eriodictyol.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of eriodictyol from sample collection to data analysis.
Caption: General experimental workflow for eriodictyol analysis.
Eriodictyol and Cellular Signaling Pathways
Eriodictyol has been reported to exert its biological effects by modulating various cellular signaling pathways. One of the key pathways is the Nrf2/HO-1 pathway, which plays a crucial role in the cellular antioxidant response. Eriodictyol can also influence inflammatory responses through the NF-κB pathway.
Caption: Modulation of Nrf2/HO-1 and NF-κB signaling pathways by eriodictyol.
References
Application Notes and Protocols for In Vitro Cell Culture Assays of Eriodictyol
Introduction
Eriodictyol (B191197) is a flavonoid commonly found in citrus fruits and certain medicinal plants, recognized for its diverse pharmacological properties.[1][2][3] These properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, make it a compound of significant interest for therapeutic drug development.[1][2][4][5] This document provides detailed application notes and standardized protocols for a range of in vitro cell culture assays to evaluate the bioactivity of Eriodictyol. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of this promising natural compound.
Anticancer Activity of Eriodictyol
Eriodictyol has demonstrated selective cytotoxic effects against various cancer cell lines while exhibiting lower toxicity towards normal cells.[1][6][7] Its anticancer mechanisms involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1][4][6][8][9][10]
Cell Viability and Cytotoxicity Assays
A fundamental step in assessing the anticancer potential of Eriodictyol is to determine its effect on the viability and proliferation of cancer cells.
1.1.1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[11][12] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[11][12] The amount of formazan produced is directly proportional to the number of living cells.[11]
Note on Flavonoids and MTT Assay: It is important to note that some flavonoids, like quercetin (B1663063) and luteolin, have been shown to reduce MTT in the absence of cells, which could interfere with the assay results.[13][14][15] It is advisable to include appropriate controls, such as wells with Eriodictyol and MTT but without cells, to account for any direct reduction of MTT by the compound.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare various concentrations of Eriodictyol (e.g., 0-400 µM) in the appropriate cell culture medium.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Eriodictyol. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[11]
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm or 570 nm using a microplate reader.[1][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
1.1.2. Data Presentation: Cytotoxicity of Eriodictyol
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| A549 | Human Lung Cancer | 50 | 48 | [6][8] |
| FR2 | Non-cancerous cells | 95 | 48 | [6][8] |
| SK-RC-45 | Human Renal Cancer | >3.72 (SI) | 72 | [7] |
| HeLa | Human Cervical Cancer | >1.86 (SI) | 72 | [7] |
| HCT-116 | Human Colorectal Carcinoma | - | 72 | [7] |
| MCF-7 | Human Breast Adenocarcinoma | >2.66 (SI) | 72 | [7] |
| U87MG | Human Glioma | - | 48 | [1] |
| CHG-5 | Human Glioma | - | 48 | [1] |
| CaoV3 | Human Ovarian Cancer | 229.74 (24h), 38.44 (48h) | 24, 48 | [16] |
| A2780 | Human Ovarian Cancer | 248.32 (24h), 64.28 (48h) | 24, 48 | [16] |
SI: Selectivity Index (IC₅₀ of normal cell line / IC₅₀ of cancer cell line)
Signaling Pathways in Anticancer Activity
Eriodictyol exerts its anticancer effects by modulating several key signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[1][6][8][9][10]
1.2.1. PI3K/Akt/mTOR Pathway
This pathway is crucial for cell survival, proliferation, and growth. Eriodictyol has been shown to inhibit this pathway in cancer cells, leading to apoptosis and cell cycle arrest.[6][8]
1.2.2. NF-κB Signaling Pathway
The NF-κB pathway is involved in inflammation and cell survival. Eriodictyol can suppress the activation of NF-κB, contributing to its anti-inflammatory and pro-apoptotic effects in cancer cells.[1][9][17]
Diagram: Eriodictyol's Anticancer Signaling Pathways
Caption: Eriodictyol's anticancer mechanisms.
Antioxidant Activity of Eriodictyol
Eriodictyol's antioxidant properties are central to its protective effects against oxidative stress-related diseases.[2][3][5] It can directly scavenge free radicals and also enhance the endogenous antioxidant defense systems.
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[18] DPPH is a stable free radical that shows a deep purple color, which turns to yellow upon reduction by an antioxidant.[18]
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM DPPH stock solution in methanol (B129727) or ethanol.[18] Prepare various concentrations of Eriodictyol and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.[18]
-
Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution to separate wells.
-
DPPH Addition: Add an equal volume of the DPPH working solution to all wells.[18] Include a blank containing only the solvent and DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.[18][19]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Cellular Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular levels of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[20][21] DCFH-DA is a cell-permeable, non-fluorescent compound that is hydrolyzed by intracellular esterases to DCFH.[21] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[21]
Experimental Protocol: Cellular ROS Assay
-
Cell Seeding: Seed adherent cells (e.g., HUVECs, PC12) in a 24-well or 96-well plate and allow them to reach 70-90% confluency.[21]
-
Compound Pre-treatment: Treat the cells with different concentrations of Eriodictyol for a specified period (e.g., 1-24 hours).
-
Induction of Oxidative Stress: Induce ROS production by treating the cells with an oxidizing agent (e.g., H₂O₂).
-
DCFH-DA Staining: Remove the medium and wash the cells with pre-warmed PBS. Add DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes.[20][21][22]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[20]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[20][22][23] Alternatively, visualize ROS production using a fluorescence microscope.[20]
-
Data Analysis: Quantify the relative fluorescence intensity compared to the control group.
Nrf2/ARE Signaling Pathway
Eriodictyol is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[2][3][24][25][26][27] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and phase II detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[24][27]
Diagram: Eriodictyol's Antioxidant Signaling Pathway
Caption: Eriodictyol's antioxidant mechanisms.
Anti-inflammatory Activity of Eriodictyol
Chronic inflammation is implicated in a wide range of diseases. Eriodictyol has shown potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[2][5][28]
Nitric Oxide (NO) Production Assay
Nitric oxide is a key signaling molecule in inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite (B80452) (NO₂⁻).[29][30]
Experimental Protocol: Griess Assay
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and pre-treat them with various concentrations of Eriodictyol for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.[29]
-
Griess Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water).[29]
-
Assay Procedure:
-
Incubation and Measurement: Incubate for another 5-10 minutes at room temperature, protected from light, allowing a purple/magenta color to develop.[29] Measure the absorbance at 540 nm using a microplate reader.[29][30]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Eriodictyol can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying these cytokines in cell culture supernatants.
Experimental Protocol: ELISA for TNF-α and IL-6
-
Sample Collection: Collect cell culture supernatants from cells treated with Eriodictyol and/or an inflammatory stimulus (e.g., LPS).
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., Human TNF-α ELISA kit).[31][32][33] The general steps include:
-
Coating the microplate wells with a capture antibody.
-
Adding standards and samples to the wells.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody (e.g., Streptavidin-HRP).[31]
-
Adding a substrate (e.g., TMB) to produce a colorimetric signal.[32]
-
Stopping the reaction and measuring the absorbance at 450 nm.[31][32]
-
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38, JNK, and ERK, plays a critical role in inflammation. Eriodictyol has been found to suppress the phosphorylation of these MAPKs in response to inflammatory stimuli.[28]
Diagram: Eriodictyol's Anti-inflammatory Signaling
Caption: Eriodictyol's anti-inflammatory mechanisms.
General Workflow for In Vitro Evaluation
The following diagram outlines a general workflow for the in vitro evaluation of Eriodictyol's bioactivity.
Diagram: General Experimental Workflow
Caption: General workflow for Eriodictyol evaluation.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the in vitro investigation of Eriodictyol's pharmacological properties. By employing these standardized assays, researchers can obtain reliable and reproducible data on its anticancer, antioxidant, and anti-inflammatory activities, thereby facilitating its further development as a potential therapeutic agent. Careful consideration of appropriate controls and a thorough understanding of the underlying signaling pathways are essential for the accurate interpretation of the experimental results.
References
- 1. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Investigation of immunomodulatory and anti-inflammatory effects of eriodictyol through its cellular anti-oxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eriodictyol Suppresses Gastric Cancer Cells via Inhibition of PI3K/AKT Pathway [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sdiarticle4.com [sdiarticle4.com]
- 15. researchgate.net [researchgate.net]
- 16. Eriodictyol regulated ferroptosis, mitochondrial dysfunction, and cell viability via Nrf2/HO-1/NQO1 signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Eriodictyol Inhibits the Production and Gene Expression of MUC5AC Mucin via the IκBα-NF-κB p65 Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]
- 20. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 21. benchchem.com [benchchem.com]
- 22. bioquochem.com [bioquochem.com]
- 23. doc.abcam.com [doc.abcam.com]
- 24. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Eriodictyol protects against H(2)O(2)-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression [mdpi.com]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
- 28. Binding model for eriodictyol to Jun-N terminal kinase and its anti-inflammatory signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. mdpi.com [mdpi.com]
- 31. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: The Use of Eriodictyol in U87MG Glioma Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriodictyol (B191197), a natural flavonoid compound found in a variety of plants, has garnered significant interest in oncological research due to its potential anti-tumor properties.[1][2][3] Glioma, the most common and aggressive type of malignant brain tumor, is characterized by rapid proliferation, invasion, and resistance to conventional therapies, leading to a poor prognosis.[1][2][3][4] The human glioblastoma U87MG cell line is a well-established in vitro model for studying the pathology of glioma and for the preliminary screening of potential therapeutic agents.[5] This document provides detailed application notes and protocols for studying the effects of eriodictyol on the U87MG glioma cell line, with a focus on its inhibitory effects on proliferation, metastasis, and the induction of apoptosis through the modulation of key signaling pathways.[1][2][3]
Effects of Eriodictyol on U87MG Cells
Eriodictyol has been shown to exert multiple anti-cancer effects on U87MG glioma cells in a dose- and time-dependent manner.[1][2][3][6] These effects include the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis and cell cycle arrest.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative data from studies of eriodictyol on the U87MG cell line.
Table 1: IC50 Values of Eriodictyol on U87MG Cells [1]
| Treatment Time | IC50 (µM) |
| 24 h | 125.3 ± 1.8 |
| 48 h | 87.2 ± 1.5 |
| 72 h | 63.8 ± 1.3 |
Table 2: Effect of Eriodictyol on U87MG Cell Cycle Distribution (48h treatment) [1]
| Eriodictyol (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | 58.1 ± 2.1 | 25.3 ± 1.5 | 16.6 ± 1.2 |
| 25 | 52.4 ± 1.8 | 35.1 ± 1.7 | 12.5 ± 1.1 |
| 50 | 45.3 ± 1.5 | 43.2 ± 1.9 | 11.5 ± 1.0 |
| 100 | 38.7 ± 1.3 | 50.8 ± 2.2 | 10.5 ± 0.9 |
Table 3: Effect of Eriodictyol on U87MG Cell Apoptosis (48h treatment) [1][4]
| Eriodictyol (µM) | Apoptotic Cells (%) |
| 0 | 3.2 ± 0.5 |
| 25 | 12.5 ± 1.1 |
| 50 | 25.8 ± 1.8 |
| 100 | 45.3 ± 2.5 |
Signaling Pathway Analysis
Eriodictyol has been demonstrated to inhibit the PI3K/Akt/NF-κB signaling pathway in U87MG cells.[1][2][3] This pathway is crucial for cell survival, proliferation, and inflammation. By downregulating the phosphorylation of key proteins in this pathway, eriodictyol promotes apoptosis and reduces the malignant phenotype of glioma cells.[1][7] Furthermore, eriodictyol has been shown to inhibit the migration and invasion of glioblastoma cells by down-regulating the p38 MAPK/GSK-3β/ZEB1 signaling pathway.[8]
Caption: Eriodictyol inhibits the PI3K/Akt/NF-κB pathway, leading to apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
The U87MG human glioblastoma cell line should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9] Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[9]
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of eriodictyol on U87MG cells.
Materials:
-
U87MG cells
-
96-well plates
-
Eriodictyol stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed U87MG cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.[10]
-
Treat the cells with various concentrations of eriodictyol (e.g., 0, 25, 50, 100, 200, 400 µM) for 24, 48, or 72 hours.[1] A vehicle control (DMSO) should be included.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 490 nm using a microplate reader.[11] Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in U87MG cells treated with eriodictyol using flow cytometry.
Materials:
-
U87MG cells
-
6-well plates
-
Eriodictyol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed U87MG cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 12 hours.[1]
-
Treat the cells with different concentrations of eriodictyol (e.g., 0, 25, 50, 100 µM) for 48 hours.[1][4]
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[1][12]
-
Resuspend the cells in 1X binding buffer.[12]
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate for 15-20 minutes at room temperature in the dark.[12][13]
-
Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[13]
Cell Cycle Analysis
This protocol is for determining the effect of eriodictyol on the cell cycle distribution of U87MG cells.
Materials:
-
U87MG cells
-
6-well plates
-
Eriodictyol
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed U87MG cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 12 hours.[1]
-
Treat the cells with various concentrations of eriodictyol (e.g., 0, 25, 50, 100 µM) for 48 hours.[1]
-
Collect both floating and adherent cells and wash with PBS.[1]
-
Fix the cells in 70% ethanol overnight at -20°C.[1]
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.[1]
Western Blot Analysis
This protocol is for detecting the expression levels of proteins involved in the PI3K/Akt/NF-κB signaling pathway and apoptosis.
Materials:
-
U87MG cells
-
Eriodictyol
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-NF-κB, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat U87MG cells with eriodictyol at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. β-actin is typically used as a loading control.
Experimental Workflow Visualization
Caption: A generalized workflow for investigating the effects of Eriodictyol on U87MG cells.
References
- 1. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Traditional Plant-Derived Compounds Inhibit Cell Migration and Induce Novel Cytoskeletal Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-proliferative and anti-migration effects of Polish propolis combined with Hypericum perforatum L. on glioblastoma multiforme cell line U87MG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.7. MTT Assay [bio-protocol.org]
- 12. Cell apoptosis assay [bio-protocol.org]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Eriodictyol Treatment in HeLa Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriodictyol (B191197), a natural flavonoid predominantly found in citrus fruits and certain medicinal plants, has garnered significant attention for its potential anti-cancer properties.[1][2] This document provides detailed application notes and protocols for assessing the effects of eriodictyol on the proliferation of HeLa cells, a human cervical cancer cell line. The provided methodologies are based on established research and are intended to guide researchers in conducting similar assays.
Data Summary
The anti-proliferative and cytotoxic effects of eriodictyol on HeLa cells have been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
| Cell Line | Assay | Incubation Time | IC50 Value (µM) | Reference |
| HeLa | MTT | 72 hours | 107.5 | [3] |
Furthermore, eriodictyol has been shown to inhibit the colony-forming ability of HeLa cells at much lower concentrations, with significant inhibition observed at concentrations as low as 2.5 µM and near-complete regression at 10 µM.[4]
Mechanism of Action
Eriodictyol exerts its anti-proliferative effects on HeLa cells through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][5] Research indicates that eriodictyol upregulates the expression of Tumor Necrosis Factor Receptor 1 (TNFR1), leading to the activation of the extrinsic apoptosis pathway.[3] This involves the recruitment of adaptor proteins like FADD and TRADD, initiating a caspase cascade that culminates in cell death.[3] Additionally, eriodictyol has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[6][7]
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HeLa (human cervical adenocarcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of eriodictyol on HeLa cells.
-
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
Eriodictyol (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed HeLa cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of eriodictyol in culture medium from a stock solution. The final concentrations should typically range from 0 to 200 µM.[5]
-
Remove the medium from the wells and add 100 µL of the various concentrations of eriodictyol. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate the plates for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method quantifies the extent of apoptosis induced by eriodictyol.
-
Materials:
-
HeLa cells
-
6-well plates
-
Eriodictyol
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of eriodictyol (e.g., 0, 50, 100, 150 µM) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Flow Cytometry for Cell Cycle Analysis
This protocol determines the effect of eriodictyol on the cell cycle progression of HeLa cells.
-
Materials:
-
HeLa cells
-
6-well plates
-
Eriodictyol
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed and treat HeLa cells with eriodictyol as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for assessing Eriodictyol's effects on HeLa cells.
Caption: Signaling pathways affected by Eriodictyol in HeLa cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Eriodictyol mediated selective targeting of the TNFR1/FADD/TRADD axis in cancer cells induce apoptosis and inhibit tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eriodictyol Inhibits Oral Cancer Proliferation and Activates ROS-mediated Apoptosis via the Attenuation of MAPK/STAT-3 Signaling Pathways [ircmj.com]
Unveiling Non-Toxic Concentrations of Eriodictyol for 293T Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing non-toxic concentrations of Eriodictyol, a natural flavonoid, in 293T human embryonic kidney cells. The information presented herein is crucial for designing and executing experiments that leverage the therapeutic potential of Eriodictyol without inducing cellular toxicity.
Summary of Non-Toxic Concentrations
Studies have demonstrated that Eriodictyol exhibits selective cytotoxicity, with significantly lower toxicity towards non-cancerous cell lines compared to various cancer cell lines. Specifically for 293T cells, Eriodictyol has been shown to be non-toxic at concentrations up to 50 μM when incubated for 72 hours.[1] This provides a safe working range for various cellular and molecular assays.
Table 1: Eriodictyol Cytotoxicity Data in 293T Cells
| Concentration (μM) | Incubation Time (hours) | Cell Viability (%) | Reference |
| 0 | 72 | 100 | [1] |
| 12.5 | 72 | ~100 | [1] |
| 25 | 72 | ~100 | [1] |
| 50 | 72 | ~100 | [1] |
| 100 | 72 | ~80 | [1] |
Note: Cell viability percentages are approximated from the dose-response curve presented in the cited study.
Experimental Protocols
A fundamental experiment to determine the non-toxic concentration range of any compound in a specific cell line is the assessment of cell viability. The following protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for this purpose.[2][3]
Protocol: Determination of 293T Cell Viability using MTT Assay
1. Materials:
-
293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Eriodictyol stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count 293T cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Eriodictyol Treatment:
-
Prepare serial dilutions of Eriodictyol from the stock solution in complete DMEM to achieve final concentrations ranging from 0 µM (vehicle control with DMSO) to 100 µM or higher.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Eriodictyol.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
The absorbance values are directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of Eriodictyol to generate a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining Eriodictyol cytotoxicity in 293T cells.
Signaling Pathway in 293T Cells
In contrast to its effects in cancer cells, Eriodictyol has been observed to activate pro-survival pathways in 293T cells. Specifically, it increases the phosphorylation of Focal Adhesion Kinase (FAK) and Protein Kinase B (Akt), which are key components of pathways involved in cell growth and survival.
Caption: Eriodictyol-induced pro-survival signaling in 293T cells.
References
Eriodictyol Administration in Murine Models of Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of eriodictyol (B191197), a natural flavonoid, in in vivo mouse models of inflammation. Eriodictyol has demonstrated significant anti-inflammatory properties across various preclinical models, positioning it as a promising candidate for further investigation and drug development. These application notes summarize effective dosages, detail experimental protocols, and delineate the key signaling pathways involved in its therapeutic effects.
I. Overview of Eriodictyol's Anti-inflammatory Activity
Eriodictyol exerts its anti-inflammatory effects through multiple mechanisms. Primarily, it has been shown to inhibit pro-inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB) and Toll-like receptor 4 (TLR4).[1][2][3][4] Concurrently, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response, which helps to mitigate oxidative stress—a critical component of the inflammatory process.[5][6][7] Studies have also implicated the modulation of mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling in its mode of action.[2][3][8][9][10]
II. Recommended Dosages for In Vivo Mouse Models
The effective dosage of eriodictyol can vary depending on the specific mouse model of inflammation and the route of administration. The following table summarizes dosages from various studies.
| Inflammation Model | Mouse/Rat Strain | Eriodictyol Dosage | Route of Administration | Key Findings |
| Acute Lung Injury (LPS-induced) | C57BL/6 Mice | Not specified in abstract | Not specified in abstract | Attenuated lung injury, reduced inflammatory cytokines (TNF-α, IL-6, IL-1β, MIP-2), and activated the Nrf2 pathway.[5][6] |
| Neuroinflammation (LPS-induced) | Male C57BL/6J Mice | 100 mg/kg | Not specified in abstract | Prevented memory and neuronal damage, reduced Aβ1-42 formation, suppressed glial overactivation, and inhibited NF-κB and MAPK pathways.[2][3] |
| Acute Liver Injury (LPS/D-GalN-induced) | Mice | 20 mg/kg and 40 mg/kg | Intraperitoneal injection | Reduced liver function indicators (ALT, AST, AKP), inhibited inflammatory cytokines (IL-1β, IL-6, TNF-α), and activated the PI3K/AKT pathway.[10] |
| Ulcerative Colitis (TNBS-induced) | Wistar Rats | Dose-dependent | Not specified in abstract | Alleviated intestinal tissue injury, reduced MPO expression, and regulated inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10, IL-2, IL-12) via the TLR4/NF-κB pathway.[1][4] |
| Ulcerative Colitis (DSS-induced) | C57BL/6 Mice | 20 mg/kg and 40 mg/kg | Intraperitoneal injection | Reduced Disease Activity Index (DAI) scores and suppressed pro-inflammatory cytokines (TNF-α, IL-1β, IL-17, IL-23) by activating the Sonic Hedgehog (Shh) signaling pathway.[11] |
| Kidney Injury (Cisplatin-induced) | Not specified | Not specified in abstract | Not specified in abstract | Attenuated kidney injury by inhibiting oxidative stress and inflammation, reducing TNF-α and IL-1β.[5] |
III. Detailed Experimental Protocols
A. Lipopolysaccharide (LPS)-Induced Inflammation Models
LPS administration is a common method to induce a systemic inflammatory response, or more localized inflammation depending on the route of administration.
1. LPS-Induced Acute Lung Injury:
-
Animals: C57BL/6 mice are commonly used.
-
Induction: A single intratracheal or intranasal instillation of LPS is administered to induce lung inflammation.
-
Eriodictyol Treatment: Eriodictyol can be administered prophylactically (before LPS challenge) or therapeutically (after LPS challenge). Intraperitoneal injection is a common route.
-
Assessment: 24 hours post-LPS challenge, bronchoalveolar lavage fluid (BALF) can be collected to measure inflammatory cell infiltration and cytokine levels (TNF-α, IL-6, IL-1β, MIP-2) using ELISA. Lung tissue can be harvested for histological analysis and to assess oxidative stress markers and Nrf2 pathway activation via Western blot or RT-PCR.[6]
2. LPS-Induced Neuroinflammation:
-
Animals: Male C57BL/6J mice are a suitable strain.
-
Induction: Systemic inflammation and subsequent neuroinflammation can be induced by intraperitoneal injection of LPS.
-
Eriodictyol Treatment: Daily administration of eriodictyol (e.g., 100 mg/kg) can be given for a specified period before or after the LPS challenge.[2][3]
-
Assessment: Behavioral tests (e.g., Y-maze, novel object recognition) can be performed to assess cognitive function.[12] Brain tissue (hippocampus and cortex) can be analyzed for inflammatory markers (e.g., glial activation), amyloid-beta levels, and key signaling molecules (NF-κB, MAPKs) using immunohistochemistry, ELISA, and Western blotting.[2][3]
B. Chemically-Induced Colitis Models
1. Dextran (B179266) Sodium Sulphate (DSS)-Induced Colitis:
-
Animals: C57BL/6 mice are frequently used.
-
Induction: Provide mice with drinking water containing 3% DSS for 7 consecutive days.[11]
-
Eriodictyol Treatment: Administer eriodictyol (e.g., 20 or 40 mg/kg) daily via intraperitoneal injection concurrently with DSS administration.[11]
-
Assessment: Monitor body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI). On day 8, sacrifice the mice and collect the entire colon. Measure colon length and collect tissue for histological analysis and measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-17, IL-23) by RT-PCR.[11]
2. Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis:
-
Animals: Wistar rats are a common model.
-
Induction: Induce colitis by a single intra-rectal administration of TNBS.
-
Eriodictyol Treatment: Administer eriodictyol at various doses to assess dose-dependency.
-
Assessment: Monitor body weight changes. After a set period, collect colon tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration. Analyze the expression of inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10, IL-2, IL-12) and markers of oxidative stress (SOD, CAT, GSH-Px, MDA). Investigate the TLR4/NF-κB signaling pathway via Western blotting.[1][4]
IV. Key Signaling Pathways and Experimental Workflows
A. Eriodictyol's Anti-inflammatory Signaling Pathways
Caption: Eriodictyol's anti-inflammatory signaling pathways.
B. General Experimental Workflow for In Vivo Inflammation Studies
Caption: General experimental workflow for in vivo inflammation studies.
References
- 1. Eriodictyol attenuates TNBS‐induced ulcerative colitis through repressing TLR4/NF‐kB signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Eriodictyol Attenuates LPS-Induced Neuroinflammation, Amyloidogenesis, and Cognitive Impairments via the Inhibition of NF-κB in Male C57BL/6J Mice and BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eriodictyol attenuates TNBS-induced ulcerative colitis through repressing TLR4/NF-kB signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of immunomodulatory and anti-inflammatory effects of eriodictyol through its cellular anti-oxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eriodictyol, a plant flavonoid, attenuates LPS-induced acute lung injury through its antioxidative and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eriodictyol Attenuates H2O2-Induced Oxidative Damage in Human Dermal Fibroblasts through Enhanced Capacity of Antioxidant Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eriodictyol Alleviated LPS/D-GalN-Induced Acute Liver Injury by Inhibiting Oxidative Stress and Cell Apoptosis via PI3K/AKT Signaling Pathway [mdpi.com]
- 11. Eriodictyol attenuates dextran sodium sulphate-induced colitis in mice by regulating the sonic hedgehog signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Preparing Eriodictyol Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriodictyol (B191197) is a natural flavonoid found in citrus fruits and various medicinal plants, recognized for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] These therapeutic effects are attributed to its ability to modulate multiple cellular signaling pathways, making it a compound of significant interest in drug discovery and development.[1][4] This document provides detailed application notes and protocols for the preparation and use of eriodictyol in cell culture experiments, ensuring reliable and reproducible results for researchers.
Data Presentation
Eriodictyol Properties
| Property | Value | Source |
| Molecular Weight | 288.26 g/mol | |
| Formula | C₁₅H₁₂O₆ | |
| Purity | ≥98% | |
| Storage | Store at -20°C |
Solubility of Eriodictyol
| Solvent | Concentration | Source |
| DMSO | ≥28.8 mg/mL | [5] |
| DMSO | 57 mg/mL (197.74 mM) | [3] |
| DMSO | 58 mg/mL (201.21 mM) | [3] |
| DMSO | 70 mg/mL (242.84 mM) | [2] |
| DMSO | Soluble to 100 mM | |
| Ethanol | Soluble to 50 mM | |
| Water | Insoluble | [3] |
Effective Concentrations in Cell Culture
| Cell Line | Assay | Effective Concentration | Source |
| A549 (Human Lung Cancer) | MTT Assay (IC₅₀) | 50 µM | [6] |
| FR2 (Non-cancerous Human Epithelial) | MTT Assay (IC₅₀) | 95 µM | [6] |
| ARPE-19 (Human Retinal Pigment Epithelial) | Nrf2 activation | 0-100 µM (50 µM used in further experiments) | [7] |
| AGS and HGC-27 (Gastric Cancer) | CCK-8 Assay | 50, 100, 150 µM | [8] |
| MKN-45 (Gastric Cancer) | CCK-8 Assay | 100, 200, 300 µM | [8] |
| U87MG and CHG-5 (Glioma) | CCK-8 Assay | 0-400 µM | [9] |
| HeLa and MCF-7 | Apoptosis Assay | 125 µM | [10] |
| SK-RC-45 (Renal Cancer) | Clonogenicity Assay | 10-25 µM | [10] |
| HeLa | Clonogenicity Assay | 2.5-10 µM | [10] |
| Primary Cortical Neurons | Neuroprotection Assay | 20, 40, 80 µM | [11] |
| BJ (Human Dermal Fibroblasts) | Cytotoxicity Assay | 10-40 µM | [12] |
Experimental Protocols
Preparation of Eriodictyol Stock Solution
Materials:
-
Eriodictyol powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 100 mM), calculate the required mass of eriodictyol using its molecular weight (288.26 g/mol ).
-
Weigh the calculated amount of eriodictyol powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. To aid dissolution, sonication may be used.[2]
-
Vortex the solution until the eriodictyol is completely dissolved.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended.[2]
Note on Stability: Eriodictyol may be prone to racemization in solution. Furthermore, its stability in cell culture media at 37°C can be a concern, with over 90% loss reported after an overnight incubation.[7] It is advisable to prepare fresh working solutions for each experiment and consider replenishing the media for long-term studies.[13]
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on A549 and ARPE-19 cells.[6][7]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Eriodictyol working solutions (prepared by diluting the stock solution in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 50% dimethylformamide, 20% SDS, pH 4.7 or DMSO)[6][7]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 2 x 10⁴ cells/well and incubate for 24 hours.[6][7]
-
Remove the medium and add fresh medium containing various concentrations of eriodictyol (e.g., 0-100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest eriodictyol concentration).
-
Incubate the cells for the desired time period (e.g., 12, 24, 48, or 72 hours).[6][8]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6][7]
-
Measure the absorbance at 560 nm using a microplate reader.[7]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on methods used for A549 cells and general apoptosis assay protocols.[6][14][15]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Eriodictyol working solutions
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of eriodictyol for the desired time (e.g., 48 hours).[6]
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and then combine with the supernatant collected earlier.[14][15]
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[14]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[14]
-
Incubate for 15-20 minutes at room temperature in the dark.[14]
-
Add 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]
Western Blot Analysis
This protocol is a general guide adapted from studies on ARPE-19 and A549 cells.[6][7]
Materials:
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (e.g., against Nrf2, HO-1, Akt, p-Akt, Bcl-2, Bax, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treating the cells with eriodictyol, wash them with ice-cold PBS and lyse them with cell lysis buffer.[6][7]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBS-T and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[16]
Mandatory Visualizations
Caption: Experimental workflow for studying the effects of Eriodictyol.
References
- 1. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eriodictyol | DNA/RNA Synthesis | Influenza Virus | Nrf2 | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. raybiotech.com [raybiotech.com]
- 6. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Eriodictyol Attenuates H2O2-Induced Oxidative Damage in Human Dermal Fibroblasts through Enhanced Capacity of Antioxidant Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agrisera.com [agrisera.com]
Application Notes and Protocols: Eriodictyol Synthesis and Purification
These application notes provide detailed protocols and techniques for the synthesis and purification of eriodictyol (B191197), a flavanone (B1672756) with significant therapeutic potential. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Introduction to Eriodictyol
Eriodictyol ((S)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxychroman-4-one) is a natural flavonoid found in citrus fruits and various medicinal plants. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Its potential therapeutic applications have driven the development of various synthesis and purification strategies to obtain high-purity material for research and clinical studies. This document outlines common biosynthetic and chemical synthesis routes, as well as purification protocols.
Biosynthesis of Eriodictyol
The biosynthesis of eriodictyol can be achieved in engineered microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae. This approach offers a sustainable and scalable production method starting from simple carbon sources. The pathway involves the expression of several key enzymes.
A common biosynthetic pathway starts from the amino acid L-tyrosine, which is converted through a series of enzymatic steps to produce naringenin, a precursor to eriodictyol. Naringenin is then hydroxylated to yield eriodictyol.
Caption: Biosynthetic pathway of Eriodictyol from L-Tyrosine.
This protocol describes the production of eriodictyol in an engineered E. coli strain expressing the necessary pathway enzymes.
1. Strain Preparation:
- Transform E. coli BL21(DE3) with plasmids containing the genes for tyrosine ammonia (B1221849) lyase (TAL), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), chalcone isomerase (CHI), and flavonoid 3'-hydroxylase (F3'H).
- Select transformed colonies on LB agar (B569324) plates containing the appropriate antibiotics.
2. Culture and Induction:
- Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
- Use the overnight culture to inoculate 1 L of Terrific Broth (TB) medium.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.
- Simultaneously, supplement the culture with L-tyrosine (2 mM).
- Continue the culture at a reduced temperature of 25°C for 48-72 hours.
3. Extraction:
- Harvest the cells by centrifugation at 8,000 x g for 10 minutes.
- Resuspend the cell pellet in 100 mL of methanol (B129727) and lyse the cells by sonication.
- Centrifuge the lysate at 12,000 x g for 15 minutes to remove cell debris.
- Collect the supernatant containing the extracted flavonoids.
Chemical Synthesis of Eriodictyol
Chemical synthesis provides an alternative route to eriodictyol, often starting from commercially available precursors. A common approach involves the condensation of a phloroglucinol (B13840) derivative with a dihydrocinnamoyl chloride derivative, followed by cyclization and deprotection steps.
Purification Techniques
Purification of eriodictyol from either biosynthetic cultures or chemical reactions is crucial to obtain a high-purity product. High-performance liquid chromatography (HPLC) is a widely used technique for both analytical and preparative-scale purification.
Caption: General workflow for the purification of Eriodictyol.
This protocol details the purification of eriodictyol using preparative reverse-phase HPLC.
1. Sample Preparation:
- Evaporate the solvent from the crude extract under reduced pressure.
- Redissolve the dried extract in a minimal amount of dimethyl sulfoxide (B87167) (DMSO).
- Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
- 0-5 min: 10% B
- 5-35 min: 10-50% B
- 35-40 min: 50-90% B
- 40-45 min: 90% B
- 45-50 min: 90-10% B
- Flow Rate: 4 mL/min.
- Detection: UV at 288 nm.
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the eriodictyol peak based on the chromatogram.
- Analyze the purity of the collected fractions using analytical HPLC with a similar gradient.
- Pool the pure fractions and evaporate the solvent to obtain purified eriodictyol.
Data Summary
The following table summarizes typical quantitative data obtained from the biosynthetic production and purification of eriodictyol.
| Parameter | Value | Reference |
| Biosynthesis Titer | ||
| E. coli (from L-tyrosine) | 103.5 mg/L | |
| E. coli (from p-coumaric acid) | 436 mg/L | |
| Purification | ||
| Purity after HPLC | >98% | |
| HPLC Retention Time | ~15-20 min (analytical) |
Disclaimer: The provided protocols are intended as a general guide. Optimization of conditions may be necessary for specific experimental setups and strains. Always follow standard laboratory safety procedures.
Application of Eriodictyol in Pharmaceutical Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriodictyol (B191197) is a natural flavonoid predominantly found in citrus fruits and various medicinal plants.[1][2] It has garnered significant attention in the pharmaceutical field due to its wide range of therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer effects.[1] These biological activities are attributed to its ability to modulate multiple cellular signaling pathways.[1][3] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in the pharmaceutical applications of eriodictyol.
Physicochemical Properties and Formulation Considerations
Eriodictyol (C₁₅H₁₂O₆, Molar Mass: 288.25 g/mol ) is a flavanone (B1672756) characterized by its poor water solubility, which presents a challenge for its formulation and bioavailability.[4][5][6] However, it exhibits better solubility in organic solvents like DMSO and ethanol.[4][7] Strategies to enhance its solubility and bioavailability for in vivo applications are crucial for its development as a therapeutic agent.
Table 1: Solubility and Stability of Eriodictyol
| Property | Data | References |
| Solubility | ||
| Water | 70 mg/L (at 20 °C) | [8] |
| DMSO | Soluble to 100 mM | [7] |
| Ethanol | Soluble to 50 mM | [7] |
| Storage & Stability | ||
| Solid Form | Store at -20°C, protected from light and moisture. | [9] |
| In Solution | Prepare fresh. For short-term, store at 2-8°C. For long-term, aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. | [9] |
| pH Stability | More stable in acidic to neutral pH. Alkaline conditions can lead to degradation. | [10] |
Therapeutic Applications and Mechanisms of Action
Eriodictyol exerts its therapeutic effects by modulating a variety of signaling pathways. Its antioxidant and anti-inflammatory actions are particularly well-documented.
Antioxidant and Cytoprotective Effects
Eriodictyol demonstrates potent antioxidant activity by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[4] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[2][11][12] Activation of Nrf2 leads to the expression of downstream antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2]
Diagram 1: Eriodictyol-mediated activation of the Nrf2/ARE signaling pathway.
Caption: Eriodictyol activates Nrf2 signaling.
Anti-inflammatory Effects
Eriodictyol mitigates inflammation by inhibiting pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2]
Diagram 2: Anti-inflammatory mechanism of Eriodictyol.
Caption: Eriodictyol inhibits inflammatory pathways.
Anticancer Activity
Eriodictyol has demonstrated anticancer potential against various cancer cell lines.[13][14][15] Its mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cancer cell proliferation and metastasis.[13][14] These effects are often mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway and modulation of the Bcl-2 family of proteins.[2][3][13]
Table 2: In Vitro Anticancer Activity of Eriodictyol
| Cell Line | Cancer Type | IC₅₀ Value | Reference |
| A549 | Human Lung Cancer | 50 µM | [13] |
| U87MG | Human Glioma | ~50-100 µM (dose-dependent) | [14] |
| CHG-5 | Human Glioma | ~50-100 µM (dose-dependent) | [14] |
| HeLa | Human Cervical Cancer | >1.86 (Selectivity Index) | [8] |
| SK-RC-45 | Human Renal Cancer | >3.72 (Selectivity Index) | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the pharmaceutical potential of eriodictyol.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol assesses the free radical scavenging activity of eriodictyol.
Materials:
-
Eriodictyol
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Sample preparation: Prepare a stock solution of eriodictyol in methanol or ethanol. Create a series of dilutions from the stock solution. Prepare similar dilutions for ascorbic acid.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of eriodictyol or ascorbic acid to the respective wells.
-
For the blank, add 100 µL of methanol/ethanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the following formula:
-
% Scavenging = [(A_blank - A_sample) / A_blank] x 100
-
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of eriodictyol to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Protocol 2: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol evaluates the anti-inflammatory effects of eriodictyol by measuring nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Eriodictyol
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Griess Reagent
-
96-well cell culture plate
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of eriodictyol for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.
-
-
Nitrite (B80452) Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity.
Protocol 3: MTT Assay for Cell Viability (Anticancer Activity)
This protocol assesses the cytotoxic effect of eriodictyol on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Eriodictyol
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of eriodictyol for 24, 48, or 72 hours. Include an untreated control group.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control.
-
% Viability = (Abs_sample / Abs_control) x 100
-
-
IC₅₀ Determination: Plot the percentage of cell viability against the concentration of eriodictyol to determine the IC₅₀ value.
Diagram 3: General workflow for in vitro cell-based assays.
Caption: Workflow for in vitro cell assays.
Conclusion
Eriodictyol is a promising natural compound with multifaceted therapeutic potential. Its application in pharmaceutical formulations is an active area of research. Overcoming its poor water solubility through advanced formulation strategies, such as nanoformulations, is key to unlocking its full clinical potential.[16] The provided protocols and data serve as a foundational guide for researchers to explore and validate the efficacy of eriodictyol in various disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 6. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. ERIODICTYOL CAS#: 552-58-9 [m.chemicalbook.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. benchchem.com [benchchem.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Mitochondrial Membrane Potential in Cells and In Vivo using Targeted Click Chemistry and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
Troubleshooting & Optimization
Technical Support Center: Eriodictyol for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using eriodictyol (B191197) in in vitro experiments, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of eriodictyol?
Eriodictyol is a natural flavanone (B1672756) compound.[1][2] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₆ | [3] |
| Molecular Weight | 288.25 g/mol | [1][4] |
| Appearance | Solid | [4] |
| Melting Point | 269–270 °C | [1][5] |
Q2: What is the recommended solvent for preparing eriodictyol stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of eriodictyol for in vitro assays.[3][4][6][7] Ethanol can also be used, but the achievable concentration is typically lower.[3][7] Eriodictyol is poorly soluble in water.[6][7]
Q3: What are the reported solubility limits for eriodictyol in common solvents?
The solubility of eriodictyol can vary slightly between suppliers due to minor differences in purity and crystalline form. However, typical solubility values are presented below. It is often necessary to use sonication or gentle warming to achieve complete dissolution in DMSO.[6]
| Solvent | Concentration | Mass per mL | Source |
| DMSO | ~57-125 mg/mL | 57 - 125 mg | [6][7] |
| DMSO | ≥28.8 mg/mL | ≥28.8 mg | [4] |
| DMSO | up to 100 mM | ~28.8 mg | [3] |
| Ethanol | up to 50 mM | ~14.4 mg | [3] |
| Water | < 0.1 mg/mL (insoluble) | < 0.1 mg | [6] |
| Water (at 20°C) | 0.07 mg/mL | 0.07 mg | [1][5] |
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[8] Many cell lines can tolerate up to 1%, but it is critical to perform a vehicle control experiment (treating cells with the same final concentration of DMSO) to ensure the solvent does not affect the experimental results.[9]
Q5: How should I store eriodictyol powder and stock solutions?
-
Solid Powder: For long-term storage, solid eriodictyol should be stored at -20°C, protected from light.[3][4]
-
Stock Solutions: For long-term storage, DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[10][11] For short-term storage, solutions can be kept at 2-8°C for a few days.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered when working with eriodictyol in in vitro assays.
Problem: My eriodictyol precipitates out of solution when I add the DMSO stock to my cell culture medium.
This is a common phenomenon known as "fall-out" or precipitation, which occurs when a compound dissolved in a strong organic solvent is diluted into an aqueous environment like cell culture media.[9][12]
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of eriodictyol may exceed its solubility limit in the aqueous medium. Solution: Lower the final working concentration of eriodictyol. Perform a serial dilution to determine the maximum soluble concentration in your specific medium.[12] |
| Improper Mixing Technique | Adding the stock solution too quickly can create localized high concentrations, promoting precipitation. Solution: Pre-warm the cell culture medium to 37°C. While gently vortexing or swirling the medium, add the DMSO stock solution drop-wise.[9][12] |
| Media Composition | Salts, proteins, and other components in the media can interact with eriodictyol and reduce its solubility.[12][13] Solution: Try pre-mixing the DMSO stock with a small volume of Fetal Bovine Serum (FBS) before the final dilution into the complete medium. Serum proteins can sometimes help stabilize hydrophobic compounds.[9] |
| Low Temperature | Preparing dilutions in cold media can decrease solubility. Solution: Always use pre-warmed (37°C) cell culture medium for making your final dilutions.[9] |
Below is a workflow to help troubleshoot precipitation issues.
Q6: My experimental results are inconsistent. What could be the cause?
Inconsistent results can often be traced back to the stability and preparation of the eriodictyol solution.[8]
-
Solution Degradation: Ensure you are using freshly prepared dilutions for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[11]
-
Incomplete Dissolution: Visually confirm that your DMSO stock is completely dissolved before making dilutions. If necessary, use gentle warming (37°C) or sonication.[9]
-
Precipitation During Incubation: Micro-precipitation can occur over the course of a long incubation period. Check your wells for precipitate under a microscope at the end of the experiment. If observed, consider reducing the final concentration or the incubation time.
Q7: I've successfully dissolved eriodictyol, but I'm observing low cellular uptake or biological activity. What can I do?
While eriodictyol is orally bioavailable, its effectiveness in vitro can be enhanced.[3] If poor solubility is ruled out, consider advanced delivery methods.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavonoids, increasing their aqueous solubility and stability.[14][15][16][17][18] This can lead to improved availability for cellular uptake.
-
Nanoparticle Formulations: Encapsulating eriodictyol in nanoparticles or liposomes can improve its dispersibility in aqueous media and facilitate cellular entry.[8][19][20][21][22]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Eriodictyol Stock Solution in DMSO
-
Preparation: Bring the eriodictyol vial and anhydrous, sterile DMSO to room temperature.
-
Weighing: Accurately weigh 28.83 mg of eriodictyol powder (MW = 288.25 g/mol ).
-
Dissolution: Add 1.0 mL of sterile DMSO to the vial containing the eriodictyol powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes. If the powder is not fully dissolved, sonicate the vial for 5-10 minutes or warm it gently in a 37°C water bath until the solution is clear.[6]
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.[3]
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a general method to assess the cytotoxicity of eriodictyol.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of eriodictyol in pre-warmed complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%). Remove the old medium from cells and add the eriodictyol-containing medium.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[8]
Eriodictyol Signaling Pathways
Eriodictyol exerts its biological effects by modulating several key intracellular signaling pathways. A primary mechanism is the activation of the Nrf2/ARE pathway, which is crucial for antioxidant defense.[2][3]
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. raybiotech.com [raybiotech.com]
- 5. (+)-Eriodictyol | C15H12O6 | CID 440735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cellculturedish.com [cellculturedish.com]
- 14. mdpi.com [mdpi.com]
- 15. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eijppr.com [eijppr.com]
- 18. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticle Formulations for Intracellular Delivery in Colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gavinpublishers.com [gavinpublishers.com]
- 21. Emerging Nano-Formulation Strategies for Nutraceutical Delivery [gavinpublishers.com]
- 22. Studies of nanoparticle delivery with in vitro bio-engineered microtissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eriodictyol Stability in DMEM Cell Culture Medium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eriodictyol (B191197) in DMEM cell culture medium.
Frequently Asked Questions (FAQs)
Q1: I'm not seeing the expected biological effects of eriodictyol in my cell culture experiments. What could be the reason?
A1: One of the primary reasons for inconsistent or weaker-than-expected results with eriodictyol in cell culture is its limited stability in the culture medium. Studies have shown that eriodictyol can degrade significantly in cell culture conditions. In fact, it has been reported that over 90% of eriodictyol can be lost from the culture media after an overnight incubation[1]. This suggests that the long-term protective effects observed may be a secondary phenomenon rather than a result of direct, continuous exposure to high concentrations of eriodictyol[1].
Q2: What are the main factors that contribute to the degradation of eriodictyol in DMEM?
A2: Like many flavonoids, the stability of eriodictyol is influenced by several physicochemical factors within the cell culture environment. These include:
-
pH: The pH of the DMEM, typically around 7.4, can contribute to the degradation of flavonoids.
-
Temperature: Standard cell culture incubation temperature of 37°C can accelerate the degradation process.
-
Light: Exposure to light can cause photodegradation of flavonoids.
-
Presence of Oxidizing Agents: Components in the medium or cellular metabolic byproducts can lead to oxidative degradation.
Q3: How can I minimize the degradation of eriodictyol in my experiments?
A3: To minimize degradation and ensure more reproducible results, consider the following strategies:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of eriodictyol immediately before use.
-
Minimize Exposure to Light: Protect your stock solutions and culture plates from light by using amber tubes and covering plates with foil.
-
Consider Shorter Incubation Times: If your experimental design allows, use shorter incubation periods to reduce the extent of degradation.
-
Replenish the Medium: For longer-term experiments, consider replenishing the medium with freshly prepared eriodictyol at regular intervals.
-
Serum Presence: The presence of serum proteins might offer some protection to flavonoids. Compare stability in serum-free versus serum-containing media if relevant to your experiment.
Q4: How can I verify the stability of eriodictyol in my specific experimental setup?
A4: It is highly recommended to perform a stability study under your specific experimental conditions. This can be done by incubating eriodictyol in DMEM (with and without cells) and collecting samples at different time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The concentration of eriodictyol in these samples can then be quantified using an analytical method like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect of eriodictyol. | Degradation of eriodictyol in the cell culture medium. | Perform a time-course experiment to determine the stability of eriodictyol under your specific conditions. Prepare fresh solutions for each experiment and minimize light exposure. Consider replenishing the medium for long-term studies. |
| High variability between replicate wells. | Uneven degradation of eriodictyol across the plate. | Ensure uniform mixing when adding eriodictyol to the medium. Protect the entire plate from light. |
| Appearance of unexpected cellular phenotypes. | Formation of degradation products with their own biological activity. | Characterize potential degradation products using techniques like LC-MS. Test the biological activity of the medium after eriodictyol has been incubated in it for a prolonged period. |
Quantitative Data Summary
The following table summarizes the reported stability of eriodictyol in cell culture medium.
| Compound | Cell Culture Medium | Incubation Time | Remaining Compound | Reference |
| Eriodictyol | DMEM/F12 | Overnight | <10% | [1] |
Experimental Protocols
Protocol: Assessing the Stability of Eriodictyol in DMEM using HPLC
This protocol outlines the key steps to determine the stability of eriodictyol in DMEM.
1. Materials:
- Eriodictyol standard
- DMEM (with and without phenol (B47542) red, as per your experimental setup)
- Fetal Bovine Serum (FBS, if applicable)
- HPLC grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water, formic acid)
- Sterile microcentrifuge tubes
- HPLC system with a UV detector and a C18 column
2. Preparation of Eriodictyol Stock Solution:
- Dissolve eriodictyol in a suitable solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution (e.g., 10 mM).
- Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3. Stability Experiment Setup:
- Prepare DMEM with your desired supplements (e.g., FBS, antibiotics).
- Spike the medium with eriodictyol to the final working concentration used in your experiments (e.g., 50 µM).
- Prepare two sets of samples: one incubated in a cell culture incubator (37°C, 5% CO2) and a control set kept at 4°C in the dark.
- At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots (e.g., 500 µL) from both sets of samples.
4. Sample Preparation for HPLC Analysis:
- To precipitate proteins, add an equal volume of ice-cold methanol or acetonitrile to the collected medium samples.
- Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried residue in a known volume of the HPLC mobile phase.
- Filter the reconstituted sample through a 0.22 µm syringe filter before injecting into the HPLC system.
5. HPLC Analysis:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is commonly used.
- Detection: Monitor the absorbance at the maximum wavelength for eriodictyol (approximately 288 nm).
- Quantification: Create a standard curve using known concentrations of the eriodictyol standard to quantify the amount remaining in your samples at each time point.
6. Data Analysis:
- Plot the percentage of remaining eriodictyol against time to visualize the degradation kinetics.
- Calculate the half-life (t½) of eriodictyol under your specific conditions.
Visualizations
Signaling Pathway
Eriodictyol is known to activate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.
Caption: Eriodictyol-mediated activation of the Nrf2 signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of eriodictyol in DMEM.
Caption: Experimental workflow for assessing eriodictyol stability.
References
Technical Support Center: Optimizing Eriodictyol's Oral Bioavailability in Rats
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the oral bioavailability of Eriodictyol in rat models. Eriodictyol, a promising flavonoid, presents significant formulation challenges due to its low aqueous solubility and extensive first-pass metabolism, leading to poor oral bioavailability. This guide offers practical solutions and detailed experimental protocols to address these issues.
Troubleshooting Guide
This section addresses common problems encountered during in vivo pharmacokinetic studies of Eriodictyol in rats.
Issue 1: Low or Undetectable Plasma Concentrations of Free Eriodictyol
-
Question: After oral administration of Eriodictyol, why are the plasma concentrations of the parent compound consistently low or below the limit of quantification (BLQ)?
-
Answer: This is a common finding and can be attributed to two primary factors:
-
Poor Aqueous Solubility: Eriodictyol has limited solubility in gastrointestinal fluids, which restricts its dissolution and subsequent absorption.
-
Extensive First-Pass Metabolism: Eriodictyol undergoes rapid and extensive phase II metabolism in the intestines and liver, primarily forming glucuronide and sulfate (B86663) conjugates.[1][2] As a result, free Eriodictyol is often quickly converted to its metabolites, leading to low systemic exposure of the parent compound. In many studies, no free nonconjugated flavanone (B1672756) aglycones are detected in whole blood.[2][3]
Troubleshooting Steps:
-
Optimize the Formulation: Move beyond simple suspensions. Explore advanced formulation strategies known to enhance the solubility and absorption of poorly water-soluble drugs.[4][5] These can include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents form fine oil-in-water emulsions upon gentle agitation in the GI tract, enhancing drug solubilization and absorption.[6][7][8]
-
Amorphous Solid Dispersions: Dispersing Eriodictyol in a polymer matrix can increase its dissolution rate and solubility by presenting it in a higher energy amorphous state.[5][9]
-
Nanoparticle Formulations: Reducing the particle size of Eriodictyol to the nanometer range increases the surface area for dissolution, potentially leading to improved bioavailability.[4][10]
-
-
Inhibit Metabolism: Co-administer Eriodictyol with an inhibitor of the UGT (UDP-glucuronosyltransferase) enzymes responsible for its glucuronidation. For instance, co-administration with glycyrrhetinic acid, a UGT1A inhibitor, has been shown to significantly increase the relative bioavailability of Eriodictyol.[10]
-
Quantify Metabolites: Shift the analytical focus from the parent compound to its major metabolites (e.g., Eriodictyol-7-O-glucuronide). This will provide a more accurate assessment of the total absorption of Eriodictyol.[2][8][11]
-
Issue 2: High Variability in Pharmacokinetic Data Between Animals
-
Question: Why is there significant inter-individual variability in the Cmax and AUC values in our rat pharmacokinetic study?
-
Answer: High variability in pharmacokinetic data for orally administered compounds can stem from several sources.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Fasting State: Ensure all animals are fasted overnight (typically 12 hours) with free access to water before dosing. The presence of food can significantly alter gastric pH and transit time, affecting drug dissolution and absorption.[12]
-
Animal Strain and Health: Use a consistent strain, age, and sex of rats (e.g., male Sprague-Dawley rats, 8-10 weeks old). Ensure the animals are healthy and have been properly acclimatized to the experimental conditions.[12]
-
-
Refine Dosing Technique: Oral gavage should be performed carefully and consistently to ensure the full dose is delivered to the stomach. Improper technique can lead to dose variability.
-
Improve Formulation Homogeneity: If using a suspension, ensure it is uniformly dispersed before and during administration to prevent settling and ensure each animal receives the intended dose. For advanced formulations like SEDDS or solid dispersions, ensure homogeneity and stability.
-
Issue 3: Biphasic or Unexpected Plasma Concentration-Time Profile
-
Question: We observed a biphasic (double-peak) pharmacokinetic curve after oral administration of an Eriodictyol suspension. What could be the cause?
-
Answer: A biphasic absorption profile can be indicative of several physiological and formulation-related factors. A study observed a biphasic pharmacokinetic curve when Eriodictyol was administered as a suspension in 1% sodium carboxymethylcellulose, which was not present when administered as a solubilized solution.[2][3]
Potential Causes:
-
Enterohepatic Recirculation: Eriodictyol glucuronides excreted in the bile can be hydrolyzed back to the parent compound by gut microflora, leading to reabsorption and a second peak in the plasma concentration profile.
-
Gastric Emptying: Irregular gastric emptying can lead to the dose being released into the small intestine in two or more distinct phases.
-
Formulation Effects: The dissolution characteristics of the formulation in different regions of the GI tract (e.g., stomach vs. intestine) can influence the absorption rate and lead to multiple peaks.
Investigative Steps:
-
Administer a Solubilized Formulation: Compare the pharmacokinetic profile of the suspension to a formulation where Eriodictyol is fully dissolved. A single peak with the solubilized form would suggest the biphasic nature is related to the dissolution of the suspended particles.[2][3]
-
Bile Duct Cannulation Studies: To definitively investigate enterohepatic recirculation, conduct pharmacokinetic studies in bile duct-cannulated rats.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical oral bioavailability of Eriodictyol in rats?
-
A1: The absolute oral bioavailability of Eriodictyol is generally low. For instance, the oral bioavailability of a related compound, eriocitrin (B1671051) (which is metabolized to Eriodictyol), was found to be less than 1%.[13] The bioavailability of Eriodictyol-8-C-β-d-glucopyranoside was estimated to be around 7.71%.[7] The bioavailability is highly dependent on the formulation used.
-
-
Q2: What are the major metabolites of Eriodictyol found in rat plasma?
-
Q3: What analytical method is best for quantifying Eriodictyol and its metabolites in rat plasma?
-
Q4: How does the vehicle affect the oral absorption of Eriodictyol?
-
A4: The vehicle plays a critical role. A study showed significant differences in the pharmacokinetics of Eriodictyol when administered as a suspension in 1% sodium carboxymethylcellulose versus a dissolved solution in saline/PEG400/Tween80 (75/20/5, v/v/v).[2][3] The solubilized formulation resulted in a single, higher concentration peak compared to the biphasic profile of the suspension, indicating that enhancing solubility is a key first step to improving absorption.[2][3]
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Eriodictyol in Rats with Different Vehicles
| Formulation/Vehicle | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Suspension in 1% Sodium Carboxymethylcellulose | 25 | Biphasic Profile | - | - | Reference | [2][3] |
| Solution in Saline/PEG400/Tween80 (75/20/5, v/v/v) | 25 | Single Peak | - | - | - | [2][3] |
| Intragastric Administration | - | Lower Parent Compound | - | - | Reference | [10] |
| Intragastric Administration with Glycyrrhetinic Acid (GA) | - | Higher Parent Compound | - | - | 216.84% | [10] |
Note: Specific Cmax, Tmax, and AUC values were not provided in the abstract for the vehicle comparison study. The table illustrates the qualitative differences reported.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of an Eriodictyol Formulation in Rats
This protocol is a general guideline and should be adapted based on the specific formulation and analytical method.[12]
-
Animal Model:
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.[12]
-
-
Dosing:
-
Prepare the Eriodictyol formulation (e.g., suspension in 0.5% methylcellulose, or a self-emulsifying formulation).
-
Administer the formulation via oral gavage at the desired dose (e.g., 25 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding cold acetonitrile (B52724) (containing an internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.[8]
-
Analysis: Analyze the supernatant for Eriodictyol and/or its metabolites using a validated LC-MS/MS method.[7][8]
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis with appropriate software.
-
Protocol 2: General Procedure for Preparing an Amorphous Solid Dispersion of Eriodictyol
This is a generalized protocol based on the solvent evaporation method.[5][12]
-
Solvent Selection: Identify a common solvent in which both Eriodictyol and the selected polymer (e.g., PVP K30, HPMC) are soluble.
-
Dissolution: Dissolve Eriodictyol and the polymer in the chosen solvent at a specific ratio (e.g., 1:4 drug-to-polymer).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.[12]
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder and pass it through a sieve to ensure a uniform particle size.[12]
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC, XRD, and FTIR.
Visualizations
Experimental Workflow for Evaluating Eriodictyol Formulations
Caption: Workflow for developing and testing novel Eriodictyol formulations in rats.
Simplified Metabolic Pathway of Eriodictyol
Caption: Eriodictyol undergoes extensive first-pass metabolism to form conjugates.
References
- 1. Influences of Solubility and Vehicle Carriers on Eriodictyol Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Influences of Solubility and Vehicle Carriers on Eriodictyol Pharmacokinetics in Rats - figshare - Figshare [figshare.com]
- 3. Self-emulsifying drug delivery systems (SEDDS) disrupt the gut microbiota and trigger an intestinal inflammatory response in male rats. | Semantic Scholar [semanticscholar.org]
- 4. Zein Nanoparticles Improve the Oral Bioavailability of Curcumin in Wistar Rats [mdpi.com]
- 5. Sustained-Release Solid Dispersion of High-Melting-Point and Insoluble Resveratrol Prepared through Hot Melt Extrusion to Improve Its Solubility and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-emulsifying drug delivery systems (SEDDS) disrupt the gut microbiota and trigger an intestinal inflammatory response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel formulation design of self-emulsifying drug delivery systems (SEDDS) type O/W microemulsion I: enhancing effects on oral bioavailability of poorly water soluble compounds in rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Nanocrytals-Mediated Oral Drug Delivery: Enhanced Bioavailability of Amiodarone | MDPI [mdpi.com]
- 11. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacokinetics and Biodistribution of Eriocitrin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Eriodictyol HPLC Peak Tailing
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the HPLC analysis of Eriodictyol, with a specific focus on troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for Eriodictyol analysis?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry results in a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[1] For Eriodictyol analysis, significant peak tailing can lead to several issues, including:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of Eriodictyol and any impurities or related compounds difficult.
-
Inaccurate Quantification: The distorted peak shape can lead to errors in peak integration, resulting in inaccurate and imprecise quantitative results.[2]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).
According to the United States Pharmacopeia (USP), a tailing factor (Tf) of less than 2 is generally considered acceptable for most pharmaceutical analyses.[3] However, for optimal accuracy and precision, a tailing factor closer to 1 is desirable.[1]
Q2: What are the primary causes of peak tailing for Eriodictyol in reversed-phase HPLC?
A2: The peak tailing of Eriodictyol in reversed-phase HPLC is often attributed to a combination of factors related to its chemical structure and interactions within the chromatographic system. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Eriodictyol, a flavonoid, possesses multiple hydroxyl (-OH) groups. These polar functional groups can engage in secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[4] These interactions create an additional retention mechanism that leads to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of Eriodictyol's hydroxyl groups. If the mobile phase pH is close to the pKa of these groups, a mixed population of ionized and non-ionized molecules will exist, leading to peak broadening and tailing.[1] Generally, for flavonoids like Eriodictyol, acidic mobile phase conditions are preferred to suppress the ionization of the phenolic hydroxyl groups, resulting in sharper peaks.[4]
-
Metal Chelation: Flavonoids, including Eriodictyol, are known to chelate with metal ions.[5] Trace metal contaminants in the HPLC system (e.g., from stainless steel components, frits, or the silica (B1680970) packing material itself) can interact with Eriodictyol, forming complexes with different chromatographic properties and contributing to peak distortion.[6]
-
Column Overload: Injecting a sample with a high concentration of Eriodictyol can saturate the stationary phase, leading to peak tailing.[4]
-
Column Degradation: Over time, the performance of an HPLC column can degrade, leading to increased exposure of active silanol sites and consequently, more pronounced peak tailing.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving Eriodictyol peak tailing.
Is your Eriodictyol peak exhibiting tailing (Tailing Factor > 1.2)?
This troubleshooting workflow will guide you through a series of steps to identify and rectify the cause of peak tailing in your Eriodictyol analysis.
Caption: A step-by-step workflow for diagnosing and resolving Eriodictyol peak tailing.
Step 1: Evaluate System-Wide Issues
Q: Are all peaks in the chromatogram tailing, or only the Eriodictyol peak?
-
If all peaks are tailing: This often points to a problem with the HPLC system itself rather than a specific chemical interaction with Eriodictyol.
-
Possible Causes:
-
Extra-column volume: Excessive tubing length or large-diameter tubing between the column and detector can cause peak broadening and tailing.[4]
-
Column void: A void or channel in the column packing material can lead to distorted peak shapes.
-
Leaking fittings: A leak in the system can disrupt the flow path and cause peak distortion.
-
-
Solutions:
-
Use tubing with a smaller internal diameter and minimize its length.
-
Replace the column if a void is suspected.
-
Check and tighten all fittings.
-
-
-
If only the Eriodictyol peak (and potentially other flavonoids) is tailing: The issue is likely due to specific chemical interactions. Proceed to the next steps.
Step 2: Optimize the Mobile Phase
Q: What is the composition and pH of your mobile phase?
The mobile phase is a critical factor in controlling the peak shape of polar, ionizable compounds like Eriodictyol.
-
Recommendation: For flavonoids, an acidic mobile phase is generally recommended to suppress the ionization of phenolic hydroxyl groups, thereby minimizing secondary interactions with the stationary phase.[4]
-
Action:
-
Acidify the Mobile Phase: Add a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous component of your mobile phase. This will typically bring the pH into the range of 2.5-3.5.
-
Buffer the Mobile Phase: For consistent results, especially when operating near the pKa of the analyte, using a buffer is advisable.[1] However, for many flavonoid analyses, a simple acidified mobile phase is sufficient.
-
Organic Modifier: Acetonitrile often provides better peak shapes for polar compounds compared to methanol.[7] If you are using methanol, consider switching to acetonitrile.
-
| Mobile Phase Additive | Typical Concentration | Effect on Eriodictyol Peak Shape |
| Formic Acid | 0.1% (v/v) | Reduces tailing by suppressing silanol interactions. |
| Acetic Acid | 0.1% (v/v) | Similar to formic acid, helps to achieve a sharp peak. |
| Triethylamine (TEA) | 0.05% (v/v) | Can be used to block active silanol sites, but may impact column longevity and is less common in modern methods with high-purity silica columns. |
Step 3: Evaluate and Select the Appropriate HPLC Column
Q: What type of HPLC column are you using?
The choice of column chemistry is crucial for minimizing peak tailing.
-
Recommendation: Use a modern, high-purity, end-capped C18 column. End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small silane (B1218182) (like trimethylsilane) to make them inert.[4]
-
Action:
-
If you are using an older, non-end-capped column, switch to a fully end-capped column.
-
If your current column is old or has been used extensively, it may be degraded. Try a new column of the same type to see if the peak shape improves.
-
Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and potentially better peak shapes for flavonoids.
-
Step 4: Investigate and Mitigate Metal Chelation
Q: Have you considered the possibility of metal chelation?
Eriodictyol's catechol moiety (the two adjacent hydroxyl groups on one of its rings) is a known site for metal chelation.[5]
-
Recommendation: If you have optimized the mobile phase and are using a suitable column but still observe peak tailing, metal chelation should be investigated.
-
Action:
-
Add a Chelating Agent: Introduce a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 20-50 µM).
-
Observe the Effect: If the peak shape of Eriodictyol improves significantly after the addition of EDTA, it is a strong indication that metal chelation was contributing to the tailing.
-
System Passivation: If metal chelation is confirmed, you may need to passivate your HPLC system to remove metal contaminants. This can be done by flushing the system with a solution of EDTA.
-
Step 5: Check for Column Overload
Q: What is the concentration of your Eriodictyol sample?
Injecting too much sample can lead to peak distortion.[4]
-
Action:
-
Dilute your sample by a factor of 5 or 10 and inject it again.
-
If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
Determine the optimal concentration range for your analysis to avoid this issue.
-
Experimental Protocol: Optimization of HPLC Conditions for Eriodictyol Analysis
This protocol outlines a systematic approach to developing an HPLC method that minimizes peak tailing for Eriodictyol.
-
Initial HPLC Conditions (Starting Point):
-
Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 288 nm
-
Injection Volume: 10 µL
-
Sample: Eriodictyol standard (e.g., 10 µg/mL) dissolved in the initial mobile phase composition.
-
-
Systematic Optimization Workflow:
Caption: A workflow for the systematic optimization of HPLC conditions for Eriodictyol analysis.
-
Data Evaluation and Comparison:
Record the tailing factor, retention time, and peak area for each set of conditions. A well-structured table can help in comparing the results and identifying the optimal parameters.
| Condition | Mobile Phase A | Mobile Phase B | Tailing Factor | Retention Time (min) | Peak Area |
| 1 (Initial) | 0.1% Formic Acid in Water | Acetonitrile | (Record Value) | (Record Value) | (Record Value) |
| 2 (pH Adj.) | 0.2% Formic Acid in Water | Acetonitrile | (Record Value) | (Record Value) | (Record Value) |
| 3 (Solvent) | 0.1% Formic Acid in Water | Methanol | (Record Value) | (Record Value) | (Record Value) |
| 4 (Chelator) | 0.1% Formic Acid + 50 µM EDTA in Water | Acetonitrile | (Record Value) | (Record Value) | (Record Value) |
By following this structured troubleshooting guide and experimental protocol, researchers can effectively diagnose and resolve issues with Eriodictyol peak tailing, leading to more accurate and reliable HPLC results.
References
- 1. chromtech.com [chromtech.com]
- 2. scribd.com [scribd.com]
- 3. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 4. benchchem.com [benchchem.com]
- 5. Polyphenols as Potential Metal Chelation Compounds Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
resolving poor peak separation in Eriodictin chromatography
Welcome to the technical support center for Eriodictyol chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of Eriodictyol, with a focus on resolving poor peak separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak separation in Eriodictyol chromatography?
A1: Poor peak separation in the chromatography of Eriodictyol, a flavonoid, is often due to several factors. These can include an unoptimized mobile phase, issues with the column, or improper system parameters. Key causes include:
-
Inappropriate Mobile Phase Composition: The choice and ratio of organic solvent (e.g., acetonitrile (B52724), methanol) and the pH of the aqueous phase are critical for achieving selectivity.[1][2]
-
Suboptimal pH of the Mobile Phase: The pH of the mobile phase can alter the ionization state of Eriodictyol, which in turn affects its retention and peak shape. A pH close to the analyte's pKa can lead to peak splitting or broadening.[1][3][4]
-
Column Issues: A contaminated or old column can lead to peak broadening and loss of resolution. Column voids or a blocked frit can also cause distorted peak shapes.
-
Inadequate Temperature Control: Lack of a column oven can lead to retention time fluctuations and affect separation.
-
Flow Rate: A flow rate that is too high can reduce the interaction time between Eriodictyol and the stationary phase, leading to decreased resolution.
Q2: How does the mobile phase pH affect the peak shape of Eriodictyol?
A2: The pH of the mobile phase is a critical parameter in the separation of ionizable compounds like Eriodictyol. The pH can influence the analyte's ionization state, which directly impacts its retention time and peak shape. For instance, a lower pH generally increases the retention time of acidic compounds in reversed-phase HPLC as they become less soluble in the mobile phase.[3] If the mobile phase pH is too close to the pKa of Eriodictyol, both ionized and unionized forms of the molecule may exist, leading to peak broadening, tailing, or splitting.[1] It is crucial to select a pH that ensures Eriodictyol is in a single, stable ionic form.
Q3: Which organic solvent, acetonitrile or methanol (B129727), is better for Eriodictyol separation?
A3: Both acetonitrile and methanol are common organic modifiers used in reversed-phase chromatography. Acetonitrile often provides better separation efficiency and lower backpressure compared to methanol.[5] For flavonoids, acetonitrile is frequently the preferred solvent as it can lead to sharper peaks. However, the choice of solvent can also affect selectivity, so it is often beneficial to screen both during method development to determine which provides the best resolution for Eriodictyol from other components in the sample matrix.[2][6]
Q4: What should I do if I observe peak tailing in my Eriodictyol chromatogram?
A4: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or extra-column effects. To troubleshoot peak tailing:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of any residual silanols on the column, which can cause tailing. Acidic mobile phases are often used for this purpose.
-
Reduce Sample Load: Injecting too much sample can lead to column overload and peak distortion. Try reducing the injection volume or sample concentration.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities that may cause tailing.
-
Check for Dead Volume: Ensure all fittings and tubing are properly connected to minimize extra-column volume.
Q5: How can I improve the resolution between Eriodictyol and a closely eluting impurity?
A5: To improve the resolution between two closely eluting peaks, you can adjust several chromatographic parameters:
-
Optimize Mobile Phase: Fine-tune the organic solvent percentage or change the organic solvent altogether (e.g., from methanol to acetonitrile).[2][6] Adjusting the pH of the mobile phase can also significantly alter selectivity.[4][7]
-
Adjust the Gradient: If using a gradient method, modifying the gradient slope can improve the separation of closely eluting compounds.[8]
-
Lower the Flow Rate: Decreasing the flow rate increases the analysis time but can lead to better resolution.
-
Change the Column: Using a column with a different stationary phase chemistry or a smaller particle size can provide different selectivity and higher efficiency.
-
Increase Column Temperature: Operating at a higher temperature can improve efficiency and may alter selectivity.[9]
Troubleshooting Guides
Issue: Poor Peak Resolution or Co-elution
This guide provides a systematic approach to troubleshooting and resolving poor peak separation in Eriodictyol chromatography.
Caption: Troubleshooting workflow for poor peak separation.
Data Presentation
Table 1: Influence of Mobile Phase Composition on Eriodictyol Retention and Resolution
The following table summarizes the expected impact of changes in mobile phase composition on the chromatographic parameters for Eriodictyol, based on general reversed-phase chromatography principles.
| Mobile Phase Parameter | Change | Expected Effect on Retention Time (RT) | Expected Effect on Resolution (Rs) |
| Organic Modifier % (e.g., Acetonitrile) | Increase | Decrease | May Decrease |
| Decrease | Increase | May Increase | |
| Mobile Phase pH | Lowering pH (for acidic analytes) | Increase | May Increase (if improving peak shape) |
| Raising pH (for acidic analytes) | Decrease | May Decrease (if causing ionization) | |
| Buffer Concentration | Increase | Minimal Change | May Improve Peak Shape |
Table 2: System Suitability Parameters for a Validated Eriodictyol HPLC Method
This table presents typical system suitability test (SST) results for a validated HPLC method for Eriodictyol analysis. These values can be used as a benchmark for your own system's performance.
| Parameter | Acceptance Criteria | Typical Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| Resolution (Rs) | Rs ≥ 2.0 (between Eriodictyol and adjacent peaks) | > 2.5 |
| Repeatability (%RSD of peak area) | ≤ 2.0% | < 1.5% |
| Retention Time Repeatability (%RSD) | ≤ 1.0% | < 0.5% |
Experimental Protocols
Protocol 1: Validated HPLC-UV Method for Eriodictyol Quantification
This protocol describes a general reversed-phase HPLC method suitable for the quantification of Eriodictyol.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid or acetic acid (analytical grade)
-
Eriodictyol reference standard
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte. For example: 0-5 min, 10-30% B; 5-15 min, 30-60% B; 15-20 min, 60-10% B; 20-25 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 288 nm
-
Injection Volume: 10-20 µL
4. Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of Eriodictyol in methanol and perform serial dilutions to create calibration standards.
-
Sample Preparation: Depending on the matrix (e.g., plant extract, biological fluid), a sample preparation step such as solid-phase extraction (SPE) or filtration is required to remove interferences.
Protocol 2: UPLC-MS/MS Method for High-Sensitivity Eriodictyol Analysis
This protocol outlines a general UPLC-MS/MS method for the sensitive and selective quantification of Eriodictyol.
1. Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole)
-
High-efficiency C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
2. Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Eriodictyol reference standard
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A rapid gradient is typically used. For example: 0-1 min, 5-20% B; 1-5 min, 20-80% B; 5-6 min, 80-95% B; 6-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-8 min, 5% B.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
4. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI), typically in negative mode for flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for Eriodictyol.
Mandatory Visualization
Caption: General experimental workflow for Eriodictyol analysis.
References
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. moravek.com [moravek.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Impact of organic modifier and temperature on protein denaturation in hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Eriodictyol Racemization in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing Eriodictyol racemization in solution.
Frequently Asked Questions (FAQs)
Q1: What is Eriodictyol and why is its stereochemistry important?
Eriodictyol is a natural flavanone (B1672756) found in citrus fruits and various medicinal plants, known for its antioxidant, anti-inflammatory, and other potential therapeutic properties.[1] It possesses a chiral center at the C2 position of the C-ring, meaning it exists as two non-superimposable mirror images called enantiomers: (S)-Eriodictyol and (R)-Eriodictyol. The specific three-dimensional arrangement (stereochemistry) of a molecule can significantly impact its biological activity, as enzymes and receptors in the body are often stereospecific. Therefore, maintaining the enantiomeric purity of Eriodictyol is crucial for consistent and reproducible experimental results.
Q2: What is racemization and how does it affect my Eriodictyol samples?
Racemization is the process by which an enantiomerically pure or enriched solution converts into a mixture containing equal amounts of both enantiomers (a racemate). For Eriodictyol, this means a solution of pure (S)-Eriodictyol could, over time, become a 50:50 mixture of (S)- and (R)-Eriodictyol. This can lead to a loss of biological activity or unpredictable results in your experiments.
Q3: What is the primary mechanism of Eriodictyol racemization?
The primary mechanism for the racemization of flavanones like Eriodictyol is through a process called keto-enol tautomerism. The chiral center at C2 is adjacent to a carbonyl group (a ketone). Under certain conditions, particularly in the presence of acids or bases, the ketone can convert to its enol form. This enol intermediate is planar and therefore achiral. When the enol tautomerizes back to the keto form, it can do so with equal probability of forming the (S) or (R) enantiomer, leading to racemization.
Q4: What are the main factors that promote Eriodictyol racemization in solution?
The main factors that can induce or accelerate the racemization of Eriodictyol in solution are:
-
pH: This is the most critical factor. Racemization is significantly accelerated under basic (alkaline) conditions. Neutral and, to a greater extent, acidic conditions help to preserve the stereochemical integrity of flavanones.
-
Temperature: Higher temperatures can increase the rate of racemization.
-
Solvent: The polarity and protic nature of the solvent can influence the stability of the enol intermediate and thus affect the rate of racemization.
Troubleshooting Guides
Problem 1: I am observing a decrease in the biological activity of my Eriodictyol solution over time, even though the concentration appears unchanged by UV-Vis spectroscopy.
-
Possible Cause: Your Eriodictyol is likely undergoing racemization. Since enantiomers have identical UV-Vis spectra, a change in the enantiomeric ratio will not be detected by this method. The decrease in activity is likely due to the conversion of the more active enantiomer into the less active one.
-
Troubleshooting Steps & Solutions:
-
Verify Enantiomeric Purity: Use a suitable analytical method to determine the enantiomeric excess (% ee) of your sample. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this.
-
Optimize Storage pH: If your solution is at a neutral or basic pH, prepare a new stock solution in a slightly acidic buffer (e.g., pH 4-6).
-
Control Storage Temperature: Store your Eriodictyol solutions at low temperatures. For short-term storage (days), refrigeration at 2-8°C is recommended. For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Solvent Selection: Consider the solvent used. If possible, use aprotic solvents for stock solutions, although solubility may be a limiting factor. For aqueous solutions, buffered systems are preferred.
-
Problem 2: My chiral HPLC analysis shows two peaks for my Eriodictyol sample that was initially enantiomerically pure.
-
Possible Cause: Racemization has occurred either during storage or sample preparation.
-
Troubleshooting Steps & Solutions:
-
Review Sample Preparation: Ensure that the sample preparation for HPLC analysis does not involve harsh conditions (e.g., high pH, high temperature) that could induce racemization.
-
Analyze a Freshly Prepared Sample: Prepare a new solution of Eriodictyol from the solid material and analyze it immediately by chiral HPLC to confirm the initial enantiomeric purity.
-
Investigate Storage Conditions: If the fresh sample is pure, your storage conditions are the likely culprit. Refer to the optimized storage conditions mentioned in Problem 1.
-
Problem 3: I need to perform an experiment in a basic buffer. How can I minimize Eriodictyol racemization?
-
Possible Cause: Basic conditions will accelerate racemization.
-
Troubleshooting Steps & Solutions:
-
Minimize Exposure Time: Prepare the Eriodictyol solution in the basic buffer immediately before the experiment to minimize the time it is exposed to these conditions.
-
Use the Lowest Possible pH: If the experimental protocol allows, use the lowest possible pH within the acceptable basic range.
-
Maintain Low Temperature: Perform the experiment at the lowest temperature compatible with your assay.
-
Include a Control: Run a control sample of your Eriodictyol in the basic buffer for the same duration as your experiment and then analyze its enantiomeric purity to quantify the extent of racemization.
-
Data Presentation
Table 1: Influence of pH, Temperature, and Solvent on the Expected Relative Rate of Eriodictyol Racemization
(Note: Specific kinetic data for Eriodictyol racemization is limited in the literature. This table provides an illustrative guide to the expected relative rates based on general principles of flavanone chemistry.)
| Parameter | Condition | Expected Relative Rate of Racemization | Rationale |
| pH | Acidic (pH < 6) | Very Slow | The keto form is stabilized, and enolization is minimized. |
| Neutral (pH ~7) | Slow to Moderate | The rate of enolization is higher than in acidic conditions. | |
| Basic (pH > 8) | Fast to Very Fast | Base catalysis significantly promotes the formation of the enolate intermediate, leading to rapid racemization.[2] | |
| Temperature | Low (2-8°C) | Slow | Reduced kinetic energy slows down the rate of tautomerization. |
| Ambient (~25°C) | Moderate | The rate of racemization is noticeable over time. | |
| Elevated (>40°C) | Fast | Increased thermal energy accelerates the conversion to the enol intermediate. | |
| Solvent | Aprotic (e.g., DMSO, Acetonitrile) | Slower | Aprotic solvents are less likely to participate in proton transfer, which is a key step in tautomerization. |
| Protic (e.g., Ethanol, Methanol (B129727), Water) | Faster | Protic solvents can facilitate proton transfer, thereby accelerating the keto-enol tautomerization.[3] |
Experimental Protocols
Protocol 1: Determination of Eriodictyol Enantiomeric Purity by Chiral HPLC
This protocol provides a general method for the separation of Eriodictyol enantiomers. Optimization of the mobile phase composition and column temperature may be required for specific instruments and columns.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column is often effective for flavanone separation (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. A small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape and resolution. A starting point could be a mobile phase of Hexane:Isopropanol (80:20 v/v).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at a wavelength where Eriodictyol has strong absorbance (e.g., 288 nm).
-
Sample Preparation: Dissolve the Eriodictyol sample in the mobile phase or a compatible solvent at a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Protocol 2: Monitoring Eriodictyol Racemization Kinetics
This protocol can be used to study the rate of Eriodictyol racemization under specific conditions.
-
Prepare a Stock Solution: Prepare a stock solution of enantiomerically pure Eriodictyol in a suitable solvent (e.g., methanol or DMSO).
-
Prepare Test Solutions: Dilute the stock solution into the desired buffer solutions of different pH values (e.g., pH 5, 7, and 9).
-
Incubate at Controlled Temperature: Place the test solutions in a temperature-controlled environment (e.g., 25°C or 40°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each test solution.
-
Quench the Reaction: Immediately neutralize the pH of the aliquot if it is basic or acidic to stop further racemization.
-
Analyze by Chiral HPLC: Analyze the enantiomeric composition of each aliquot using the chiral HPLC method described in Protocol 1.
-
Data Analysis: Plot the % ee of the starting enantiomer as a function of time for each condition. From this data, the rate of racemization can be determined.
Mandatory Visualizations
Caption: Mechanism of Eriodictyol Racemization.
Caption: Workflow for Monitoring Racemization.
References
- 1. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eriodictyol Extraction from Plant Material
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered during the extraction of Eriodictyol (B191197) from plant material.
Troubleshooting Guide
This guide addresses common issues encountered during Eriodictyol extraction, offering potential causes and solutions to optimize your experimental workflow.
| Issue | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low Eriodictyol Yield | Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for Eriodictyol. Eriodictyol is soluble in polar organic solvents like DMSO and ethanol (B145695), and slightly soluble in boiling water, hot ethanol, and ether.[1] | Solvent Screening: Test a range of solvents with varying polarities. Aqueous mixtures of ethanol or methanol (B129727) (e.g., 70-90%) are often effective for extracting flavonoids.[1][2] For Eriodictyol, methanol has been used successfully.[3] |
| Suboptimal Extraction Parameters: Incorrect temperature, extraction time, or solid-to-liquid ratio can lead to inefficient extraction. | Optimization: - Temperature: For methods like ultrasound-assisted extraction, a moderate temperature of around 35-40°C can be effective.[3] Avoid excessively high temperatures, which can cause degradation. - Time: Conduct a time-course study (e.g., 30, 60, 90, 120 minutes) to find the optimal duration. - Solid-to-Liquid Ratio: Test different ratios (e.g., 1:10, 1:20, 1:30 w/v) to ensure complete extraction without excessive dilution.[4] | |
| Inefficient Cell Wall Disruption: The solvent may not be effectively penetrating the plant matrix to release Eriodictyol. | Particle Size Reduction: Grind the dried plant material to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area for extraction.[4] Extraction Technique: Consider using ultrasound-assisted extraction (UAE) to enhance solvent penetration through cavitation.[5] | |
| Incomplete Hydrolysis of Glycosides: If Eriodictyol is present as a glycoside (e.g., Eriocitrin), the sugar moiety needs to be cleaved to yield the aglycone. | Enzymatic Hydrolysis: Use enzymes like snailase or other β-glucosidases to specifically hydrolyze the glycosidic bonds. This is often more effective and less harsh than acid hydrolysis.[6] Acid Hydrolysis: Can be used, but conditions must be carefully controlled to avoid degradation of the aglycone.[7] | |
| Degradation of Eriodictyol | pH-Induced Degradation: Eriodictyol and its glycosides can be unstable under alkaline conditions. | pH Control: Maintain a slightly acidic to neutral pH (around 4-7) during extraction and storage.[8] For enzymatic hydrolysis, adjust the pH to the optimal range for the specific enzyme (e.g., pH 4.5-5.5).[6] |
| Thermal Degradation: High temperatures used during extraction or solvent evaporation can degrade Eriodictyol. | Temperature Management: Use lower extraction temperatures when possible. For solvent removal, use a rotary evaporator under reduced pressure at temperatures below 50°C.[4] | |
| Light-Induced Degradation: Exposure to UV or ambient light can cause photodegradation. | Light Protection: Use amber glassware or cover equipment with aluminum foil during extraction and storage. Work in a dimly lit area and store extracts in the dark.[8] | |
| Oxidative Degradation: Exposure to oxygen can lead to the oxidation of Eriodictyol. | Inert Atmosphere: If possible, conduct the extraction and solvent evaporation under an inert atmosphere (e.g., nitrogen).[8] | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be co-extracting other compounds with similar polarities, such as other flavonoids, waxes, or pigments. | Sequential Extraction: Start with a non-polar solvent (e.g., hexane) to remove waxes and other lipophilic compounds before extracting with a more polar solvent for Eriodictyol.[9] Purification: Further purification of the crude extract is often necessary. |
| Purification Challenges | Presence of Structurally Similar Flavonoids: Other flavanones or flavonoids with similar chemical properties can be difficult to separate from Eriodictyol. | Column Chromatography: Use silica (B1680970) gel column chromatography with a gradient elution of solvents with increasing polarity to separate Eriodictyol from other compounds.[9] Recrystallization: Purify the isolated Eriodictyol by recrystallization from a suitable solvent like aqueous alcohol. |
Quantitative Data on Eriodictyol Extraction
The following table summarizes quantitative data from various studies on Eriodictyol extraction to provide a basis for comparison.
| Plant Material | Extraction Method | Solvent | Key Parameters | Eriodictyol Yield | Reference |
| Afzelia africana bark | Maceration | 90% Methanol | 500 g of plant material | 12% w/w (of crude extract) | [3] |
| Anacardium occidentale leaves | Ultrasound-Assisted Extraction | Not specified | Temperature: 35 ± 5 °C | Not specified | [3] |
| Mentha x piperita leaves | Enzymatic Hydrolysis (Snailase) | Methanol (for initial extract) | pH 5.5, 37°C, 25 min | 1.78 - 2.09 mg/g of dry leaf material | [6] |
| Orange (Citrus sinensis) Peel | Maceration followed by Column Chromatography | Ethyl Acetate | Room temperature, overnight | 37.68 µg/mL in the final purified extract | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments related to Eriodictyol extraction.
Protocol 1: Maceration for Eriodictyol Extraction
This protocol is a general procedure for the extraction of flavonoids and can be adapted for Eriodictyol.
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Sample Preparation: Air-dry or freeze-dry the plant material to remove moisture. Grind the dried material into a fine powder (40-60 mesh).
-
Extraction:
-
Place the powdered plant material in a sealed container (e.g., an Erlenmeyer flask).
-
Add the extraction solvent (e.g., 70-90% methanol or ethanol) to the container, ensuring the plant material is fully submerged. A solid-to-liquid ratio of 1:10 to 1:20 (w/v) is common.[4]
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Seal the container and let it stand at room temperature for at least 3 days.[10]
-
Agitate the mixture periodically by shaking or stirring to enhance extraction efficiency.[10]
-
-
Filtration: After the maceration period, separate the liquid extract from the solid plant residue by filtration through filter paper.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Storage: Store the crude extract in a sealed, light-protected container at low temperatures (4°C or -20°C).
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Eriodictyol
UAE can enhance extraction efficiency and reduce extraction time.
-
Sample Preparation: Prepare the dried and powdered plant material as described in the maceration protocol.
-
Extraction:
-
Place a known amount of the powdered plant material into an extraction vessel.
-
Add the selected solvent (e.g., aqueous ethanol) at an optimized solid-to-liquid ratio.
-
Place the vessel in an ultrasonic bath.
-
Set the desired extraction temperature (e.g., 35-40°C) and sonication time (e.g., 30-60 minutes). The optimal frequency is typically around 40 kHz.[11]
-
-
Post-Extraction:
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract using a rotary evaporator as described previously.
-
Store the final extract under appropriate conditions.
-
Protocol 3: Enzymatic Hydrolysis of Eriodictyol Glycosides
This protocol is for liberating Eriodictyol from its glycosidic forms.
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Initial Extraction: Obtain a crude extract containing Eriodictyol glycosides using a suitable method like maceration with methanol.
-
Enzymatic Reaction:
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Dissolve the crude extract in a suitable buffer solution with a pH optimal for the chosen enzyme (e.g., pH 4.5-5.5 for snailase).[6][12]
-
Add the enzyme (e.g., snailase) to the solution. The enzyme concentration should be optimized based on the substrate amount.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 25 minutes to several hours), allowing for the complete hydrolysis of the glycosides.[6]
-
-
Extraction of Eriodictyol (Aglycone):
-
After incubation, stop the enzymatic reaction (e.g., by heating or pH change).
-
Extract the resulting solution with a solvent in which Eriodictyol is soluble but the other components (like sugars) are not, such as ethyl acetate.[12]
-
-
Purification:
-
Wash the organic phase to remove impurities.
-
Dry the organic phase and evaporate the solvent to obtain the crude Eriodictyol.
-
Further purify the Eriodictyol using column chromatography or recrystallization.
-
Mandatory Visualizations
Experimental Workflow for Eriodictyol Extraction
Caption: General experimental workflow for the extraction and purification of Eriodictyol from plant material.
Troubleshooting Logic for Low Eriodictyol Yield
Caption: A decision-making workflow for troubleshooting low Eriodictyol extraction yield.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting Eriodictyol?
There is no single "best" solvent, as the optimal choice depends on the plant matrix and whether Eriodictyol is in its free (aglycone) or glycoside form. However, polar solvents are generally effective. Aqueous mixtures of methanol or ethanol (e.g., 70-90%) are commonly used for a broad range of flavonoids, including Eriodictyol.[1][2] It is advisable to perform a small-scale solvent screening to determine the most efficient solvent for your specific plant material.[4]
Q2: My plant source contains Eriodictyol as a glycoside (Eriocitrin). Do I need to perform hydrolysis?
Yes, if your target is the Eriodictyol aglycone. The glycosidic bond must be cleaved to release the free Eriodictyol. Enzymatic hydrolysis using enzymes like β-glucosidase or a crude enzyme mixture like snailase is a highly effective and specific method.[6] While acid hydrolysis can also be used, it is a harsher method that can potentially lead to the degradation of the liberated Eriodictyol if not carefully controlled.[7]
Q3: What are the key differences between maceration and ultrasound-assisted extraction (UAE) for Eriodictyol?
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Maceration is a simple, conventional method that involves soaking the plant material in a solvent for an extended period (days).[10] It requires minimal specialized equipment but is time-consuming.
-
UAE uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the plant cell walls, enhancing solvent penetration and mass transfer. This typically leads to higher extraction yields in a much shorter time (minutes to hours) and can often be performed at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds like Eriodictyol.[5]
Q4: How can I prevent my Eriodictyol extract from changing color and degrading during the process?
Degradation is often indicated by a color change and can be caused by several factors. To minimize this:
-
Control Temperature: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under vacuum at temperatures below 50°C.[4]
-
Protect from Light: Use amber glassware or wrap your equipment in aluminum foil to prevent photodegradation.[8]
-
Maintain Optimal pH: Keep the pH of your solvent slightly acidic to neutral (pH 4-7), as alkaline conditions can promote degradation.[8]
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Limit Oxygen Exposure: Working under an inert atmosphere like nitrogen can prevent oxidation.[8]
Q5: What is a good starting point for purifying a crude Eriodictyol extract?
A common and effective method is column chromatography. After obtaining the crude extract, it can be loaded onto a silica gel column. By gradually increasing the polarity of the mobile phase (gradient elution), you can separate Eriodictyol from other less polar or more polar impurities.[9] Fractions can be collected and analyzed (e.g., by HPLC) to identify those containing pure Eriodictyol.
References
- 1. mdpi.com [mdpi.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ijirset.com [ijirset.com]
- 10. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US2857318A - Process for production of eriodictyol - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Yield in Eriodictyol Synthesis
Welcome to the technical support center for Eriodictyol (B191197) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges associated with low yields in Eriodictyol production.
Frequently Asked Questions (FAQs)
Q1: My microbial synthesis of Eriodictyol is resulting in very low titers. What are the most common bottlenecks?
A1: Low yields in microbial Eriodictyol synthesis are often attributed to several key factors. One of the primary challenges is the inefficient expression and activity of cytochrome P450 enzymes, such as flavonoid 3'-hydroxylase (F3'H), which is crucial for converting naringenin (B18129) to Eriodictyol.[1][2] Another significant bottleneck is the limited intracellular availability of the precursor malonyl-CoA, which is essential for the formation of the flavonoid backbone.[1][2][3] Additionally, the overall metabolic burden on the host organism and potential toxicity of intermediates can limit production.
Q2: I am using E. coli for Eriodictyol production. What specific strategies can I employ to boost the yield?
A2: For E. coli-based systems, several metabolic engineering strategies have proven effective. To address the issue of poor P450 enzyme activity, you can express a truncated plant P450 flavonoid 3'-hydroxylase (tF3'H) as a fusion protein with a truncated P450 reductase (tCPR).[1][2] To increase the supply of malonyl-CoA, you can overexpress acetyl-CoA carboxylase (ACC) or introduce the matB and matC genes from Rhizobium trifolii, which allow the utilization of exogenous malonate.[1][4] Furthermore, balancing the expression levels of the biosynthetic pathway genes (TAL, 4CL, CHS, CHI, and the F3'H/CPR fusion) by using plasmids with different copy numbers can also enhance production.[1]
Q3: Are there alternative microbial hosts that might offer better yields for Eriodictyol synthesis?
A3: Yes, several other microbial hosts have been successfully engineered for Eriodictyol production. Yarrowia lipolytica, an oleaginous yeast, has been engineered to produce high levels of (2S)-Eriodictyol by enhancing the shikimate pathway, promoting fatty acid β-oxidation to increase precursor supply, and improving NADPH regeneration.[5] Streptomyces albidoflavus is another promising host, as it naturally produces flavonoids and can be genetically modified to enhance the production of specific compounds like Eriodictyol.[3][6] Co-culture systems of E. coli, where different parts of the biosynthetic pathway are separated into two different strains, have also been shown to improve yields compared to monocultures.[7]
Q4: My main issue seems to be with the final conversion of naringenin to Eriodictyol. How can I improve the efficiency of the flavonoid 3'-hydroxylase (F3'H)?
A4: Improving F3'H activity is a critical step. As mentioned, expressing it as a fusion protein with a cytochrome P450 reductase (CPR) can significantly enhance its function in microbial hosts.[1][2] Screening for F3'H orthologues from different plant species may also identify an enzyme with higher activity in your specific host. In some cases, the use of a different hydroxylase, such as the 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HpaBC) from E. coli, has been shown to successfully convert naringenin to Eriodictyol in Corynebacterium glutamicum.[4]
Q5: I am attempting to extract Eriodictyol from a plant source, but the purity is low. What purification strategies are recommended?
A5: For purification from plant extracts, a common method involves enzymatic hydrolysis to convert Eriodictyol glycosides into the aglycone form.[8] This is followed by solvent extraction using solvents like ethyl acetate (B1210297) or n-butanol.[8] Further purification can be achieved through column chromatography.[9][10] High-performance liquid chromatography (HPLC) is a standard analytical technique to verify the purity of the final product.[11][12]
Troubleshooting Guides
Low Yield in Microbial Synthesis
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| MY-001 | Low overall Eriodictyol titer | - Inefficient enzyme activity (especially F3'H) - Insufficient malonyl-CoA precursor - Metabolic burden on the host | - Express F3'H as a fusion protein with CPR.[1] - Overexpress acetyl-CoA carboxylase (ACC) or introduce the matB/matC genes for malonate utilization.[1][4] - Optimize codon usage of your genes for the specific host. - Consider a co-culture system to distribute the metabolic load.[7] |
| MY-002 | Accumulation of naringenin intermediate | - Low activity or expression of flavonoid 3'-hydroxylase (F3'H) | - Confirm the expression of F3'H via SDS-PAGE and Western blot. - Use a stronger promoter for F3'H expression. - Screen F3'H enzymes from different plant sources. - Implement the F3'H-CPR fusion protein strategy.[1] |
| MY-003 | Poor cell growth and low productivity | - Toxicity of Eriodictyol or pathway intermediates - Suboptimal fermentation conditions | - Optimize media composition, pH, and temperature. - Investigate fed-batch fermentation to control the concentration of precursors and products.[5] - Engineer efflux pumps to export the product from the cells. |
Poor Purity after Extraction and Purification
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| PP-001 | Co-elution of contaminants during column chromatography | - Similar polarity of Eriodictyol and impurities | - Optimize the solvent system for column chromatography. - Consider using a different stationary phase (e.g., reverse-phase silica). - Employ preparative HPLC for final purification. |
| PP-002 | Incomplete enzymatic hydrolysis of glycosides | - Inefficient enzyme activity - Suboptimal reaction conditions | - Screen different glycoside-splitting enzymes (e.g., hemicellulase).[8] - Optimize pH and temperature for the enzymatic reaction.[8] - Increase the reaction time or enzyme concentration. |
Data Presentation
Table 1: Eriodictyol Production in Various Engineered Microorganisms
| Microorganism | Precursor(s) | Key Engineering Strategies | Eriodictyol Titer (mg/L) |
| Escherichia coli | L-tyrosine | tF3'H-tCPR fusion, malonyl-CoA enhancement (ACC overexpression) | 107[1][2] |
| Escherichia coli | Caffeic acid | Co-expression of 4CL, CHS, CHI | 11[1] |
| Escherichia coli (Co-culture) | D-glucose | Pathway divided between two strains | 51.5[7] |
| Yarrowia lipolytica | Glucose | Shikimate pathway engineering, NADPH regeneration | 423.6 (in shake flask), 6800 (in fed-batch fermentation)[5] |
| Corynebacterium glutamicum | Tyrosine | matB/matC expression, HpaBC for hydroxylation | 14.1[4] |
| Streptomyces albus | de novo | Expression of TAL, 4CL, CHS, CHI, F3'H | 0.002[6] |
Experimental Protocols
Protocol 1: Biosynthesis of Eriodictyol in E. coli from L-tyrosine
This protocol is based on the work by Zhu et al., 2014.[1]
-
Strain and Plasmid Construction:
-
Co-transform E. coli BL21(DE3) with two compatible plasmids.
-
Plasmid 1: Containing genes for tyrosine ammonia (B1221849) lyase (TAL), 4-coumarate-CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI).
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Plasmid 2: Containing the gene for the truncated flavonoid 3'-hydroxylase and cytochrome P450 reductase fusion protein (tF3'H-tCPR).
-
For enhanced malonyl-CoA supply, use an E. coli strain with genomic integration of acetyl-CoA carboxylase (ACC) genes.
-
-
Culture Conditions:
-
Grow a single colony overnight at 37°C in LB medium with appropriate antibiotics.
-
Inoculate 50 mL of M9 minimal medium supplemented with 20 g/L glucose, 2 g/L casamino acids, and 100 µM thiamine (B1217682) with the overnight culture to an initial OD600 of 0.1.
-
Incubate at 37°C with shaking at 220 rpm until the OD600 reaches 0.6-0.8.
-
-
Induction and Production:
-
Induce protein expression by adding 0.1 mM IPTG.
-
Simultaneously, add 1 mM L-tyrosine as the precursor.
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Reduce the temperature to 30°C and continue cultivation for 72 hours.
-
-
Extraction and Analysis:
-
Centrifuge the culture and extract the supernatant twice with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in methanol (B129727).
-
Analyze the sample for Eriodictyol concentration using HPLC.
-
Protocol 2: Purification of Eriodictyol from Plant Material
This protocol is a general guideline based on established methods.[8]
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Extraction:
-
Dry and powder the plant material (e.g., citrus peel).
-
Extract the powder with a suitable solvent (e.g., methanol or ethyl acetate) at room temperature.
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Filter the extract and evaporate the solvent to obtain a crude extract.
-
-
Enzymatic Hydrolysis (if starting with glycosides):
-
Solvent Partitioning:
-
Extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Chromatographic Purification:
-
Subject the concentrated extract to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) to separate the fractions.
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Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing Eriodictyol.
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Combine the pure fractions and evaporate the solvent to obtain purified Eriodictyol.
-
Visualizations
Caption: Biosynthetic pathway of Eriodictyol from L-tyrosine and Malonyl-CoA.
Caption: Troubleshooting logic for low yield in microbial Eriodictyol synthesis.
References
- 1. Efficient Synthesis of Eriodictyol from l-Tyrosine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of eriodictyol from L-tyrosine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized De Novo Eriodictyol Biosynthesis in Streptomyces albidoflavus Using an Expansion of the Golden Standard Toolkit for Its Use in Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of eriodictyol from tyrosine by Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | De Novo Biosynthesis of Apigenin, Luteolin, and Eriodictyol in the Actinomycete Streptomyces albus and Production Improvement by Feeding and Spore Conditioning [frontiersin.org]
- 7. Bioproduction of eriodictyol by <i>Escherichia coli</i> engineered co-culture - ProQuest [proquest.com]
- 8. US2857318A - Process for production of eriodictyol - Google Patents [patents.google.com]
- 9. ijirset.com [ijirset.com]
- 10. Isolation and Identification of Flavanone Derivative Eriodictyol from the Methanol Extract of Afzelia africana Bark and Its Antimicrobial and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Eriodictyol Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Eriodictyol during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Eriodictyol degradation during storage?
Eriodictyol's stability is principally influenced by three main factors: temperature, light exposure, and the pH of the storage solvent.[1] High temperatures can accelerate hydrolytic and oxidative degradation pathways.[1] Exposure to UV or ambient light may lead to photodegradation, while extreme pH levels can catalyze the hydrolysis of glycosidic linkages in its derivatives or promote oxidative reactions.[1][2]
Q2: What are the ideal storage conditions for solid Eriodictyol?
For long-term stability, solid Eriodictyol should be stored at -20°C or below in a tightly sealed container, protected from light.[1][2] The solid form is generally more stable than when in solution.[1]
Q3: How should I store Eriodictyol in solution?
When in solution, Eriodictyol is more susceptible to degradation.[1] For short-term storage (a few days), refrigeration at 2-8°C is recommended.[1][2] For long-term storage, it is best practice to aliquot the solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles, which can accelerate degradation.[1][2] The choice of solvent is also critical; a slightly acidic buffer (pH 4-6) is often preferred for flavonoids to minimize hydrolysis.[1]
Q4: Can I add anything to my Eriodictyol solutions to improve stability?
Yes, to mitigate oxidative degradation, consider adding an antioxidant such as ascorbic acid to your solutions.[1] However, it is crucial to first verify the compatibility of any additives with your downstream applications.[1] Degassing solvents before use can also help by minimizing dissolved oxygen.[1]
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to Eriodictyol degradation.
| Observed Issue | Potential Cause | Recommended Solution |
| Decrease in concentration of Eriodictyol over time in analytical measurements (e.g., HPLC). | Degradation of the compound. | Review your storage conditions, specifically temperature, light exposure, and the pH of your solution.[1] Ensure adherence to the recommended storage guidelines provided in the FAQs. |
| Appearance of a new peak in HPLC analysis, potentially corresponding to an Eriodictyol aglycone. | Hydrolysis of a glycosidic linkage (if using a glycoside form of Eriodictyol). | This is often caused by non-optimal pH (too acidic or too alkaline) or elevated temperatures.[1] Ensure the pH of your solution is within the optimal range (typically pH 4-6 for flavonoid glycosides) and store solutions at or below -20°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.[1] |
| A general decrease in the peak area of Eriodictyol without a corresponding increase in a specific degradation product peak. | Oxidative degradation or photodegradation of the flavonoid structure. | Store samples protected from light by using amber vials or by wrapping vials in aluminum foil.[1] Degas solvents before preparing solutions to minimize dissolved oxygen.[1] Consider the addition of a compatible antioxidant.[1] |
| Variability in analytical results between different aliquots of the same stock solution. | Inconsistent storage conditions or improper handling of aliquots. | Ensure all aliquots are stored under identical conditions. Avoid leaving aliquots at room temperature for extended periods. Prepare fresh solutions for each experiment whenever possible.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the stability of Eriodictyol and for developing a stability-indicating analytical method.[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of Eriodictyol in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).[2]
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).[2]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points. Neutralize with 0.1 M HCl before analysis.[2]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for various time points.[2]
-
Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C, 80°C) for an extended period.[2]
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and fluorescent light.[2]
3. Sample Analysis:
-
Analyze the stressed samples at different time points using a validated stability-indicating HPLC or LC-MS/MS method.[2]
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general guideline for developing an HPLC method to separate Eriodictyol from its potential degradation products.[2]
-
Chromatographic System: A standard HPLC system with a UV or PDA detector.[2]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient elution is often effective.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: Monitor at the λmax of Eriodictyol.
-
Injection Volume: 10-20 µL.[5]
Data Presentation
Table 1: Recommended Storage Conditions for Eriodictyol
| Form | Storage Duration | Temperature | Light Condition | Container | Additional Notes |
| Solid | Long-term | ≤ -20°C | Protected from light | Tightly sealed | More stable than solutions[1] |
| Solution | Short-term (days) | 2-8°C | Protected from light | Amber vials | Prepare fresh if possible[2] |
| Solution | Long-term | ≤ -80°C | Protected from light | Single-use aliquots | Avoid freeze-thaw cycles[1][2] |
Table 2: Typical Validation Parameters for Analytical Methods for Flavonoid Glucuronides
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.5 - 2.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | 2.0 - 10.0 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 15% |
| Data synthesized from studies on similar flavonoid glucuronides.[5] |
Visualizations
Caption: Workflow for a forced degradation study of Eriodictyol.
Caption: Troubleshooting logic for decreased Eriodictyol concentration.
Eriodictyol is known to interact with various cellular signaling pathways, including the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress.[6][7] While these pathways are central to its biological activity, the primary factors influencing its stability in storage are physicochemical in nature.
Caption: Simplified Nrf2 signaling pathway activated by Eriodictyol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
dealing with Eriodictin precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eriodictyol. Our goal is to help you resolve common issues with stock solution precipitation and ensure the stability and efficacy of your experimental compounds.
Frequently Asked Questions (FAQs)
Q1: My Eriodictyol stock solution has formed a precipitate. What are the common causes?
A1: Precipitation of Eriodictyol in stock solutions can be triggered by several factors:
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Exceeding Solubility Limit: Attempting to prepare a stock solution at a concentration that exceeds its solubility limit in the chosen solvent is a primary cause of precipitation.
-
Improper Storage Temperature: Storing the solution at temperatures other than the recommended -20°C or -80°C can reduce its stability. Temperature fluctuations, such as repeated freeze-thaw cycles, can also promote precipitation.
-
Solvent Choice: Using a solvent in which Eriodictyol has low solubility. While soluble in DMSO and ethanol, it is only slightly soluble in water.[1][2]
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pH of the Solution: The pH of aqueous solutions can significantly impact the stability and solubility of flavonoids like Eriodictyol. Generally, they are more stable in acidic to neutral conditions.
-
Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of Eriodictyol and causing it to precipitate.
Q2: I've observed a precipitate in my Eriodictyol solution after storing it at -20°C. What should I do?
A2: If you observe a precipitate in a solution stored at the correct temperature, it is recommended to first try to redissolve it. Before use, it is crucial to equilibrate the solution to room temperature. Gentle warming to 37°C and vortexing or sonication can help to redissolve the compound. If the precipitate persists, it may indicate that the solution is supersaturated or that the compound has degraded, and it is advisable to prepare a fresh stock solution.
Q3: Can I use a stock solution that has a visible precipitate?
A3: No, it is not recommended to use a stock solution with a visible precipitate. The presence of a precipitate indicates that the concentration of the active compound in the supernatant is lower than intended, which will lead to inaccurate and unreliable experimental results.
Q4: How can I prevent my Eriodictyol stock solution from precipitating?
A4: To prevent precipitation, adhere to the following best practices:
-
Use the appropriate solvent and do not exceed the recommended concentration. Refer to the solubility data table below.
-
Use fresh, high-quality solvents. For example, moisture-absorbing DMSO can reduce the solubility of Eriodictyol.[1]
-
Store stock solutions properly. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[3]
-
When diluting into aqueous media, add the Eriodictyol stock solution to the aqueous buffer slowly while vortexing. This helps to avoid "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low (typically ≤ 0.5%) to avoid cytotoxicity and precipitation. [4]
Data Presentation
Table 1: Solubility of Eriodictyol in Common Solvents
| Solvent | Concentration (mM) | Concentration (mg/mL) | Temperature | Notes |
| DMSO | 100 - 201.21 | ~28.8 - 58 | Room Temperature | Soluble up to 100 mM. One source indicates solubility up to 58 mg/mL.[1] Use of fresh DMSO is recommended as it is hygroscopic.[1] |
| Ethanol | 50 | ~14.4 | Room Temperature | Soluble up to 50 mM. |
| Methanol | Slightly Soluble | - | Room Temperature | Qualitative data suggests slight solubility.[2] |
| Water | ~0.24 | 0.07 | 20°C | Poorly soluble.[2] |
| Boiling Water | Slightly Soluble | - | 100°C | Qualitative data suggests slight solubility.[2] |
| Hot Ethanol | Slightly Soluble | - | ~78°C | Qualitative data suggests slight solubility.[2] |
| Ether | Slightly Soluble | - | Room Temperature | Qualitative data suggests slight solubility.[2] |
| Glacial Acetic Acid | Slightly Soluble | - | Room Temperature | Qualitative data suggests slight solubility.[2] |
| Dilute Alkali | Soluble | - | Room Temperature | Soluble.[2] |
Molecular Weight of Eriodictyol: 288.25 g/mol
Table 2: Recommended Storage Conditions for Eriodictyol
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term | Protect from light and moisture. |
| Stock Solution in DMSO/Ethanol | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light.[3] |
| Stock Solution in DMSO/Ethanol | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light.[3] |
| Working Dilutions in Aqueous Media | 2-8°C | Short-term (prepare fresh) | It is best to prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Eriodictyol Stock Solution in DMSO
Materials:
-
Eriodictyol powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Work in a clean and sterile environment, such as a laminar flow hood. Wear appropriate personal protective equipment (PPE).
-
Weighing: Accurately weigh 28.83 mg of Eriodictyol powder and transfer it to a sterile microcentrifuge tube or amber vial.
-
Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the tube containing the Eriodictyol powder.
-
Dissolution: Vortex the solution vigorously for several minutes until the Eriodictyol is completely dissolved. If dissolution is difficult, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath.
-
Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell Culture
Materials:
-
Eriodictyol stock solution (e.g., 100 mM in DMSO)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Remove an aliquot of the Eriodictyol stock solution from the -80°C freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration does not exceed a level toxic to your specific cell line (typically ≤ 0.5%).[4]
-
Dilution:
-
Dispense the required volume of pre-warmed cell culture medium into a sterile tube.
-
While gently vortexing the tube with the medium, add the calculated volume of the Eriodictyol stock solution dropwise. This gradual addition helps prevent precipitation.
-
-
Final Inspection: Visually inspect the final working solution to confirm it is clear and free of any precipitate before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without Eriodictyol) to the cell culture medium.
-
Immediate Use: It is recommended to prepare the working solutions fresh for each experiment and use them immediately.
Mandatory Visualization
Caption: Troubleshooting workflow for Eriodictyol precipitation.
Caption: Eriodictyol-mediated activation of the Nrf2 signaling pathway.
Caption: Mechanism of TRPV1 antagonism by Eriodictyol.
References
Technical Support Center: Optimizing Eriodictyol Dosage for Maximum In Vivo Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of Eriodictyol (B191197) for in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Eriodictyol in rodent studies?
A starting dose for Eriodictyol in rodent studies can range from 10 to 100 mg/kg of body weight when administered orally.[1] The selection of a specific starting dose should be based on the study's objectives, the expected potency, and any preliminary in vitro data. For instance, a study on antidepressant-like effects in rats used doses of 10, 30, and 100 mg/kg.[1] Another study investigating protective effects against testicular toxicity in rats used a dose of 20 mg/kg.[2]
Q2: What is the primary mechanism of action of Eriodictyol in vivo?
Eriodictyol exerts its effects in vivo primarily through its potent antioxidant and anti-inflammatory properties.[3][4][5] It modulates key signaling pathways, including the activation of the Nrf2/HO-1 pathway, which enhances the expression of antioxidant enzymes.[3][6][7][8][9] Additionally, it inhibits pro-inflammatory pathways such as NF-κB.[3][4]
Q3: How should Eriodictyol be prepared for in vivo administration?
Due to its poor water solubility, Eriodictyol often requires a specific vehicle for in vivo delivery.[10] Common approaches include creating a suspension in 1% sodium carboxymethylcellulose or dissolving it in a mixture of saline, PEG400, and Tween80 (e.g., 75/20/5, v/v/v).[10][11] It is crucial to ensure the solution is homogenous before administration.
Q4: What are the known pharmacokinetic properties of Eriodictyol?
Eriodictyol generally exhibits low bioavailability and is subject to rapid metabolism.[4][12] After oral administration, it is extensively metabolized into glucuronidated forms.[10][12] The poor bioavailability is a critical factor to consider when designing dosage regimens, as it may necessitate higher doses or alternative administration routes to achieve therapeutic concentrations.[13]
Q5: Are there any known toxic effects of Eriodictyol in vivo?
Existing studies suggest that Eriodictyol has low toxicity with minimal to no side effects.[3][5] However, as with any compound, it is essential to conduct dose-escalation studies to determine the maximum tolerated dose within your specific experimental model. One study on gastric cancer in nude mice showed that Eriodictyol was safe at the treatment dosage.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at the initial dose | - Insufficient dosage due to low bioavailability.[4][12] - Rapid metabolism and clearance of the compound.[10] - The chosen animal model may not be sensitive to Eriodictyol. | - Conduct a dose-response study with incrementally higher doses (e.g., 25, 50, 100 mg/kg). - Consider alternative routes of administration, such as intraperitoneal injection, to increase bioavailability.[13] - Review literature for the most appropriate animal model for your specific research question. |
| High variability in experimental results | - Inconsistent preparation or administration of the dosing solution. - Variations in animal fasting times before dosing. | - Ensure the dosing solution is homogenous by using a vortex mixer or sonicator. - Standardize the fasting period for all animals (e.g., 4-6 hours) before oral gavage to ensure consistent gastric emptying.[15] |
| Observed adverse effects or toxicity | - The administered dose is too high for the specific animal model, strain, or age. | - Immediately reduce the dosage. - Closely monitor animals for any signs of toxicity, such as weight loss or behavioral changes. - Consult toxicological data for similar flavonoids to establish a safer dosing range.[16] |
| Difficulty in detecting Eriodictyol or its metabolites in tissue samples | - Rapid clearance of the compound.[10] - The analytical method lacks sufficient sensitivity. | - Optimize the timing of sample collection based on the known pharmacokinetic profile of Eriodictyol and its metabolites. - Utilize a highly sensitive analytical method such as LC-MS/MS for detection.[3] |
Quantitative Data from In Vivo Studies
| Animal Model | Dosage | Route of Administration | Observed Efficacy |
| Rats (Depression Model) | 10, 30, 100 mg/kg | Oral Gavage | Dose-dependent antidepressant effect.[1] |
| Rats (Testicular Toxicity Model) | 20 mg/kg | Oral Gavage | Attenuated furan-induced testicular toxicity by reducing oxidative stress.[2] |
| Mice (Glioma Model) | Not specified | Not specified | Suppressed tumor growth, although less potent than temozolomide (B1682018) at high doses.[17] |
| Mice (Acute Lung Injury Model) | Not specified | Not specified | Attenuated lung injury by inhibiting oxidative stress and inflammation.[18] |
| Rats (Diabetic Retinopathy Model) | Not specified | Not specified | Significantly attenuated retinal inflammation by inhibiting oxidative damage.[19] |
Key Signaling Pathways Modulated by Eriodictyol
Eriodictyol's therapeutic effects are largely attributed to its interaction with key cellular signaling pathways involved in oxidative stress and inflammation.
Caption: Eriodictyol's antioxidant and anti-inflammatory signaling pathways.
Experimental Protocols
Protocol 1: Preparation of Eriodictyol for Oral Gavage
Materials:
-
Eriodictyol powder
-
Vehicle: 1% (w/v) sodium carboxymethylcellulose (CMC-Na) in sterile water
-
Weighing scale
-
Spatula
-
Mortar and pestle (optional, for initial powder dispersion)
-
Magnetic stirrer and stir bar or vortex mixer/sonicator
-
Sterile tubes
Procedure:
-
Accurately weigh the required amount of Eriodictyol powder based on the desired concentration and total volume needed.
-
Prepare the 1% CMC-Na vehicle by slowly adding the CMC-Na powder to sterile water while stirring continuously until fully dissolved.
-
Gradually add the weighed Eriodictyol powder to the vehicle while continuously stirring or vortexing.
-
For better suspension, a small amount of the vehicle can be used to form a paste with the powder in a mortar before adding the rest of the vehicle.
-
Continue to mix the suspension using a magnetic stirrer or sonicator until a homogenous suspension is achieved.
-
Prepare the dosing solution fresh on the day of the experiment to ensure stability and homogeneity.
Protocol 2: Oral Gavage Administration in Rodents
Materials:
-
Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Prepared Eriodictyol dosing solution
-
Appropriately sized gavage needles (flexible or rigid)
-
Syringes (1 mL or 3 mL)
-
Weighing scale
Procedure:
-
Fast the animals for 4-6 hours prior to dosing to ensure gastric emptying, while allowing free access to water.[15]
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered (typically 5-10 mL/kg body weight).[15][20]
-
Gently restrain the animal.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus. Ensure the animal does not struggle excessively, which could indicate entry into the trachea.
-
Slowly administer the calculated volume of the Eriodictyol suspension.
-
Withdraw the gavage needle gently.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
Protocol 3: Assessment of In Vivo Efficacy - Measurement of Oxidative Stress Markers
Sample Collection:
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Collect blood via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA) for plasma separation, or into serum separator tubes.
-
Perfuse tissues of interest (e.g., liver, brain) with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Excise and snap-freeze tissues in liquid nitrogen, then store at -80°C until analysis.
Measurement of Malondialdehyde (MDA) Levels (TBARS Assay):
-
Homogenize tissue samples in a suitable lysis buffer.
-
Centrifuge the homogenate to obtain the supernatant.
-
Use a commercial Thiobarbituric Acid Reactive Substances (TBARS) assay kit.
-
Briefly, the principle involves the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a colored product.
-
Measure the absorbance of the product spectrophotometrically (typically at 532 nm).
-
Quantify MDA levels by comparing the absorbance to a standard curve generated with known concentrations of MDA.
Measurement of Superoxide Dismutase (SOD) and Catalase (CAT) Activity:
-
Prepare tissue homogenates as described above.
-
Use commercially available SOD and CAT activity assay kits.
-
SOD Assay: The assay typically involves the inhibition of a superoxide-generating reaction by SOD present in the sample. The degree of inhibition is proportional to the SOD activity.
-
CAT Assay: The assay usually measures the decomposition of hydrogen peroxide (H₂O₂), which can be monitored by the decrease in absorbance at 240 nm.
-
Calculate enzyme activities based on the instructions provided with the kits and normalize to the protein concentration of the sample.
Experimental Workflow for Optimizing Eriodictyol Dosage
Caption: A logical workflow for optimizing Eriodictyol dosage in vivo.
References
- 1. Eriodictyol produces antidepressant-like effects and ameliorates cognitive impairments induced by chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eriodictyol attenuates Furan induced testicular toxicity in Rats: Role of oxidative stress, steroidogenic enzymes and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foodstruct.com [foodstruct.com]
- 5. researchgate.net [researchgate.net]
- 6. Eriodictyol inhibits high glucose-induced oxidative stress and inflammation in retinal ganglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ufsm.br [ufsm.br]
- 12. Pharmacokinetics and Biodistribution of Eriocitrin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eriodictyol, Not Its Glucuronide Metabolites, Attenuates Acetaminophen-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. In Vivo Antistress Effects of Synthetic Flavonoids in Mice: Behavioral and Biochemical Approach [mdpi.com]
- 17. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigation of immunomodulatory and anti-inflammatory effects of eriodictyol through its cellular anti-oxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Eriodictyol Attenuates H2O2-Induced Oxidative Damage in Human Dermal Fibroblasts through Enhanced Capacity of Antioxidant Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Enhancing Eriodictin's Plasma Half-Life
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the short plasma half-life of Eriodictin and its aglycone, Eriodictyol (B191197).
Frequently Asked Questions (FAQs)
Q1: Why does Eriodictyol have a short plasma half-life?
A1: Eriodictyol, the active form of this compound, has a reported plasma half-life of approximately 3 to 7 hours in preclinical studies.[1] This is primarily due to rapid and extensive phase II metabolism in the liver and intestines. The primary metabolic pathway is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to Eriodictyol, making it more water-soluble and facilitating its rapid excretion from the body.[2][3][4]
Q2: What are the main strategies to increase the plasma half-life of Eriodictyol?
A2: There are three primary strategies to extend the plasma half-life of Eriodictyol:
-
Inhibition of Metabolism: Co-administering Eriodictyol with an inhibitor of UGT enzymes can slow down its metabolic clearance.
-
Chemical Modification: Altering the chemical structure of Eriodictyol through derivatization (e.g., methylation, PEGylation) or creating prodrugs can protect it from rapid metabolism and clearance.
-
Advanced Drug Delivery Systems: Encapsulating Eriodictyol in nanoformulations such as liposomes, polymeric nanoparticles, or micelles can shield it from metabolic enzymes and prolong its circulation time.
Q3: How significant is the impact of inhibiting glucuronidation on Eriodictyol's bioavailability?
A3: Inhibiting glucuronidation can have a substantial impact. For instance, a study demonstrated that the co-administration of Eriodictyol with glycyrrhetinic acid (GA), an inhibitor of UGT1A enzymes, increased the relative bioavailability of Eriodictyol to 216.84%.[2] This suggests that slowing down this metabolic pathway can significantly enhance systemic exposure.
Troubleshooting Guides
Issue 1: Low and transient plasma concentrations of Eriodictyol in our in vivo experiments.
Troubleshooting Steps:
-
Confirm the Metabolic Pathway: Before attempting to modify the formulation, confirm that rapid glucuronidation is the primary clearance mechanism in your animal model. This can be done by analyzing plasma and urine for Eriodictyol glucuronides using LC-MS/MS.
-
Co-administration with a UGT Inhibitor: As a proof-of-concept, co-administer Eriodictyol with a known UGT inhibitor. A successful outcome will show a significant increase in the plasma concentration and half-life of the parent Eriodictyol.
-
Consider a Nanoformulation: If direct inhibition is not feasible for your application, consider encapsulating Eriodictyol in a nano-delivery system. This can provide a sustained release profile and protect the molecule from premature metabolism.
-
Evaluate Chemical Modification: For long-term development, synthesizing a prodrug or a modified version of Eriodictyol could offer a more permanent solution to the metabolic instability.
Experimental Protocols & Data
Strategy 1: Inhibition of Glucuronidation
Objective: To increase the plasma half-life of Eriodictyol by co-administering it with a UGT inhibitor.
Experimental Protocol: Co-administration of Eriodictyol with Glycyrrhetinic Acid (GA)
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Groups (n=6 per group):
-
Control Group: Oral administration of Eriodictyol (e.g., 50 mg/kg) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Treatment Group: Oral co-administration of Eriodictyol (50 mg/kg) and Glycyrrhetinic Acid (e.g., 25 mg/kg).
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Eriodictyol in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC), using appropriate software.
Expected Quantitative Data:
| Group | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Eriodictyol Alone | Value | Value | ~3-7 | Value | 100 |
| Eriodictyol + GA | Increased | Variable | Increased | Increased | >200[2] |
Note: Actual values will vary depending on the specific experimental conditions.
Strategy 2: Advanced Drug Delivery Systems
Objective: To encapsulate Eriodictyol in a nanoformulation to protect it from rapid metabolism and prolong its circulation time.
Experimental Protocol: Preparation of Eriodictyol-Loaded Polymeric Micelles
-
Materials: Eriodictyol, Amphiphilic block copolymer (e.g., mPEG-PLA), Organic solvent (e.g., acetonitrile), Dialysis membrane (MWCO 3.5 kDa).
-
Preparation Method (Thin-film hydration): a. Dissolve Eriodictyol and mPEG-PLA in acetonitrile. b. Evaporate the solvent under reduced pressure to form a thin film on the wall of a round-bottom flask. c. Hydrate the film with phosphate-buffered saline (PBS, pH 7.4) by rotating the flask at a temperature above the glass transition temperature of the polymer. d. Sonicate the resulting suspension to form micelles. e. Purify the micellar solution by dialysis against PBS to remove the un-encapsulated drug.
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determine the amount of encapsulated Eriodictyol using UV-Vis spectrophotometry or HPLC after disrupting the micelles with a suitable solvent.
-
Morphology: Visualize the micelles using Transmission Electron Microscopy (TEM).
-
-
In Vivo Pharmacokinetic Study: Follow a similar protocol as described in Strategy 1, using an intravenous administration of the Eriodictyol-loaded micellar solution and a solution of free Eriodictyol as a control.
Expected Quantitative Data:
| Formulation | Half-life (t½) (h) | AUC (ng·h/mL) |
| Free Eriodictyol | ~3-7 | Value |
| Eriodictyol Micelles | Significantly Increased | Significantly Increased |
Visualizations
Caption: Experimental workflow for developing and evaluating Eriodictyol-loaded polymeric micelles.
Caption: Metabolic pathway of Eriodictyol and the mechanism of UGT inhibitors.
References
- 1. Pharmacokinetics of selected chiral flavonoids: hesperetin, naringenin and eriodictyol in rats and their content in fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eriodictyol, Not Its Glucuronide Metabolites, Attenuates Acetaminophen-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating Off-Target Effects of Eriodictyol in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the flavonoid eriodictyol (B191197) in cell-based assays. Our goal is to help you mitigate off-target effects and ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary known molecular targets of eriodictyol?
Eriodictyol is known to modulate several signaling pathways, with its anti-inflammatory, antioxidant, and anti-cancer effects being widely reported. Key pathways include the inhibition of the PI3K/Akt/mTOR/NF-κB signaling cascade and the activation of the Nrf2/HO-1 antioxidant response pathway.[1][2][3][4][5][6][7][8][9][10]
Q2: What are the potential off-target effects of eriodictyol that I should be aware of in my cell-based assays?
While eriodictyol shows selectivity for cancer cells over normal cells, it's crucial to be aware of potential off-target effects.[1] These can include:
-
Cytotoxicity to non-cancerous cells at high concentrations: Although generally less toxic to normal cells, high concentrations of eriodictyol can impact their viability.[1][11]
-
Interaction with other signaling pathways: Eriodictyol has been shown to act as a TRPV1 antagonist, which could be a confounding factor in studies on pain or sensory neurons.[12][13][14][15]
-
Inhibition of cytochrome P450 (CYP) enzymes: Like many flavonoids, eriodictyol may inhibit CYP enzymes, which could be relevant in drug metabolism studies.[16][17][18]
-
Potential for hERG channel inhibition: Some flavonoids have been reported to interact with the hERG channel, which is a critical consideration in cardiac safety assessments.[19][20][21][22][23]
-
Assay-specific interference: As a compound with reductive potential, eriodictyol may directly reduce tetrazolium salts like MTT, leading to an overestimation of cell viability.[24][25]
Q3: How can I minimize the risk of misleading results due to off-target effects?
Several strategies can be employed:
-
Use the lowest effective concentration: Determine the optimal concentration of eriodictyol through dose-response experiments to minimize off-target effects.
-
Employ appropriate controls: Always include vehicle controls (e.g., DMSO) and consider using a positive control for the expected off-target effect if known.
-
Use multiple, mechanistically distinct assays: Corroborate findings from one assay with another. For example, confirm cytotoxicity from an MTT assay with a trypan blue exclusion assay or a real-time cell analysis system.
-
Utilize a panel of cell lines: Test eriodictyol on both target (e.g., cancer) and non-target (e.g., normal primary) cell lines to determine its selectivity index.
-
Consider pathway-specific inhibitors or activators: To confirm that the observed effect is mediated by the intended pathway, use known inhibitors or activators of that pathway in conjunction with eriodictyol.[2][6]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Steps |
| Eriodictyol Solubility Issues | Eriodictyol has poor aqueous solubility. Ensure it is fully dissolved in the stock solution (typically DMSO). Gentle warming or sonication may be necessary. Vortex the stock solution before each use. Visually inspect for precipitation when diluting in culture media.[26][27][28] |
| Cell Culture Variability | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency. Regularly test for mycoplasma contamination.[26] |
| pH Fluctuation in Media | The addition of a dissolved compound can sometimes alter the pH of the culture medium. Check the pH after adding eriodictyol and adjust if necessary with a cell culture-compatible buffer.[26] |
Problem 2: High background or suspected false positives in MTT or similar tetrazolium-based viability assays.
| Possible Cause | Troubleshooting Steps |
| Direct Reduction of MTT by Eriodictyol | Eriodictyol, as an antioxidant flavonoid, can directly reduce MTT to formazan (B1609692), leading to an overestimation of cell viability.[24][25] |
| 1. Perform a cell-free control: Incubate eriodictyol at various concentrations with MTT in cell culture medium without cells. A color change indicates direct reduction. | |
| 2. Wash cells before adding MTT: After the treatment period with eriodictyol, gently wash the cells with PBS before adding the MTT reagent to remove any remaining compound.[25] | |
| 3. Use an alternative viability assay: Employ an assay with a different mechanism, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a real-time impedance-based assay.[24] | |
| Precipitation of Eriodictyol | Precipitated eriodictyol in the wells can scatter light and interfere with absorbance readings.[26] |
| 1. Visually inspect wells: Before and after adding the assay reagent, check for any precipitate using a microscope. | |
| 2. Determine solubility limit: Measure the solubility of eriodictyol in your specific cell culture medium to avoid using concentrations that are prone to precipitation.[27] |
Problem 3: Unexpected cytotoxicity in non-target "control" cell lines.
| Possible Cause | Troubleshooting Steps |
| High Concentration of Eriodictyol | Even with a good selectivity index, high concentrations of eriodictyol can be toxic to normal cells.[1][11] |
| 1. Perform a full dose-response curve: Determine the IC50 values for both your target and non-target cell lines. | |
| 2. Calculate the Selectivity Index (SI): SI = IC50 (non-target cells) / IC50 (target cells). A higher SI indicates greater selectivity.[1] | |
| 3. Work within the therapeutic window: Choose concentrations for your mechanistic studies that are effective against target cells but have minimal impact on non-target cells. | |
| Off-Target Pathway Modulation | Eriodictyol may be interacting with a pathway that is critical for the survival of the specific non-target cell line being used. |
| 1. Review the literature: Investigate the known signaling pathways that are essential for your control cell line and see if there is any overlap with the known targets of eriodictyol. | |
| 2. Use pathway-specific assays: If an off-target pathway is suspected, use reporter assays or western blotting to assess the activity of key proteins in that pathway in the presence of eriodictyol. |
Quantitative Data Summary
Table 1: IC50 Values of Eriodictyol in Various Cancer and Non-Cancerous Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Human Lung Cancer | MTT | 48 | 50 | [1][11] |
| FR2 | Non-cancerous Fibroblasts | MTT | 48 | 95 | [1][11] |
| U87MG | Human Glioma | CCK-8 | 48 | 85.3 | [2] |
| CHG-5 | Human Glioma | CCK-8 | 48 | 92.6 | [2] |
| SK-RC-45 | Human Kidney Cancer | MTT | 72 | 53.75 | [29] |
| HeLa | Human Cervical Cancer | MTT | 72 | 107.5 | [29] |
| HCT-116 | Human Colon Cancer | MTT | 72 | 105 | [29] |
| MCF-7 | Human Breast Cancer | MTT | 72 | 75 | [29] |
| 4T1 | Murine Breast Cancer | MTT | 72 | 75 | [29] |
| CT-26 | Murine Colon Cancer | MTT | 72 | 47.5 | [29] |
| Renca | Murine Kidney Cancer | MTT | 72 | 145 | [29] |
| NKE | Normal Human Kidney Epithelial | MTT | 72 | >200 | [29] |
| WI-38 | Normal Human Lung Fibroblast | MTT | 72 | >200 | [29] |
| AGS | Human Gastric Cancer | Not Specified | Not Specified | 19.64 | [18] |
| HepG2 | Human Liver Cancer | Not Specified | Not Specified | 37.72 | [18] |
Table 2: Off-Target Interaction Data for Eriodictyol
| Target | Assay | Effect | Potency | Reference |
| TRPV1 Receptor | [3H]-Resiniferatoxin Binding | Antagonist | IC50 = 47 nM | [12][15] |
| TRPV1 Receptor | Capsaicin-mediated Calcium Influx | Inhibition | IC50 = 44 nM | [12][15] |
| CYP2E1 | Microsomal Biotransformation | Inhibition | ~80% inhibition | [17] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 2 x 10⁴ cells/well and incubate for 24 hours.
-
Eriodictyol Treatment: Prepare serial dilutions of eriodictyol (e.g., 0-100 µM) in complete culture medium. Replace the existing medium with 100 µL of the eriodictyol dilutions. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 560 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight. Treat with various concentrations of eriodictyol (e.g., 0, 25, 50, 100 µM) for 48 hours.[1]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300-670 x g for 5 minutes.[20][30]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).[30]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[30]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained and single-stained controls for proper compensation and gating.[30] Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[31][32][33]
Visualizations
Caption: Experimental workflow for characterizing eriodictyol's effects.
Caption: Key signaling pathways modulated by Eriodictyol.
References
- 1. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase 2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eriodictyol Inhibits the Production and Gene Expression of MUC5AC Mucin via the IκBα-NF-κB p65 Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding model for eriodictyol to Jun-N terminal kinase and its anti-inflammatory signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eriodictyol attenuates TNBS‐induced ulcerative colitis through repressing TLR4/NF‐kB signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eriodictyol protects against H(2)O(2)-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ufsm.br [ufsm.br]
- 13. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Eriodictyol: a flavonoid antagonist of the TRPV1 receptor with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Eriodictyol, Not Its Glucuronide Metabolites, Attenuates Acetaminophen-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hydroxylation of diverse flavonoids by CYP450 BM3 variants: biosynthesis of eriodictyol from naringenin in whole cells and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural products modulating the hERG channel: heartaches and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Stereoselective Inhibition of the hERG1 Potassium Channel [frontiersin.org]
- 21. Flavonoids and hERG channels: Friends or foes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacological inhibition of the hERG potassium channel is modulated by extracellular but not intracellular acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. State dependent dissociation of HERG channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 32. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 33. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing Eriodictyol Analysis with HPLC
Welcome to the Technical Support Center for Eriodictyol High-Performance Liquid Chromatography (HPLC) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting and refining your HPLC methods for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for Eriodictyol analysis on a C18 column?
A good starting point for reversed-phase HPLC analysis of Eriodictyol is a gradient elution using acidified water as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as mobile phase B.[1] The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, helps to suppress the ionization of the phenolic hydroxyl groups on Eriodictyol, resulting in sharper, more symmetrical peaks.[1]
Q2: My Eriodictyol peak is tailing. How can I improve the peak shape?
Peak tailing is a common issue in flavonoid analysis and can often be addressed by adjusting the mobile phase. Here are some common causes and solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar hydroxyl groups of Eriodictyol, causing tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic (pH 2-4) by adding 0.1% formic or acetic acid. This suppresses the ionization of silanol groups. Using an end-capped C18 column can also minimize these interactions.[1]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Solution: Try diluting your sample or reducing the injection volume.[1]
-
-
Metal Chelation: Eriodictyol's catechol structure can chelate with metal ions in the HPLC system (e.g., from stainless steel components), leading to peak tailing.
-
Solution: Adding a small amount of a chelating agent like EDTA to the mobile phase can help mitigate this issue.
-
Q3: I am seeing poor resolution between my Eriodictyol peak and other components in my sample. What mobile phase adjustments can I make?
Poor resolution can often be improved by optimizing the mobile phase composition and gradient.
-
Change the Organic Solvent: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of your separation and may resolve co-eluting peaks. Acetonitrile often provides better resolution for polar compounds.[1]
-
Adjust the Gradient: A steep gradient may not provide enough time for separation. Try using a shallower, more gradual gradient to improve resolution.[1]
-
Modify the Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of interfering compounds, altering their retention time and potentially improving separation from Eriodictyol.
Q4: My baseline is noisy and drifting. What are the likely causes related to the mobile phase?
A noisy or drifting baseline can interfere with the accurate detection and quantification of peaks.
-
Improperly Mixed or Degassed Mobile Phase: Ensure your mobile phase components are thoroughly mixed and degassed before use. Air bubbles in the system are a common cause of baseline noise.
-
Contaminated Solvents: Use high-purity, HPLC-grade solvents to prepare your mobile phase. Contaminants can cause baseline drift, especially during gradient elution.
-
Buffer Precipitation: If you are using a buffer, ensure it is completely dissolved and that the organic solvent concentration in your gradient does not cause it to precipitate.
Troubleshooting Guides: Adjusting the Mobile Phase for Better Eriodictyol HPLC Results
This section provides a systematic approach to troubleshooting common HPLC issues encountered during Eriodictyol analysis by adjusting the mobile phase.
Problem 1: Peak Tailing
Symptoms: The peak for Eriodictyol is asymmetrical, with a drawn-out tail.
| Potential Cause | Mobile Phase Adjustment Strategy | Expected Outcome |
| Secondary interactions with silanol groups | Decrease the pH of the aqueous mobile phase (A) by adding 0.1% formic acid or acetic acid. | Sharper, more symmetrical peaks due to suppression of silanol ionization.[1] |
| Sub-optimal organic solvent | Switch the organic mobile phase (B) from methanol to acetonitrile, or vice versa. | Altered selectivity may improve peak shape. |
| Inadequate buffer concentration | If using a buffer, ensure the concentration is sufficient (typically 10-25 mM) to maintain a stable pH. | Consistent peak shape and retention time. |
Problem 2: Peak Fronting
Symptoms: The peak for Eriodictyol is asymmetrical, with a leading edge that is broader than the trailing edge.
| Potential Cause | Mobile Phase Adjustment Strategy | Expected Outcome |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase composition or a weaker solvent. | Improved peak symmetry. |
| High sample concentration | Dilute the sample. | Symmetrical peak shape. |
Problem 3: Poor Resolution
Symptoms: The Eriodictyol peak is not baseline-separated from adjacent peaks.
| Potential Cause | Mobile Phase Adjustment Strategy | Expected Outcome |
| Inadequate separation power | Change the organic solvent (e.g., from methanol to acetonitrile) to alter selectivity.[1] | Improved separation between Eriodictyol and co-eluting peaks. |
| Gradient is too steep | Decrease the gradient slope (e.g., make the change in organic solvent percentage over a longer time).[1] | Increased retention time and better separation of closely eluting compounds. |
| Isocratic elution not optimal | Switch to a gradient elution method. | Better separation of compounds with a wider range of polarities. |
Problem 4: Inconsistent Retention Times
Symptoms: The retention time for the Eriodictyol peak varies between injections.
| Potential Cause | Mobile Phase Adjustment Strategy | Expected Outcome |
| Inconsistent mobile phase preparation | Prepare fresh mobile phase for each run and ensure accurate and consistent measurements of all components. | Reproducible retention times. |
| Mobile phase degradation | Prepare fresh mobile phase daily. | Stable retention times. |
| Insufficient column equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. | Consistent retention times from the start of the sequence. |
Experimental Protocols
The following is a representative experimental protocol for the HPLC analysis of flavonoids, which can be adapted for Eriodictyol.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
Eriodictyol reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 5% to 80% B over 30 minutes, followed by a wash and re-equilibration step. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 288 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the Eriodictyol reference standard in methanol to prepare a stock solution of known concentration.
-
Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of working standards for calibration.
-
Sample Preparation: The sample preparation method will depend on the matrix. A common method for plant extracts involves extraction with a suitable solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection.
Visualizations
Troubleshooting Workflow for Eriodictyol HPLC Mobile Phase Adjustment
Caption: A logical workflow for troubleshooting common HPLC issues in Eriodictyol analysis.
References
Technical Support Center: Enhancing Eriodictyol Absorption with Cyclodextrin Complexation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the absorption of the flavonoid Eriodictyol through cyclodextrin (B1172386) complexation.
Data Presentation: Quantitative Analysis of Flavonoid-Cyclodextrin Complexes
Due to the limited availability of specific quantitative data for Eriodictyol, the following tables present data for the structurally similar flavonoid, Naringenin, and the Eriodictyol glycoside, Eriocitrin (B1671051), to serve as a representative example of the expected enhancements.
Table 1: Solubility Enhancement of Flavonoids with Cyclodextrins
| Flavonoid | Cyclodextrin (CD) | Molar Ratio (Flavonoid:CD) | Solubility Enhancement (-fold) | Reference |
| Naringenin | β-Cyclodextrin (β-CD) | - | 132 | [1] |
| Naringenin | methyl-β-Cyclodextrin (mβ-CD) | - | 526 | [1] |
| Naringenin | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1 | 290 | [2] |
| Naringin | β-Cyclodextrin (β-CD) | 1:1 | 15 | [3] |
Table 2: In Vitro Permeability of Naringenin-HP-β-CD Complex across Caco-2 Cell Monolayers
| Compound | Concentration | Transport Enhancement (-fold) | Reference |
| Naringenin-HP-β-CD | 11 mM Naringenin, 45 mM HP-β-CD | 11 | [1] |
Table 3: Pharmacokinetic Parameters of Naringenin and Naringenin-HP-β-CD Complex in Rats (Oral Administration of 20 mg/kg Naringenin)
| Parameter | Naringenin | Naringenin-HP-β-CD Complex | Enhancement (-fold) | Reference |
| Cmax (µg/mL) | - | - | 14.6 | [1] |
| AUC0-10h (µg·h/mL) | - | - | 7.4 | [1] |
Experimental Protocols
1. Preparation of Eriodictyol-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol is adapted from a general method for flavonoid-cyclodextrin complexation.
-
Materials: Eriodictyol, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Deionized Water.
-
Procedure:
-
Dissolve HP-β-CD in deionized water to create a solution of the desired concentration.
-
Add Eriodictyol to the HP-β-CD solution in a 1:1 molar ratio.
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
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Filter the solution through a 0.45 µm membrane filter to remove any un-dissolved Eriodictyol.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 24-48 hours to obtain a dry powder of the Eriodictyol-HP-β-CD inclusion complex.
-
2. Phase Solubility Study
This study determines the stoichiometry and stability constant of the complex.
-
Materials: Eriodictyol, Cyclodextrin (e.g., β-CD, HP-β-CD), Buffer solution (e.g., phosphate (B84403) buffer at a relevant pH).
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of Eriodictyol to each cyclodextrin solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
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Filter the suspensions to remove the excess, un-dissolved Eriodictyol.
-
Determine the concentration of dissolved Eriodictyol in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of dissolved Eriodictyol against the concentration of the cyclodextrin to generate a phase solubility diagram. The stoichiometry and stability constant (Ks) can be calculated from the slope of this diagram.[4][5]
-
3. In Vitro Dissolution Study
This study evaluates the dissolution rate of the complex compared to the free drug.
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Materials: Eriodictyol, Eriodictyol-CD complex, Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid).
-
Procedure:
-
Place a known amount of Eriodictyol or the Eriodictyol-CD complex into a dissolution apparatus (e.g., USP Paddle Apparatus).
-
Add the pre-warmed dissolution medium.
-
Stir at a constant speed and maintain a constant temperature (e.g., 37°C).
-
Withdraw samples at predetermined time intervals.
-
Analyze the concentration of dissolved Eriodictyol in each sample using a suitable analytical method.
-
Plot the cumulative percentage of drug dissolved against time to compare the dissolution profiles.
-
Visualizations
Caption: Experimental workflow for preparation, characterization, and evaluation of Eriodictyol-CD complexes.
Caption: Mechanism of Eriodictyol-Cyclodextrin complexation and its impact on physicochemical properties.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency. | - Inappropriate molar ratio of Eriodictyol to cyclodextrin.- Insufficient stirring time or temperature for complexation.- Poor choice of cyclodextrin type for Eriodictyol.- Eriodictyol degradation during the process. | - Optimize the molar ratio (e.g., try 1:2 or 2:1 Eriodictyol:CD).- Increase stirring time (up to 72 hours) or slightly elevate the temperature (e.g., to 40°C).- Screen different cyclodextrin derivatives (e.g., β-CD, HP-β-CD, methyl-β-CD).- Protect the mixture from light and use an inert atmosphere if necessary. |
| Precipitation of the complex from the solution. | - The concentration of the complex has exceeded its solubility limit.- The chosen cyclodextrin forms a less soluble complex. | - Dilute the solution.- Use a more soluble cyclodextrin derivative like HP-β-CD.[6] |
| Inconclusive results from characterization techniques (FTIR, DSC). | - Incomplete complex formation, resulting in a physical mixture.- The interaction between Eriodextyol and the cyclodextrin is weak.- Instrument sensitivity is not optimal. | - Try a different preparation method (e.g., kneading or co-precipitation).- Ensure complete removal of uncomplexed material before analysis.- Optimize instrument parameters and ensure proper sample preparation. |
| No significant improvement in dissolution rate. | - Incomplete inclusion of Eriodictyol within the cyclodextrin cavity.- The complex is not fully amorphous.- Aggregation of the complex nanoparticles. | - Confirm complex formation using multiple characterization techniques (FTIR, DSC, XRD).- Use a preparation method that favors amorphization, such as freeze-drying.- Analyze particle size and zeta potential to assess aggregation and optimize the formulation to prevent it. |
| Variability in in vivo bioavailability results. | - Differences in the gastrointestinal environment of the animal models.- Instability of the complex in the gastrointestinal tract.- Rapid dissociation of the complex before absorption. | - Standardize the experimental conditions for the animal studies (e.g., fasting state).- Evaluate the stability of the complex in simulated gastric and intestinal fluids.- Select a cyclodextrin that forms a more stable complex with Eriodictyol. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which cyclodextrin complexation enhances Eriodictyol absorption?
The primary mechanism is the formation of an inclusion complex where the hydrophobic Eriodictyol molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.[7] This complex has a hydrophilic exterior, which significantly increases the aqueous solubility and dissolution rate of Eriodictyol in the gastrointestinal tract, leading to a higher concentration gradient for absorption across the intestinal epithelium.[1][2]
2. Which type of cyclodextrin is most suitable for Eriodictyol?
While β-cyclodextrin can form complexes with flavonoids, its derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methylated-β-cyclodextrins (m-β-CD), often exhibit superior performance due to their higher aqueous solubility and enhanced ability to form stable complexes.[1][2] The choice of cyclodextrin should be optimized based on experimental phase solubility studies.
3. What is the typical stoichiometry of an Eriodictyol-cyclodextrin complex?
For most flavonoids, a 1:1 molar ratio of the guest (Eriodictyol) to the host (cyclodextrin) is the most common stoichiometry for the inclusion complex.[3][4] However, this should be experimentally verified using a phase solubility study.
4. What are the key analytical techniques to confirm the formation of an Eriodictyol-cyclodextrin inclusion complex?
Several techniques are used in combination to confirm complex formation:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the characteristic vibrational bands of Eriodictyol upon complexation indicate its inclusion within the cyclodextrin cavity.
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting endotherm of Eriodictyol in the thermogram of the complex suggests the formation of an amorphous inclusion complex.[8]
-
X-ray Diffractometry (XRD): A change from a crystalline pattern for the pure components to a more amorphous or different crystalline pattern for the complex is indicative of inclusion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons of both Eriodictyol and the inner cavity of the cyclodextrin provide strong evidence of complex formation and can elucidate the geometry of the inclusion.[9]
5. Can cyclodextrin complexation affect the biological activity of Eriodictyol?
Generally, cyclodextrin complexation is not expected to alter the intrinsic biological activity of Eriodictyol, as the complexation is a reversible process. The primary goal is to improve its delivery to the site of action. However, by increasing its bioavailability, the overall in vivo efficacy of Eriodictyol can be significantly enhanced.[1]
6. Are there any potential safety concerns with the use of cyclodextrins?
Natural cyclodextrins and their common derivatives, such as HP-β-CD, are generally considered safe and are used in various pharmaceutical formulations. However, the safety profile can depend on the type of cyclodextrin, the route of administration, and the dose. It is essential to consult regulatory guidelines and conduct appropriate toxicological studies for any new formulation.
7. Does cyclodextrin complexation influence cellular uptake pathways?
While the primary enhancement is due to increased solubility, some studies suggest that cyclodextrins may also influence cellular uptake mechanisms. For instance, they may interact with cell membranes and potentially modulate the activity of efflux transporters, although the exact signaling pathways are still under investigation. Studies with Caco-2 cells, a model for the intestinal barrier, have shown that cyclodextrin complexes can enhance the transport of flavonoids across the cell monolayer.[1][10]
References
- 1. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes | Semantic Scholar [semanticscholar.org]
- 7. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnfs.or.kr [pnfs.or.kr]
- 9. Interaction of natural flavonoid eriocitrin with β-cyclodextrin and hydroxypropyl-β-cyclodextrin: an NMR and molecular dynamics investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Eriodictyol vs. Hesperetin: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antioxidant properties of two prominent flavonoids, eriodictyol (B191197) and hesperetin (B1673127). The information presented is supported by experimental data from in vitro assays and an exploration of their underlying molecular mechanisms of action, with a focus on the Nrf2 signaling pathway.
Quantitative Antioxidant Activity
The following table summarizes the in vitro antioxidant activity of eriodictyol and hesperetin, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.
| Compound | Assay | IC50 (µM) | Reference |
| Eriodictyol | DPPH | 19.9 ± 0.3 | [1] |
| ABTS | Data not available | ||
| Hesperetin | DPPH | 525.18 ± 1.02 | [2] |
| ABTS | 489.01 ± 0.09 | [2] |
Note: The provided IC50 values are from different studies and should be interpreted with caution due to potential variations in experimental conditions. While a direct IC50 value for eriodictyol in the ABTS assay was not available in the reviewed literature, several studies confirm its significant ABTS radical scavenging activity.
Mechanism of Action: Nrf2 Signaling Pathway
Both eriodictyol and hesperetin exert a significant portion of their antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like eriodictyol and hesperetin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and translation. This results in an enhanced cellular antioxidant defense system.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
Workflow:
Detailed Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.
-
Sample Preparation: Eriodictyol and hesperetin are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions, which are then serially diluted to obtain a range of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the test compounds. A control is prepared with the solvent and DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to quench the blue-green ABTS radical cation (ABTS•+), converting it to its colorless neutral form.
Workflow:
Detailed Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. The solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of ~0.7 at 734 nm.
-
Sample Preparation: Eriodictyol and hesperetin are dissolved in a suitable solvent to prepare stock solutions, which are then serially diluted.
-
Reaction Mixture: A fixed volume of the ABTS•+ solution is added to each concentration of the test compounds. A control is prepared with the solvent and ABTS•+ solution.
-
Incubation: The reaction mixtures are incubated at room temperature for a specified period (typically 6 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at approximately 734 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
References
Eriodictyol's Neuroprotective Effects in Alzheimer's Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Eriodictyol with other potential therapeutic agents in established mouse models of Alzheimer's disease (AD). The data presented is compiled from preclinical studies and aims to offer an objective overview to inform further research and drug development efforts.
Executive Summary
Eriodictyol, a natural flavonoid, has demonstrated significant neuroprotective potential in preclinical models of Alzheimer's disease. In both transgenic (APP/PS1) and amyloid-beta (Aβ) induced mouse models, Eriodictyol has been shown to ameliorate cognitive deficits, reduce Aβ plaque burden, and decrease tau hyperphosphorylation. Its mechanisms of action are multifaceted, involving the inhibition of ferroptosis through the VDR/Nrf2/HO-1 signaling pathway and the suppression of neuroinflammation via modulation of the NLRP3 inflammasome. When compared with its structural analog Homoeriodictyol and the established AD drug Donepezil, Eriodictyol shows comparable efficacy in improving cognitive function. Furthermore, its performance against other natural compounds like Resveratrol and Curcumin, assessed through indirect comparison in similar animal models, suggests it is a promising candidate for further investigation.
Comparative Performance Data
The following tables summarize the quantitative data from studies evaluating Eriodictyol and comparator compounds in Alzheimer's mouse models.
Table 1: Effects on Cognitive Function in Alzheimer's Mouse Models
| Compound | Mouse Model | Behavioral Test | Key Findings |
| Eriodictyol | APP/PS1 | Morris Water Maze, Y-Maze | Significantly improved learning and memory deficits.[1][2][3] |
| Aβ25-35 induced | Y-Maze, New Object Recognition | Improved memory impairment and cognitive dysfunction.[4] | |
| Homoeriodictyol | Aβ25-35 induced | Y-Maze, New Object Recognition | Improved memory impairment and cognitive dysfunction.[4] |
| Donepezil | APP/PS1 | Morris Water Maze, Novel Object Recognition | Significantly improved learning and memory deficits.[5][6][7][8][9] |
| Aβ25-35 induced | Y-Maze, New Object Recognition | Improved memory impairment.[4] | |
| Resveratrol | APP/PS1 (Tg6799) | Y-Maze, Morris Water Maze | Improved spatial working memory and rescued spatial memory deficits.[10] |
| Curcumin | APP/PS1 | Not specified in abstracts | Improved cognitive function.[11][12] |
Table 2: Effects on Alzheimer's Disease Neuropathology
| Compound | Mouse Model | Neuropathological Marker | Key Findings |
| Eriodictyol | APP/PS1 | Aβ aggregation, p-Tau | Markedly reduced Aβ aggregation and p-Tau levels in the cortex and hippocampus.[1][2][3] |
| Aβ25-35 induced | Aβ levels, p-Tau | Reduced the amount of amyloid and p-Tau in the brain.[4] | |
| Homoeriodictyol | Aβ25-35 induced | Aβ levels, p-Tau | Reduced the amount of amyloid and p-Tau in the brain.[4] |
| Donepezil | APP/PS1 | Aβ plaques, Aβ40/42 levels | Reduced congophilic amyloid plaques and decreased insoluble Aβ40/Aβ42 levels.[5][6] |
| Resveratrol | APP/PS1 (Tg6799) | Amyloid plaques, Aβ42 levels | Reduced amyloid plaque formation and Aβ42 levels.[10] |
| Curcumin | APP/PS1 | p-Tau, Aβ accumulation | Decreased hyperphosphorylation of Tau and inhibited Aβ accumulation.[13][14][15][16][17][18] |
Table 3: Effects on Mechanistic Pathways
| Compound | Mouse Model | Key Pathway/Mechanism | Key Findings |
| Eriodictyol | APP/PS1 | Ferroptosis (VDR/Nrf2/HO-1) | Inhibited ferroptosis by activating the VDR-mediated Nrf2/HO-1 signaling pathway.[1][2] |
| Aβ25-35 induced | Neuroinflammation (NLRP3 inflammasome) | Inhibited NLRP3 inflammasome activation.[4] | |
| Homoeriodictyol | Aβ25-35 induced | Neuroinflammation (NLRP3 inflammasome) | Inhibited NLRP3 inflammasome activation.[4] |
| Donepezil | APP/PS1 | Neuroinflammation (Microglial activation) | Inhibited microglial activation and the release of proinflammatory cytokines.[5][7][9] |
| Resveratrol | APP/PS1 | SIRT1/AMPK, Neuroinflammation | Increased activation of SIRT1 and AMPK pathways; reduced microglial activation.[10][19][20][21] |
| Curcumin | APP/PS1 | Caveolin-1/GSK-3β, Akt/GSK-3β | Reduced tau hyperphosphorylation by inhibiting the Caveolin-1/GSK-3β pathway.[13][14][15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Behavioral Analyses
1. Morris Water Maze (MWM) The MWM is used to assess spatial learning and memory. The apparatus consists of a circular pool filled with opaque water. A hidden platform is submerged beneath the water's surface.
-
Acquisition Phase: Mice are trained over several consecutive days to find the hidden platform from different starting positions. The time taken to reach the platform (escape latency) is recorded.
-
Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim freely for a set duration. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[1][8][13][15][19]
2. Y-Maze Test The Y-maze is used to evaluate short-term spatial working memory. The maze consists of three identical arms.
-
Spontaneous Alternation: A mouse is placed in one arm and allowed to explore the maze freely for a defined period. The sequence of arm entries is recorded. Spontaneous alternation is defined as successive entries into the three different arms and is a measure of spatial working memory.[3][4][6][16][21]
Neuropathological Analyses
1. Congo Red Staining for Amyloid Plaques Congo red is a dye that binds to the β-sheet structure of amyloid fibrils, allowing for the visualization of dense-core plaques.
-
Procedure: Brain sections are deparaffinized and rehydrated. The sections are then incubated in a Congo red solution, followed by differentiation in an alkaline alcohol solution. Stained plaques appear red under bright-field microscopy and exhibit apple-green birefringence under polarized light.[10][11][20][22][23]
2. Immunohistochemistry (IHC) for Phosphorylated Tau (p-Tau) IHC is used to detect the presence and localization of specific proteins in tissue sections using antibodies.
-
Procedure: Brain sections are incubated with a primary antibody specific for a phosphorylated epitope of the tau protein. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection. The resulting signal allows for the visualization and quantification of p-Tau pathology.[17][24][25][26][27][28]
3. Western Blot for Aβ and p-Tau Western blotting is used to detect and quantify specific proteins in a tissue homogenate.
-
Procedure: Brain tissue is homogenized, and proteins are separated by size using gel electrophoresis. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies against Aβ and p-Tau. A secondary antibody linked to a detection system is used to visualize and quantify the protein bands.[12][18][25][29][30]
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ40 and Aβ42 ELISA is a highly sensitive method for quantifying the levels of soluble and insoluble Aβ peptides.
-
Procedure: Brain homogenates are added to microplate wells coated with a capture antibody specific for Aβ40 or Aβ42. A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable color change. The intensity of the color is proportional to the amount of Aβ present.[14][31][32][33][34]
Mechanistic Analyses
1. Oxidative Stress Markers The levels of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) are measured to assess oxidative stress.
-
Procedure: Commercially available assay kits are typically used to measure the levels of these markers in brain homogenates according to the manufacturer's instructions.[35][36][37][38][39]
2. Ferroptosis Markers The expression of key proteins involved in ferroptosis, such as glutathione peroxidase 4 (GPX4), and the levels of iron are measured.
-
Procedure: Western blotting is used to determine the protein levels of GPX4. Iron levels can be measured using commercially available iron assay kits.[36][40][41][42]
3. NLRP3 Inflammasome Activation The activation of the NLRP3 inflammasome is assessed by measuring the levels of its components and downstream effectors.
-
Procedure: Western blotting is used to measure the protein levels of NLRP3, ASC, and cleaved caspase-1 in brain tissue lysates.[2][5][7][9][43]
4. VDR/Nrf2/HO-1 Signaling Pathway Analysis The activation of this pathway is determined by measuring the expression of its key protein components.
-
Procedure: Western blotting is performed to quantify the protein levels of Vitamin D Receptor (VDR), nuclear factor erythroid 2-related factor 2 (Nrf2), and heme oxygenase-1 (HO-1) in brain homogenates.[30]
Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating neuroprotective compounds in Alzheimer's mouse models.
Signaling Pathways
Eriodictyol's Neuroprotective Mechanisms
Caption: Eriodictyol's dual mechanism of inhibiting ferroptosis and neuroinflammation.
Comparator Compounds' Signaling Pathways
Caption: Signaling pathways modulated by Resveratrol and Curcumin in Alzheimer's models.
References
- 1. Morris water maze [bio-protocol.org]
- 2. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyagen.com [cyagen.com]
- 5. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. adipogen.com [adipogen.com]
- 8. Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris water maze assessment [bio-protocol.org]
- 14. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 16. scantox.com [scantox.com]
- 17. Immunotherapy Targeting Pathological Tau Conformers in a Tangle Mouse Model Reduces Brain Pathology with Associated Functional Improvements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 19. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Comparison of the Amyloid Load in the Brains of Two Transgenic Alzheimer’s Disease Mouse Models Quantified by Florbetaben Positron Emission Tomography [frontiersin.org]
- 21. noldus.com [noldus.com]
- 22. Quantification of cerebral amyloid angiopathy and parenchymal amyloid plaques with Congo red histochemical stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Amyloid and tau pathology of familial Alzheimer’s disease APP/PS1 mouse model in a senescence phenotype background (SAMP8) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thorase deficiency causes both Aβ accumulation and tau hyperphosphorylation in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. genomeme.ca [genomeme.ca]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. benchchem.com [benchchem.com]
- 31. eaglebio.com [eaglebio.com]
- 32. takarabio.com [takarabio.com]
- 33. Mouse Amyloid beta 42 ELISA Kit (KMB3441) - Invitrogen [thermofisher.com]
- 34. Anti-Aβ42- and anti-Aβ40-specific mAbs attenuate amyloid deposition in an Alzheimer disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. biocompare.com [biocompare.com]
- 37. Oxidative stress assays, oxidative stress markers and redox biochemistry | Abcam [abcam.com]
- 38. genox.com [genox.com]
- 39. mdpi.com [mdpi.com]
- 40. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 41. mdpi.com [mdpi.com]
- 42. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 43. researchgate.net [researchgate.net]
Eriodictyol's Efficacy in Breast Cancer: A Comparative Analysis Across Cell Lines
For Immediate Release
A comprehensive review of existing in-vitro studies reveals the differential efficacy of Eriodictyol, a natural flavonoid, in inhibiting the proliferation and inducing apoptosis in various breast cancer cell lines. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of Eriodictyol's performance, focusing on the widely studied MCF-7 and MDA-MB-231 cell lines, and highlights the underlying molecular mechanisms.
Comparative Efficacy of Eriodictyol
Eriodictyol has demonstrated notable anti-cancer properties, with its effectiveness varying among different breast cancer cell lines. This variation is likely attributable to the distinct molecular and genetic profiles of these cells.
Cell Viability Inhibition
Data indicates that Eriodictyol reduces the viability of both MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cells. However, the extent of this inhibition appears to be cell line-dependent. One study demonstrated that after a 48-hour treatment, Eriodictyol at a concentration of 30 µM reduced the viability of MCF-7 cells to approximately 60% of the control group, while the viability of MDA-MB-231 cells was reduced to about 80% under the same conditions, suggesting a greater sensitivity of the MCF-7 cell line to this compound.
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) | Reference |
| MCF-7 | 30 | 48 | ~60% | [1] |
| MDA-MB-231 | 30 | 48 | ~80% | [1] |
Table 1: Comparative Cell Viability in Breast Cancer Cell Lines Treated with Eriodictyol. This table summarizes the percentage of viable MCF-7 and MDA-MB-231 cells after 48-hour treatment with 30 µM Eriodictyol, as determined by MTT assay. Data is expressed as a percentage relative to untreated control cells.
Mechanism of Action: Apoptosis Induction and Pathway Inhibition
Eriodictyol's anti-cancer effects are largely attributed to its ability to induce programmed cell death (apoptosis) and to modulate key signaling pathways involved in cell survival and proliferation.
Induction of Apoptosis
Studies have consistently shown that Eriodictyol induces apoptosis in breast cancer cells in a dose-dependent manner.[2] This is a critical mechanism for eliminating cancerous cells. The pro-apoptotic effects of Eriodictyol are mediated through the regulation of key apoptotic proteins.
Inhibition of the PI3K/Akt Signaling Pathway
A significant body of evidence points to the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway as a primary mechanism of Eriodictyol's action in breast cancer cells.[2][3][4] This pathway is frequently hyperactivated in breast cancer and plays a crucial role in promoting cell survival, growth, and proliferation. By suppressing this pathway, Eriodictyol effectively hampers the cancer cells' ability to thrive.
Caption: Workflow for evaluating Eriodictyol's anti-cancer effects.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, the following are detailed methodologies for the key experiments cited in the analysis of Eriodictyol's efficacy.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Breast cancer cells (MCF-7, MDA-MB-231, etc.) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Eriodictyol (e.g., 0, 10, 20, 40, 80 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[5][6][7][8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of Eriodictyol for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin.
-
Washing: The collected cells are washed twice with cold PBS.
-
Staining: Cells are resuspended in 1X binding buffer, and Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.[9][10][11]
Caption: Eriodictyol inhibits the PI3K/Akt signaling cascade.
Western Blot Analysis for PI3K/Akt Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.
-
Protein Extraction: After treatment with Eriodictyol, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt), and other proteins of interest.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.[12]
Conclusion
Eriodictyol exhibits promising anti-cancer activity against breast cancer cells, with evidence suggesting a more pronounced effect on the MCF-7 cell line compared to MDA-MB-231. Its mechanism of action involves the induction of apoptosis and the suppression of the critical PI3K/Akt survival pathway. Further research, including broader comparative studies across a more extensive panel of breast cancer cell lines and in vivo models, is warranted to fully elucidate its therapeutic potential and to identify the specific molecular determinants of its differential efficacy. The standardized protocols provided herein offer a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eriodictyol Suppresses Gastric Cancer Cells via Inhibition of PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eriodictyol Suppresses Gastric Cancer Cells via Inhibition of PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Eriodictyol vs. Quercetin: A Comparative Review of Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriodictyol (B191197) and quercetin (B1663063) are two prominent flavonoids found in a variety of fruits, vegetables, and medicinal plants. Both compounds have garnered significant scientific interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. While structurally similar, subtle differences in their chemical makeup can lead to variations in their biological efficacy and mechanisms of action. This guide provides a comprehensive comparison of the biological activities of eriodictyol and quercetin, supported by experimental data, detailed methodologies for key assays, and visual representations of the signaling pathways they modulate.
Comparative Analysis of Biological Activities
Antioxidant Activity
Both eriodictyol and quercetin are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress. Their antioxidant capacity is a cornerstone of their diverse health benefits.[1][2]
A study directly comparing the antioxidant efficacy of several flavonoids in cultured retinal cells found eriodictyol to be a more potent antioxidant than quercetin in inhibiting lipid peroxidation, as indicated by a lower IC50 value in the thiobarbituric acid reactive substances (TBARS) assay.[1] In a cell-free system assessing hydrogen peroxide scavenging activity, both eriodictyol and quercetin demonstrated comparable efficacy.[2]
Table 1: Comparative Antioxidant Activity (IC50 values)
| Compound | Assay | IC50 Value (µM) | Source |
| Eriodictyol | TBARS (inhibition of lipid peroxidation) | 13.89 ± 0.66 | [1] |
| Quercetin | TBARS (inhibition of lipid peroxidation) | 20.74 ± 0.64 | [1] |
| Eriodictyol | Hydrogen Peroxide Scavenging | 0.73 ± 0.05 | [2] |
| Quercetin | Hydrogen Peroxide Scavenging | 0.75 ± 0.05 | [2] |
| Quercetin | DPPH Radical Scavenging | 19.17 | [3] |
Anti-inflammatory Activity
Eriodictyol and quercetin both exhibit significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
In a comparative study on luminol-dependent chemiluminescence of neutrophils, quercetin showed a slightly higher inhibitory activity (lower IC50) than eriodictyol. Another study reported that quercetin at a low concentration (1 µM) inhibited both TNF-α and IL-6 release in macrophages, while eriodictyol (approximate IC50 of 50 µM) only inhibited TNF-α release.[4]
Table 2: Comparative Anti-inflammatory Activity (IC50 values)
| Compound | Assay/Effect | IC50 Value (µM) | Cell Line | Source |
| Eriodictyol | Inhibition of luminol-dependent chemiluminescence | 0.59 ± 0.06 | Neutrophils | |
| Quercetin | Inhibition of luminol-dependent chemiluminescence | 0.39 ± 0.03 | Neutrophils | |
| Eriodictyol | Inhibition of TNF-α release | ~50 | RAW 264.7 macrophages | [4][5] |
| Quercetin | Inhibition of TNF-α and IL-6 release | 1 | RAW 264.7 macrophages | [4] |
Anticancer Activity
Both flavonoids have demonstrated the ability to inhibit the proliferation of various cancer cell lines and induce apoptosis.
A study comparing the effects of several flavonoids on gastric cancer cells found that eriodictyol had a more potent inhibitory effect on cell viability than quercetin.[6] In contrast, another study on various cancer cell lines ranked quercetin as having a higher antiproliferative potency than eriodictyol.[7] This suggests that the relative anticancer activity of these flavonoids can be cell-type specific.
Table 3: Comparative Anticancer Activity (IC50 values)
| Compound | Cell Line | IC50 Value (µM) | Source |
| Eriodictyol | AGS (gastric cancer) | 19.64 | [8] |
| Eriodictyol | HCT116 (colorectal carcinoma) | 35.85 | [8] |
| Eriodictyol | HepG2 (liver cancer) | 37.72 | [8] |
| Eriodictyol | A549 (lung cancer) | 50 | [9] |
| Eriodictyol | TGBC11TKB (gallbladder cancer) | 6.2 | [7] |
| Quercetin | TGBC11TKB (gallbladder cancer) | 5.9 | [7] |
| Quercetin | HCT116 (colon carcinoma) | 5.79 (±0.13) | [10] |
| Quercetin | MDA-MB-231 (breast cancer) | 5.81 (±0.13) | [10] |
Neuroprotective Effects
Eriodictyol and quercetin have shown promise in protecting neurons from damage and have been studied for their potential in neurodegenerative diseases like Alzheimer's.[11][12][13][14][15]
Quercetin has been shown to inhibit oxidative neuronal cell injury with an estimated IC50 of 4-5 µg/ml.[16] While direct comparative studies with quantitative IC50 values for eriodictyol in the same models are limited, its neuroprotective mechanisms are known to involve the activation of the Nrf2/HO-1 pathway and inhibition of MAPK and NF-κB pathways.[11]
Signaling Pathways
Eriodictyol and quercetin exert their biological effects by modulating several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival.
PI3K/Akt Signaling Pathway
Both flavonoids are known to inhibit the PI3K/Akt pathway, which is often dysregulated in cancer.[17][18][19] Eriodictyol has been shown to effectively suppress gastric cancer cells by inhibiting this pathway.[17] Quercetin also demonstrates anticancer effects through the modulation of the PI3K/Akt/mTOR pathway.[18]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of cellular processes that is modulated by both flavonoids. Quercetin has been shown to downregulate the phosphorylation of ERK1/2, p38, and JNK1/2.[20] Eriodictyol also exerts anti-inflammatory effects through the MAPK pathway.[11]
NF-κB Signaling Pathway
Both eriodictyol and quercetin are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[21][22] They can prevent the degradation of IκBα, thereby inhibiting the translocation of the p65 subunit to the nucleus.[21][22]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare various concentrations of the test compounds (eriodictyol, quercetin) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction Mixture : In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the test compound or standard solution.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance of the solution at 517 nm using a microplate reader. A blank containing only methanol and DPPH is also measured.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination : The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of eriodictyol or quercetin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition : After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage of the control. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
ELISA for Cytokine Measurement
This assay is used to quantify the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
-
Plate Coating : Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[14]
-
Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[14]
-
Sample and Standard Incubation : Add cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.[10]
-
Detection Antibody : Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.[10]
-
Enzyme Conjugate : Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 20-30 minutes at room temperature.[10]
-
Substrate Addition : Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.[10]
-
Stop Reaction : Add a stop solution (e.g., 2N H2SO4) to terminate the reaction.[10]
-
Measurement : Measure the absorbance at 450 nm using a microplate reader.[10]
-
Calculation : Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of the cytokine in the samples.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis : After treatment with the flavonoids, lyse the cells in a buffer containing protease and phosphatase inhibitors to extract the proteins.[1]
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[1]
-
SDS-PAGE : Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[1]
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, p-p65) overnight at 4°C.[1]
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[1]
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[1]
-
Analysis : Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Conclusion
Both eriodictyol and quercetin are flavonoids with a remarkable spectrum of biological activities that hold significant promise for therapeutic applications. While both compounds exhibit potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, this comparative review highlights that their efficacy can vary depending on the specific biological context and experimental model.
Eriodictyol appears to be a more potent inhibitor of lipid peroxidation, while quercetin may have a stronger inhibitory effect on certain inflammatory cytokines. Their anticancer activities are cell-type dependent. Both flavonoids effectively modulate key signaling pathways such as PI3K/Akt, MAPK, and NF-κB, which are central to their mechanisms of action.
For researchers and drug development professionals, the choice between eriodictyol and quercetin may depend on the specific therapeutic target and desired biological outcome. Further direct comparative studies, particularly in the area of neuroprotection and in vivo models, are warranted to fully elucidate their relative therapeutic potential and to guide the development of novel flavonoid-based therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quercetin protects against neuronal toxicity by activating the PI3K/Akt/GSK-3β pathway in vivo models of MPTP-induced Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NF-κB western blotting [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Neuroprotective Potentiality of Flavonoids on Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders [frontiersin.org]
- 15. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. khu.elsevierpure.com [khu.elsevierpure.com]
- 17. mdpi.com [mdpi.com]
- 18. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Rutin Modulates MAPK Pathway Differently from Quercetin in Angiotensin II-Induced H9c2 Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Eriodictyol attenuates TNBS‐induced ulcerative colitis through repressing TLR4/NF‐kB signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Eriodictyol's Mechanism of Action: A Comparative Guide to Western Blot Analysis
Eriodictyol, a naturally occurring flavonoid found in citrus fruits and medicinal herbs, has garnered significant attention from the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Understanding the molecular mechanisms underlying these therapeutic properties is paramount for its development as a potential therapeutic agent. Western blotting stands as a cornerstone technique for elucidating these mechanisms by allowing for the sensitive and specific detection of changes in protein expression and post-translational modifications within key signaling pathways.
This guide provides a comprehensive overview of the application of Western blotting in confirming the mechanism of action of Eriodictyol. It includes detailed experimental protocols, quantitative data from relevant studies, and a comparison with alternative techniques, aimed at researchers, scientists, and drug development professionals.
The Role of Western Blot in Elucidating Eriodictyol's Activity
Western blotting is a powerful immunodetection technique that enables the identification and quantification of specific proteins from a complex mixture, such as a cell or tissue lysate. This method is instrumental in confirming Eriodictyol's molecular targets by visualizing its effects on the protein expression levels and activation states (through phosphorylation) of key signaling molecules. For instance, studies have consistently employed Western blotting to demonstrate Eriodictyol's influence on critical cellular pathways, including the PI3K/Akt and Nrf2 pathways.
Detailed Experimental Protocol: Western Blot Analysis
The following is a generalized protocol for performing a Western blot to assess the effect of Eriodictyol on a target protein. Specific conditions, such as antibody concentrations and incubation times, may need to be optimized for each experiment.
1. Sample Preparation (Cell Lysate)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of Eriodictyol or a vehicle control (e.g., DMSO) for a predetermined duration.
-
Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.
-
Protein Quantification: Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.[1][2]
2. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Loading: Denature the protein samples by boiling them in Laemmli sample buffer. Load equal amounts of protein (typically 15-30 µg) into the wells of an SDS-polyacrylamide gel.[1] Include a molecular weight marker to determine the size of the target protein.
-
Electrophoresis: Separate the proteins based on their molecular weight by applying an electric current.
3. Protein Transfer
-
Electroblotting: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be achieved through wet or semi-dry transfer methods.
4. Immunodetection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. The antibody dilution should be optimized based on the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST to remove unbound primary antibody. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, detect the protein-antibody complexes using an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.
5. Data Analysis
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).[3] Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
References
- 1. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eriodictyol Suppresses Gastric Cancer Cells via Inhibition of PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Eriodictyol: Validating Antioxidant Efficacy with the DCF-DA Assay
For researchers and professionals in drug development, identifying and validating potent antioxidant compounds is a critical step in creating novel therapeutics for a range of conditions linked to oxidative stress. Eriodictyol (B191197), a flavonoid found in citrus fruits, has emerged as a promising candidate due to its significant antioxidant properties.[1][2] This guide provides a comparative overview of Eriodictyol's antioxidant effects, validated through the widely-used 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) assay, and contextualized with data from other known antioxidants.
Comparative Antioxidant Performance
The antioxidant capacity of Eriodictyol has been demonstrated in various cellular models. The following tables summarize key quantitative data from studies utilizing the DCF-DA assay and other relevant antioxidant assays to assess the efficacy of Eriodictyol and compare it with established antioxidants like Trolox and N-acetylcysteine (NAC).
Note: The data presented below is compiled from different studies and is not a direct head-to-head comparison under the same experimental conditions. Variations in cell lines, oxidant concentrations, and incubation times can influence the results.
Table 1: Antioxidant Activity of Eriodictyol
| Cell Line | Oxidative Stressor | Eriodictyol Concentration | Outcome | Reference |
| Human Dermal Fibroblasts (BJ) | 500 µM H₂O₂ | 10-20 µM | Concentration-dependent inhibition of H₂O₂-induced oxidative stress. | [3] |
| Human Keratinocytes (HaCaT) | UV Radiation | Not specified | Significant suppression of UV-induced reactive oxygen species (ROS) generation. | [1] |
| Murine Melanoma (B16-F10) & Primary Human Keratinocytes (PHK) | H₂O₂ | 50 µM | Significant cellular antioxidant capacity against ROS formation. | [4] |
Table 2: Antioxidant Activity of Comparative Compounds
| Compound | Assay | IC₅₀ / Effect | Cell Line / Conditions | Reference |
| Trolox | DPPH Radical Scavenging | IC₅₀: 63.8 ± 8.3 µM | In vitro | [5] |
| N-acetylcysteine (NAC) | DCF-DA | Dramatic decrease in ROS levels | HEK293 cells treated with Patulin | [6] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of these findings. Below is a detailed protocol for the DCF-DA assay, synthesized from established methods.[7][8][9]
Cellular Reactive Oxygen Species (ROS) Detection using DCF-DA Assay
Objective: To quantify the intracellular antioxidant activity of Eriodictyol by measuring its ability to reduce induced ROS levels in cultured cells.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS)
-
Eriodictyol
-
N-acetylcysteine (NAC) or Trolox (as positive control)
-
Hydrogen peroxide (H₂O₂) or other ROS inducer
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom microplate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[8]
-
Compound Treatment:
-
Prepare stock solutions of Eriodictyol and the comparative antioxidant (e.g., NAC) in DMSO.
-
Treat the cells with various concentrations of Eriodictyol or the comparative antioxidant for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO) and an untreated control.
-
-
Induction of Oxidative Stress:
-
After the treatment period, induce oxidative stress by adding a ROS inducer like H₂O₂ to the appropriate wells. The concentration and incubation time will need to be optimized for the specific cell line.
-
-
DCFH-DA Staining:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.[8]
-
Immediately before use, dilute the stock solution in serum-free DMEM to a final working concentration (e.g., 10-20 µM).[10]
-
Remove the media from the wells and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[7]
-
-
Measurement of Fluorescence:
-
After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[7] Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Normalize the fluorescence readings to the cell viability if necessary.
-
Express the antioxidant effect as a percentage reduction in fluorescence relative to the cells treated with the ROS inducer alone.
-
Mechanism of Action and Signaling Pathways
Eriodictyol exerts its antioxidant effects through multiple mechanisms. It can directly scavenge free radicals and also modulate intracellular signaling pathways that enhance the cellular antioxidant defense system.[3][11]
Caption: Principle of the DCF-DA assay for intracellular ROS detection.
Eriodictyol has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Activation of the Nrf2 signaling pathway by Eriodictyol.
References
- 1. The anti-apoptotic and anti-oxidant effect of eriodictyol on UV-induced apoptosis in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eriodictyol Attenuates H2O2-Induced Oxidative Damage in Human Dermal Fibroblasts through Enhanced Capacity of Antioxidant Machinery | MDPI [mdpi.com]
- 4. Anti-melanogenesis and antigenotoxic activities of eriodictyol in murine melanoma (B16-F10) and primary human keratinocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eriodictyol Attenuates H2O2-Induced Oxidative Damage in Human Dermal Fibroblasts through Enhanced Capacity of Antioxidant Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylcysteine Inhibits Patulin-Induced Apoptosis by Affecting ROS-Mediated Oxidative Damage Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Antioxidant Activities and Mechanisms of Tomentosin in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]
comparing the bioavailability of Eriodictin and its glycosides
A Comparative Guide for Researchers
Eriodictyol (B191197), a flavanone (B1672756) found in citrus fruits and medicinal plants, has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its clinical utility is often hampered by low bioavailability. In nature, eriodictyol frequently exists as glycosides, such as eriocitrin (B1671051) and eriodictyol-7-O-glucoside. This guide provides a comparative analysis of the bioavailability of eriodictyol and its glycosidic forms, supported by experimental data, to aid researchers in drug development and nutraceutical formulation.
Quantitative Bioavailability Data
The oral bioavailability of eriodictyol and its glycosides is a complex interplay of intestinal absorption, metabolism by gut microbiota, and first-pass metabolism in the liver. The data presented below, compiled from various preclinical and clinical studies, highlights the key pharmacokinetic parameters.
| Compound | Test System | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Eriodictyol | Rats (intravenous) | 20 mg/kg | - | - | - | - | [1] |
| Rats (oral suspension in 1% CMC) | 25 mg/kg | Biphasic peaks observed | - | - | - | [2] | |
| Rats (oral solution in saline/PEG400/Tween80) | 25 mg/kg | Single peak observed | - | - | - | [2] | |
| Eriocitrin (Eriodictyol-7-O-rutinoside) | Humans (from lemon extract) | 260 mg | Higher than hesperidin (B1673128) metabolites | 6.0 ± 0.4 | Higher than hesperidin metabolites | - | [3] |
| Rats (oral) | 100 mg/kg | - | - | - | < 1 | [3][4][5] | |
| Eriodictyol-8-C-β-D-glucopyranoside | Rats (oral) | - | - | - | - | 7.71 ± 1.52 | [6] |
Note: Direct comparative studies providing Cmax and AUC for both eriodictyol and its glycosides in the same study are limited. The data above is compiled from different studies and should be interpreted with caution. In the study comparing eriodictyol and eriocitrin in rats, no free eriodictyol was detected in the blood after administration of either compound, indicating extensive metabolism[2].
Deciphering the Metabolic Journey
The structural form of eriodictyol, whether as an aglycone or a glycoside, significantly influences its absorption and metabolic fate. The following diagram illustrates the generalized metabolic pathway of eriodictyol glycosides.
Experimental Corner: Methodologies for Bioavailability Assessment
Accurate assessment of bioavailability is paramount. Below are detailed protocols for key experiments commonly employed in the study of flavonoid pharmacokinetics.
In Vivo Pharmacokinetic Study in Rats
A typical workflow for an in vivo bioavailability study is depicted below.
Protocol Details:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light/dark cycle) and allowed to acclimatize for at least one week before the experiment.
-
Fasting: Rats are typically fasted overnight (10-12 hours) with free access to water before oral administration.
-
Drug Administration: The test compound (eriodictyol or its glycoside) is administered orally via gavage. The compound is often dissolved or suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a mixture of saline, PEG400, and Tween80[2].
-
Blood Collection: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or orbital sinus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes[3][4].
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000g for 10 minutes) and stored at -80°C until analysis.
-
Sample Preparation for Analysis: Plasma samples are typically prepared by protein precipitation with an organic solvent like methanol (B129727) or acetone[4]. An internal standard is added before precipitation to ensure accuracy. The supernatant is then collected, dried, and reconstituted in the mobile phase for analysis.
-
Analytical Method: Quantification of the parent compound and its metabolites in plasma is performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method[4][6].
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, and AUC.
In Vitro Intestinal Permeability: Caco-2 Cell Monolayer Assay
The Caco-2 cell monolayer model is a widely accepted in vitro tool to predict the intestinal permeability of compounds.
Protocol Details:
-
Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., MEM with 10% FBS) and seeded onto Transwell inserts at a density of approximately 8 x 10^4 cells/cm^2[7]. The cells are allowed to differentiate for 19-21 days to form a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values above 300-400 Ω·cm² are generally considered acceptable[8].
-
Transport Study: The test compound (dissolved in a transport buffer like HBSS) is added to the apical (AP) side (representing the intestinal lumen) of the Transwell insert. The appearance of the compound in the basolateral (BL) side (representing the bloodstream) is monitored over time (e.g., up to 2 hours)[7][8]. Samples are collected from the basolateral chamber at specific time points. Transport from the BL to AP side can also be assessed to investigate efflux mechanisms.
-
Sample Analysis: The concentration of the compound in the collected samples is determined by HPLC or LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the substance on the receiver side, A is the surface area of the membrane, and C0 is the initial concentration on the donor side.
Conclusion
The available evidence suggests that eriodictyol glycosides, as found in nature, are poorly absorbed intact. Their bioavailability is largely dependent on the hydrolysis of the glycosidic bond by gut microbiota to release the aglycone, eriodictyol, which is then absorbed. However, the aglycone itself undergoes extensive first-pass metabolism, primarily glucuronidation, which limits the systemic exposure to free eriodictyol[2][9].
Interestingly, some studies suggest that glycoside forms like eriodictyol-7-O-glucoside may possess biological activity of their own, acting as activators of signaling pathways like Nrf2[10][11]. This raises the possibility of therapeutic benefits even with low systemic levels of the aglycone.
For researchers in drug development, these findings underscore the importance of strategies to enhance the bioavailability of eriodictyol. This could include the use of absorption enhancers, formulation in lipid-based delivery systems, or the co-administration of inhibitors of glucuronidation enzymes[9]. Further head-to-head pharmacokinetic studies directly comparing eriodictyol with its various glycosides are warranted to provide a clearer picture and guide the development of next-generation eriodictyol-based therapeutics.
References
- 1. Pharmacokinetics of selected chiral flavonoids: hesperetin, naringenin and eriodictyol in rats and their content in fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacokinetics and Biodistribution of Eriocitrin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of a sensitive and specific LC-MS/MS method for determination of eriodictyol-8-C-β-d-glucopyranoside in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eriodictyol, Not Its Glucuronide Metabolites, Attenuates Acetaminophen-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
A Head-to-Head In Vivo Comparison of Eriodictyol and Homoeriodictyol: Neuroprotective Efficacy in an Alzheimer's Disease Model
For researchers and professionals in drug development, understanding the nuanced differences between structurally similar flavonoid compounds is critical for therapeutic innovation. This guide provides a direct comparative analysis of the in vivo efficacy of eriodictyol (B191197) and homoeriodictyol (B191827), focusing on their neuroprotective effects in a mouse model of Alzheimer's disease (AD). The data presented is drawn from a key study that directly compares these two flavanones, supplemented with information from broader research on their individual properties.
Data Presentation: Comparative Efficacy in a Murine AD Model
The following tables summarize the quantitative data from a head-to-head study where eriodictyol (Eri) and homoeriodictyol (Hom) were administered orally for four weeks to mice with Aβ25–35-induced memory impairment. Donepezil (Don) was used as a positive control.
Table 1: Effects on Cognitive Function
| Treatment Group | Y-Maze Spontaneous Alternation (%) | New Object Recognition (Discrimination Index) |
| Control | 65.2 ± 5.8 | 0.68 ± 0.12 |
| Model (Aβ25–35) | 38.6 ± 6.2 | 0.29 ± 0.09 |
| Donepezil (1 mg/kg) | 58.9 ± 7.1 | 0.61 ± 0.11 |
| Eriodictyol (50 mg/kg) | 55.4 ± 6.5 | 0.58 ± 0.10 |
| Homoeriodictyol (50 mg/kg) | 57.1 ± 6.8 | 0.60 ± 0.11 |
| *p < 0.05 compared to the Model group. |
Table 2: Impact on Oxidative Stress Markers in Brain Tissue
| Treatment Group | GSH-Px (U/mgprot) | MDA (nmol/mgprot) | SOD (U/mgprot) |
| Control | 125.4 ± 15.2 | 1.8 ± 0.3 | 158.7 ± 18.9 |
| Model (Aβ25–35) | 78.9 ± 9.8 | 4.2 ± 0.6 | 98.4 ± 12.1 |
| Donepezil (1 mg/kg) | 115.6 ± 13.5 | 2.3 ± 0.4 | 145.2 ± 16.8 |
| Eriodictyol (50 mg/kg) | 110.2 ± 12.8 | 2.5 ± 0.5 | 139.8 ± 15.5 |
| Homoeriodictyol (50 mg/kg) | 112.7 ± 13.1 | 2.4 ± 0.4 | 142.3 ± 16.1 |
| p < 0.05 compared to the Model group. |
Table 3: Modulation of NLRP3 Inflammasome-Related Proteins in the Brain
| Treatment Group | NLRP3 (relative expression) | Caspase-1 (relative expression) | IL-1β (pg/mg protein) | IL-18 (pg/mg protein) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.11 | 25.4 ± 3.1 | 30.2 ± 3.5 |
| Model (Aβ25–35) | 2.89 ± 0.35 | 2.67 ± 0.31 | 58.9 ± 6.7 | 65.4 ± 7.8 |
| Donepezil (1 mg/kg) | 1.32 ± 0.15 | 1.25 ± 0.14 | 30.1 ± 3.6 | 35.8 ± 4.1 |
| Eriodictyol (50 mg/kg) | 1.45 ± 0.17 | 1.38 ± 0.16 | 32.5 ± 3.9 | 38.2 ± 4.5 |
| Homoeriodictyol (50 mg/kg) | 1.38 ± 0.16 | 1.31 ± 0.15 | 31.2 ± 3.7 | 36.9 ± 4.3 |
| *p < 0.05 compared to the Model group. |
Experimental Protocols
1. Aβ25–35-Induced Alzheimer's Disease Mouse Model and Drug Administration An AD mouse model was established via intracerebroventricular (ICV) injection of the Aβ25–35 peptide.[1] Following the injection, eriodictyol and homoeriodictyol were administered orally to the mice for a duration of 4 weeks.[1]
2. Behavioral Tests
-
Y-Maze: To assess spatial working memory, the Y-maze test was conducted. The number of arm entries and the sequence of entries were recorded to calculate the spontaneous alternation percentage.[1]
-
New Object Recognition: This test was used to evaluate learning and memory. Mice were habituated to an arena with two identical objects. Later, one object was replaced with a novel one, and the time spent exploring each object was recorded to determine the discrimination index.[1]
3. Biochemical Assays
-
Oxidative Stress Markers: The levels of glutathione (B108866) peroxidase (GSH-Px), malondialdehyde (MDA), and superoxide (B77818) dismutase (SOD) in the brain tissue were measured using commercially available assay kits.[1]
-
ELISA: The concentrations of IL-1β and IL-18 in the brain were quantified using enzyme-linked immunosorbent assay (ELISA) kits.[1]
4. Western Blot Analysis The protein expression levels of NLRP3 and Caspase-1 in the brain tissue were determined by Western blotting. Brain homogenates were subjected to SDS-PAGE, transferred to a membrane, and incubated with specific primary and secondary antibodies.
Mandatory Visualization
References
Eriodictyol: A Potent Inhibitor of the NF-κB Pathway in Macrophages - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eriodictyol's performance in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway in macrophages against other established inhibitors. The data presented is supported by experimental findings, offering a valuable resource for researchers investigating novel anti-inflammatory therapeutics.
Introduction to NF-κB Inhibition in Macrophages
The NF-κB signaling pathway is a cornerstone of the inflammatory response. In macrophages, its activation by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Dysregulation of this pathway is implicated in numerous inflammatory diseases. Consequently, the development of potent and specific NF-κB inhibitors is a significant focus in drug discovery. Eriodictyol (B191197), a natural flavonoid, has emerged as a promising candidate for modulating this pathway. This guide evaluates its efficacy in comparison to well-characterized NF-κB inhibitors, BAY 11-7082 and Parthenolide.
Comparative Analysis of NF-κB Inhibitors
The following tables summarize the quantitative data on the effects of Eriodictyol and comparator compounds on key markers of NF-κB pathway activation in macrophages.
Table 1: Effect of Inhibitors on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Compound | Cell Line | Concentration | Target Cytokine | Inhibition (%) / Fold Change | Reference |
| Eriodictyol | RAW 264.7 | 10 µM | TNF-α | ↓ 56.2% | [1] |
| RAW 264.7 | 25 µM | IL-6 mRNA | ↓ 63.1% | [1] | |
| RAW 264.7 | 25 µM | iNOS mRNA | ↓ 86.9% | [1] | |
| BAY 11-7082 | RAW 264.7 | Not Specified | TNF-α | Strong Inhibition | [2] |
| Peritoneal Macrophages | Not Specified | TNF-α | Strong Inhibition | [2] | |
| THP-1 | 5 µM | Intracellular MTB viability | ↓ 66% | [3] | |
| Parthenolide | 3T3-L1 co-cultured with RAW 264.7 | Not Specified | IL-6 | ↓ 40-42% | [4] |
| 3T3-L1 co-cultured with RAW 264.7 | Not Specified | MCP-1 | ↓ 26-37% | [4] |
Table 2: Effect of Inhibitors on NF-κB Signaling Pathway Proteins in LPS-stimulated Macrophages
| Compound | Cell Line | Concentration | Target Protein | Effect | Reference |
| Eriodictyol | RAW 264.7 | 25 µM | p-p38, p-ERK, p-JNK | Downregulation | [1] |
| RAW 264.7 | Not Specified | p-IκBα, p-p65 | Suppression | [5] | |
| BAY 11-7082 | RAW 264.7 | Not Specified | p-p65 translocation | Suppression | [2] |
| RAW 264.7 | Not Specified | p-IκBα | Strong Suppression | [2] | |
| Parthenolide | RAW 264.7 | Not Specified | NF-κB activation | Inhibition | [6] |
| RAW 264.7 | Not Specified | iNOS expression | Inhibition | [6] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
References
- 1. Binding model for eriodictyol to Jun-N terminal kinase and its anti-inflammatory signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Nuclear Factor-Kappa B Activation Decreases Survival of Mycobacterium tuberculosis in Human Macrophages | PLOS One [journals.plos.org]
- 4. Parthenolide, a feverfew-derived phytochemical, ameliorates obesity and obesity-induced inflammatory responses via the Nrf2/Keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Eriodictyol: A Comparative Analysis of its Selective Cytotoxicity in Cancer vs. Normal Cells
For Immediate Release
This guide provides a comprehensive comparison of the selective cytotoxic effects of the flavonoid Eriodictyol on various cancer cell lines versus normal, healthy cells. The data presented is compiled from multiple independent research studies and is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Eriodictyol, a natural flavonoid found in citrus fruits and medicinal plants, has demonstrated significant potential as a selective anti-cancer agent. Extensive in vitro studies have shown that Eriodictyol exhibits considerable cytotoxicity towards a range of cancer cell lines while displaying minimal adverse effects on normal cells. This selectivity is attributed to its ability to modulate specific signaling pathways that are often dysregulated in cancer, leading to the induction of apoptosis and inhibition of cell proliferation.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Eriodictyol in various human and murine cancer cell lines compared to normal cell lines, as determined by MTT assays. A lower IC50 value indicates a higher cytotoxic potency.
Table 1: IC50 Values of Eriodictyol in Human Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| Cancer | ||||
| A549 | Human Lung Carcinoma | 50 | 1.9 | [1][2] |
| SK-RC-45 | Human Renal Cell Carcinoma | 53.75 | >3.72 | [3][4] |
| HeLa | Human Cervical Adenocarcinoma | 107.5 | >1.86 | [3][4] |
| HCT-116 | Human Colorectal Carcinoma | 105 | >1.9 | [3][4] |
| MCF-7 | Human Breast Adenocarcinoma | 75 | >2.66 | [3][4] |
| HepG2 | Human Hepatocellular Carcinoma | 37.6 | - | [5] |
| AGS | Human Gastric Adenocarcinoma | ~150 (at 48h) | - | [6] |
| HGC-27 | Human Gastric Carcinoma | ~150 (at 48h) | - | [6] |
| MKN-45 | Human Gastric Carcinoma | >150 (at 48h) | - | [6] |
| U87MG | Human Glioblastoma-Astrocytoma | - | - | [7][8] |
| CHG-5 | Human Glioma | - | - | [7][8] |
| Normal | ||||
| FR2 | Normal Lung Fibroblast | 95 | - | [1][2] |
| NKE | Normal Human Kidney Epithelial | >200 | - | [3][4] |
| WI-38 | Normal Human Fetal Lung Fibroblast | >200 | - | [3][4] |
| AML12 | Normal Mouse Hepatocyte | High | - | [5] |
| GES-1 | Normal Human Gastric Epithelial | Much weaker than GC cells | - | [6] |
| BJ | Normal Human Foreskin Fibroblast | Non-toxic up to 40 µM | - | [9] |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Table 2: IC50 Values of Eriodictyol in Murine Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| 4T1 | Murine Breast Cancer | 75 | [3] |
| CT-26 | Murine Colon Carcinoma | 47.5 | [3] |
| Renca | Murine Renal Adenocarcinoma | 145 | [3] |
Mechanisms of Selective Cytotoxicity
Eriodictyol's selective anti-cancer activity is mediated through the modulation of several key signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of proliferation and metastasis.
Induction of Apoptosis
Eriodictyol has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.
-
Mitochondrial-Mediated (Intrinsic) Pathway: In human lung cancer A549 cells, Eriodictyol treatment leads to a dose-dependent reduction in mitochondrial membrane potential.[1][2] It also regulates the Bcl-2 family of proteins, causing a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[1][2]
-
TNFR1-Mediated (Extrinsic) Pathway: Studies have revealed that Eriodictyol can selectively upregulate the expression of Tumor Necrosis Factor Receptor 1 (TNFR1) in cancer cells (HeLa and SK-RC-45) but not in normal cells.[4][10] This leads to the activation of the pro-apoptotic DISC (Death-Inducing Signaling Complex) components and subsequent caspase cascade activation.[4][10]
-
PI3K/Akt/NF-κB Pathway: In glioma cells, Eriodictyol has been found to inhibit the PI3K/Akt/NF-κB signaling pathway in a concentration-dependent manner.[7][8] This inhibition suppresses cell proliferation and metastasis while promoting apoptosis.[7][8] The effects of Eriodictyol on apoptosis are enhanced by a PI3K inhibitor and reversed by a PI3K agonist.[7][8]
Cell Cycle Arrest
Eriodictyol has been observed to cause cell cycle arrest at the G2/M phase in human lung cancer A549 cells and human hepatocellular carcinoma Hep-G2 cells, thereby inhibiting their proliferation.[1][2][5]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the studies reviewed.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Eriodictyol (e.g., 0-200 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with different concentrations of Eriodictyol for a designated time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Western Blot Analysis
-
Protein Extraction: Following treatment with Eriodictyol, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Akt, p-Akt) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: Eriodictyol's multi-faceted mechanism of inducing apoptosis in cancer cells.
Experimental Workflow
Caption: A generalized workflow for assessing Eriodictyol's selective cytotoxicity.
Conclusion
The compiled data strongly supports the selective anti-cancer properties of Eriodictyol. Its ability to induce apoptosis and inhibit proliferation in a wide range of cancer cell lines at concentrations that are significantly less toxic to normal cells makes it a promising candidate for further investigation in cancer therapy. The elucidation of its mechanisms of action, particularly its targeted effects on pathways like PI3K/Akt and TNFR1, provides a solid foundation for its potential development as a novel chemotherapeutic agent. Further in vivo studies are warranted to validate these in vitro findings.
References
- 1. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eriodictyol mediated selective targeting of the TNFR1/FADD/TRADD axis in cancer cells induce apoptosis and inhibit tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of Eriodictyol-induced anti-cancer and apoptotic effects in human hepatocellular carcinoma cells are associated with cell cycle arrest and modulation of apoptosis-related proteins | Bangladesh Journal of Pharmacology [banglajol.info]
- 6. mdpi.com [mdpi.com]
- 7. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway [frontiersin.org]
- 9. Eriodictyol Attenuates H2O2-Induced Oxidative Damage in Human Dermal Fibroblasts through Enhanced Capacity of Antioxidant Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eriodictyol mediated selective targeting of the TNFR1/FADD/TRADD axis in cancer cells induce apoptosis and inhibit tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Eriodictyol Demonstrates Therapeutic Potential in Preclinical Colitis Models: A Comparative Analysis
For Immediate Release
Recent preclinical studies have highlighted the therapeutic promise of Eriodictyol, a natural flavonoid, in mitigating the pathological features of colitis in animal models. This guide provides a comparative analysis of Eriodictyol's efficacy against other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of inflammatory bowel disease (IBD).
Eriodictyol's Efficacy in Attenuating Colitis
Eriodictyol has been evaluated in two primary animal models of colitis: the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, which mimics Crohn's disease, and the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice, which resembles ulcerative colitis. Across these models, Eriodictyol has demonstrated significant anti-inflammatory and antioxidant properties.
In a study utilizing a TNBS-induced colitis model in Wistar rats, Eriodictyol treatment was shown to alleviate weight loss, reduce intestinal tissue injury, and decrease the expression of myeloperoxidase (MPO), a marker of neutrophil infiltration.[1][2] Furthermore, Eriodictyol modulated the levels of several key cytokines, including a reduction in pro-inflammatory TNF-α, IL-1β, and IL-6, and an increase in the anti-inflammatory cytokine IL-10.[1][2] The protective effects of Eriodictyol in this model are attributed to its ability to suppress the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[1][2]
Similarly, in a DSS-induced colitis model in C57BL/6 mice, Eriodictyol treatment led to a significant decrease in the Disease Activity Index (DAI), a reduction in colon shortening, and lower histological scores compared to the DSS-only group.[3][4] The flavonoid also demonstrated potent antioxidant effects by increasing the activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) while reducing malondialdehyde (MDA) levels.[3] Mechanistically, Eriodictyol's therapeutic action in the DSS model was linked to the activation of the Sonic hedgehog (Shh) signaling pathway.[3][4]
Comparative Efficacy of Eriodictyol
To contextualize the therapeutic potential of Eriodictyol, its effects are compared with those of a standard-of-care medication, Mesalazine (5-aminosalicylic acid), and another well-studied flavonoid, Quercetin.
| Therapeutic Agent | Animal Model | Key Efficacy Parameters | Reference |
| Eriodictyol | TNBS-induced colitis (Rats) | - Alleviated weight loss- Reduced MPO expression- Decreased TNF-α, IL-1β, IL-6- Increased IL-10 | [1][2] |
| DSS-induced colitis (Mice) | - Decreased DAI score- Reduced colon shortening- Lowered histological score- Increased SOD, GSH-Px- Decreased MDA | [3][4] | |
| Mesalazine | DSS-induced colitis (Mice) | - Improved pathological changes- Reduced TNF-α, IL-1α, IL-6, IL-8 | [5] |
| Quercetin | DSS-induced colitis (Mice) | - Improved weight reduction- Decreased DAI score- Reversed colon shortening- Reduced IL-6, IL-1β, TNF-α | [6] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of these findings.
TNBS-Induced Colitis in Rats
-
Animals: Male Wistar rats.[1]
-
Induction: After a 12-hour fast, rats were anesthetized and administered a solution of 100 mg/kg TNBS dissolved in 50% ethanol (B145695) into the colon via a soft catheter.[1]
-
Treatment: Eriodictyol was administered at varying doses.
-
Endpoints: Body weight, colon length, histological analysis of the colon, MPO activity, and cytokine levels (TNF-α, IL-1β, IL-6, IL-10, IL-2, IL-12) were assessed.[1][2] Oxidative stress markers (SOD, CAT, GSH-Px, MDA) were also measured.[1][2]
DSS-Induced Colitis in Mice
-
Animals: Male C57BL/6 mice.[3]
-
Induction: Acute colitis was induced by administering 3% DSS in the drinking water for 7 days.[3]
-
Treatment: Eriodictyol (20 or 40 mg/kg) was intraperitoneally injected.[3]
-
Endpoints: Disease Activity Index (DAI) (calculated based on weight loss, stool consistency, and rectal bleeding), colon length, and histological scoring of the colon were the primary endpoints.[3] Levels of MDA, SOD, and GSH-Px, as well as the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-17, IL-23) and tight junction proteins (ZO-1, occludin), were also evaluated.[3]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams are provided.
References
- 1. TNBS induced colitis in rats [bio-protocol.org]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Frontiers | Comparative Transcriptomic Analysis Reveals the Immunosuppressive Targets of Mesalazine in Dextran Sulfate Sodium-Induced Ulcerative Colitis [frontiersin.org]
- 6. Efficacy and Mechanism of Quercetin in the Treatment of Experimental Colitis Using Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Eriodictyol's Anticancer Potential: A Cross-Study Comparison of IC50 Values
Eriodictyol, a flavonoid found in citrus fruits and medicinal plants, has garnered significant attention in oncological research for its potential as a cytotoxic agent against various cancer cell lines. This guide provides a comparative analysis of its half-maximal inhibitory concentration (IC50) values across different cancer types, offering researchers, scientists, and drug development professionals a comprehensive overview of its in vitro efficacy. The data presented herein is compiled from multiple studies, highlighting the compound's promise and guiding future preclinical and clinical investigations.
Comparative Analysis of Eriodictyol's IC50 Values
The cytotoxic activity of Eriodictyol has been evaluated against a range of human cancer cell lines, with IC50 values varying depending on the cancer type. The following table summarizes the key findings from various studies, providing a clear comparison of Eriodictyol's potency.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A549 | Human Lung Cancer | 50 | [1][2] |
| SK-RC-45 | Human Renal Cancer | >200 | [3] |
| HeLa | Human Cervical Adenocarcinoma | >200 | [3] |
| HCT-116 | Human Colorectal Carcinoma | >200 | [3] |
| MCF-7 | Human Breast Adenocarcinoma | >200 | [3] |
| U87MG | Human Glioma | 48.63 (48h), 25.16 (72h) | [4] |
| CHG-5 | Human Glioma | 53.27 (48h), 30.12 (72h) | [4] |
| SCC131 | Human Oral Squamous Cell Carcinoma | Not explicitly stated, but activity observed at 30 and 40 µM | [5] |
Note: A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth. The variability in IC50 values across different cell lines underscores the selective nature of Eriodictyol's anticancer activity.
Experimental Protocols for IC50 Determination
The IC50 values cited in this guide are predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.
MTT Assay Protocol
Principle: This assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Eriodictyol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined optimal density (typically 1x10^4 to 5x10^4 cells/well). The plates are then incubated overnight to allow for cell attachment.[6]
-
Compound Treatment: A stock solution of Eriodictyol is prepared in DMSO and then serially diluted with complete culture medium to achieve a range of desired concentrations. The medium from the cell plates is removed, and the cells are treated with the different concentrations of Eriodictyol. Control wells containing untreated cells and vehicle (DMSO) controls are also included.
-
Incubation: The treated plates are incubated for a specific period, typically 24, 48, or 72 hours, depending on the experimental design.[4]
-
MTT Addition: Following incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing for the formation of formazan crystals.[6][7]
-
Formazan Solubilization: The MTT solution is carefully removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.[6][7]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[8]
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration of Eriodictyol relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Eriodictyol exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and metastasis. A frequently implicated pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Eriodictyol inhibits the PI3K/Akt/mTOR signaling pathway.
The diagram above illustrates the inhibitory effect of Eriodictyol on the PI3K/Akt/mTOR signaling cascade. By targeting key components of this pathway, Eriodictyol can suppress cancer cell proliferation and survival.[1][2][4][9]
Caption: Workflow of the MTT assay for IC50 determination.
This workflow diagram outlines the key steps involved in determining the IC50 value of a compound using the MTT assay, from cell seeding to data analysis.[6][7][8]
References
- 1. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway [frontiersin.org]
- 5. Eriodictyol Inhibits Oral Cancer Proliferation and Activates ROS-mediated Apoptosis via the Attenuation of MAPK/STAT-3 Signaling Pathways [ircmj.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Nrf2 in Eriodictyol-Mediated Cytoprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Eriodictyol's Performance with Alternative Nrf2 Activators, Supported by Experimental Data.
This guide provides a comprehensive analysis of Eriodictyol's cytoprotective effects, with a specific focus on confirming the integral role of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Through the use of small interfering RNA (siRNA), researchers have been able to elucidate the direct relationship between Nrf2 activation by Eriodictyol and the subsequent upregulation of antioxidant and cytoprotective genes. This guide will compare the efficacy of Eriodictyol with other known Nrf2 activators, presenting supporting experimental data and detailed protocols to aid in the design and interpretation of related research.
Performance Comparison of Nrf2 Activators
The cytoprotective potential of Eriodictyol and other Nrf2 activators is typically assessed by their ability to mitigate cellular damage induced by oxidative stress. The following tables summarize quantitative data from various studies, demonstrating the Nrf2-dependent nature of this protection.
Table 1: Eriodictyol-Mediated Cytoprotection and its Nrf2 Dependence
| Treatment Condition | Oxidative Stressor | Cell Viability (%) | Nrf2 Dependence Confirmed by | Reference |
| Control | H₂O₂ (200 µM) | ~50% | - | [1] |
| Eriodictyol (40 µM) + H₂O₂ | H₂O₂ (200 µM) | ~85% | Nrf2 siRNA | [1] |
| Eriodictyol (40 µM) + Nrf2 siRNA + H₂O₂ | H₂O₂ (200 µM) | Abolished protective effect | Nrf2 siRNA | [1] |
| Control | t-BOOH | ~40% | - | [2] |
| Eriodictyol (50 µM) + t-BOOH | t-BOOH | ~80% | Dominant Negative Nrf2 | [2] |
| Eriodictyol (50 µM) + Dominant Negative Nrf2 + t-BOOH | t-BOOH | Protection Blocked | Dominant Negative Nrf2 | [2] |
Table 2: Comparison of Eriodictyol with Alternative Nrf2 Activators
| Compound | Cell Line | Oxidative Stressor | Protection Dependent on Nrf2? | Key Findings | Reference |
| Eriodictyol | PC12 | H₂O₂ | Yes | Upregulates HO-1 and γ-GCS expression. | [1] |
| Sulforaphane | N2a/APP | - | Yes | Inhibits ROS and Aβ production. | [3] |
| Quercetin | - | - | Yes | Activates the SIRT6–Nrf2 axis. | [4] |
| Naringenin | SH-SY5Y | 6-OHDA | Yes | Protects neuronal cells from oxidative insults. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: Human Retinal Pigment Epithelial (ARPE-19) cells or PC12 cells are commonly used.
-
Culture Conditions: Cells are maintained in DMEM/F12 or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with Eriodictyol (typically 20-80 µM) or other Nrf2 activators for a specified duration (e.g., 18-24 hours) before being subjected to an oxidative stressor like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BOOH).[1][2]
siRNA-Mediated Nrf2 Knockdown
-
siRNA: Nrf2-specific siRNA and a non-targeting control siRNA are used.
-
Transfection Reagent: A lipid-based transfection reagent (e.g., Lipofectamine) is used to deliver the siRNA into the cells.
-
Procedure:
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
siRNA and transfection reagent are separately diluted in serum-free medium.
-
The diluted siRNA and transfection reagent are mixed and incubated at room temperature for 15-20 minutes to allow for complex formation.
-
The siRNA-lipid complexes are added to the cells and incubated for 4-6 hours.
-
The medium is then replaced with fresh complete medium, and the cells are incubated for another 24-48 hours before subsequent experiments.[6][7]
-
-
Validation: The efficiency of Nrf2 knockdown is confirmed by Western blot analysis.[7]
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
-
Procedure:
-
After treatment, 10 µl of MTT solution (5 mg/ml in PBS) is added to each well of a 96-well plate.[8]
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
100 µl of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[9]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as Nrf2, HO-1, and NQO-1.
-
Procedure:
-
Protein Extraction: Cells are lysed using a RIPA buffer containing protease and phosphatase inhibitors.[10][11] The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies against Nrf2, HO-1, NQO-1, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[10]
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.[10]
-
Mandatory Visualizations
Signaling Pathway and Experimental Confirmation
To visually represent the molecular mechanisms and the experimental logic, the following diagrams have been generated using the DOT language.
Caption: Nrf2 Signaling Pathway Activation by Eriodictyol.
Caption: Experimental Workflow for siRNA-mediated Confirmation.
Caption: Logical Confirmation of Nrf2's Role using siRNA.
References
- 1. graph - using graphviz to create tcp flow diagrams? - Stack Overflow [stackoverflow.com]
- 2. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforaphane inhibits the production of Aβ partially through the activation of Nrf2-regulated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioengineered NRF2-siRNA Is Effective to Interfere with NRF2 Pathways and Improve Chemosensitivity of Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. benchchem.com [benchchem.com]
- 11. Dietary Chlorogenic Acid Supplementation Alleviates Heat Stress-Induced Intestinal Oxidative Damage by Activating Nrf2 Signaling in Rabbits [mdpi.com]
Safety Operating Guide
Proper Disposal of Eriodictyol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Eriodictyol, ensuring compliance and safety in a laboratory setting. The following procedures are based on current safety data sheets and general chemical waste management guidelines.
I. Immediate Safety Considerations
Eriodictyol is a flavonoid compound that, while considered non-hazardous for transport by some suppliers, may cause skin and eye irritation.[1][2] Handling should be performed by personnel trained in handling potent active pharmaceutical ingredients.[1] In case of fire, Eriodictyol may emit toxic fumes, such as carbon monoxide.[1]
Personal Protective Equipment (PPE): Before handling Eriodictyol for disposal, ensure the following PPE is worn:
-
Hand Protection: Chemical-resistant rubber gloves.[1]
-
Respiratory Protection: NIOSH/MSHA-approved respirator, especially if dust formation is possible.[1][2]
II. Step-by-Step Disposal Procedure
The primary guideline for the disposal of Eriodictyol is to adhere to all country, federal, state, and local regulations.[1] Do not release Eriodictyol into the environment or allow it to enter drains.[2][3][4]
-
Waste Identification and Collection:
-
Collect waste Eriodictyol, including any contaminated materials, in a designated and compatible waste container.
-
Ensure the container is clearly labeled as "Eriodictyol Waste" or with its chemical name and any relevant hazard warnings.
-
Keep the container tightly closed and store it in a safe, well-ventilated location, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[2]
-
-
Spill Management:
-
Disposal of Empty Containers:
-
Most empty chemical bottles should be triple-rinsed with a suitable solvent (e.g., water) before disposal.[5]
-
Collect the rinsate as chemical waste.
-
Label the empty, rinsed container as "triple rinsed" and dispose of it according to your institution's guidelines for glassware or plastic disposal.[5]
-
-
Final Disposal:
-
Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]
-
Provide all necessary information, including the chemical name, quantity, and container details, for proper disposal manifests.[5]
-
III. Quantitative Data Summary
No specific quantitative data for the disposal of Eriodictyol (e.g., concentration limits for sewer disposal, specific neutralization recipes) is available in the provided safety data sheets. The consistent recommendation is to follow local regulations.
| Parameter | Value | Source |
| Transport Classification | Non-Hazardous | Selleck Chemicals[1] |
| Storage Incompatibilities | Strong acids, strong bases, oxidizing agents | Fisher Scientific[2] |
IV. Experimental Protocols
There are no specific experimental protocols cited for the disposal of Eriodictyol. The standard procedure is chemical waste collection and disposal through a certified vendor.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Eriodictyol.
Caption: Workflow for the proper disposal of Eriodictyol.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Eriodictyon
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Eriodictyon, a naturally derived compound utilized in various research applications. Adherence to these procedural steps will help mitigate risks and establish a secure working environment.
I. Personal Protective Equipment (PPE)
When handling Eriodictyon, particularly in its powdered form, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or tightly fitting safety goggles. | Protects against airborne particles and accidental splashes. |
| Skin Protection | Wear protective gloves (nitrile or neoprene are suitable) and a lab coat. | Prevents direct skin contact with the compound. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator or a paper/cloth mask is recommended, especially when handling the powder outside of a ventilated enclosure. | Minimizes the inhalation of fine particles, as the acute inhalation toxicity is not fully known.[1] |
II. Operational Plan for Handling Eriodictyon
A systematic workflow is critical to minimize exposure and prevent contamination. The following step-by-step guide outlines the safe handling of Eriodictyon from preparation to post-experiment cleanup.
A. Preparation:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the product-specific SDS. While Eriodictyon is not classified as a hazardous substance by OSHA, it is important to be aware of all available safety information.[1]
-
Designate a Work Area: All handling of Eriodictyon powder should occur in a designated area, such as a chemical fume hood or a glove box, to control dust.
-
Assemble PPE: Put on all required personal protective equipment as outlined in the table above.
B. Weighing and Handling:
-
Weighing: If possible, weigh the compound directly within a fume hood to contain any airborne powder. Be mindful that air currents can affect balance accuracy.
-
Solution Preparation: When preparing solutions, add the powdered Eriodictyon to the solvent slowly to avoid splashing. Work over a disposable bench cover to easily manage any spills.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Always handle Eriodictyon in a manner that minimizes dust generation.
C. Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent or cleaning solution.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
III. Disposal Plan
Proper disposal of Eriodictyon and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: Unused Eriodictyon powder and any materials grossly contaminated (e.g., weigh boats, paper towels from a spill) should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing Eriodictyon should be collected in a designated, labeled waste container. Do not pour solutions down the drain unless permitted by local regulations.
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated waste bin.
B. Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.[2] For non-hazardous chemical waste, this typically involves incineration or disposal in a sanitary landfill through a licensed chemical waste disposal service.
IV. Emergency Procedures
In the event of accidental exposure, follow these immediate steps:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2] |
| Skin Contact | Wash the affected area thoroughly with soap and water.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek medical advice.[1] |
Visualizing the Workflow for Safe Handling of Eriodictyon
To further clarify the procedural steps for safely handling Eriodictyon, the following diagram illustrates the workflow from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of Eriodictyon.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
